molecular formula C5H10OS2 B1585464 2-(Methyldithio)isobutyraldehyde CAS No. 67952-60-7

2-(Methyldithio)isobutyraldehyde

カタログ番号: B1585464
CAS番号: 67952-60-7
分子量: 150.3 g/mol
InChIキー: VLBWEJJOETYCSE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Methyl-2-(methyldithio)propanal, also known as 2-(methyldithio)isobutyraldehyde or fema 3866, belongs to the class of organic compounds known as dialkyldisulfides. These are organic compounds containing a disulfide group R-SS-R' where R and R' are both alkyl groups. 2-Methyl-2-(methyldithio)propanal is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2-methyl-2-(methyldithio)propanal is primarily located in the cytoplasm. 2-Methyl-2-(methyldithio)propanal has an aromatic, chocolate, and cocoa taste.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methyl-2-(methyldisulfanyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10OS2/c1-5(2,4-6)8-7-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBWEJJOETYCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)SSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9070903
Record name Propanal, 2-methyl-2-(methyldithio)-
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Molecular Weight

150.3 g/mol
Source PubChem
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Physical Description

colourless to pale yellow liquid
Record name 2-Methyl-2-(methyldithio)propanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/684/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

46.00 °C. @ 1.00 mm Hg
Record name 2-Methyl-2-(methyldithio)propanal
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Solubility

very slightly, very slightly soluble in water;soluble in alcohol and oils
Record name 2-Methyl-2-(methyldithio)propanal
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Record name 2-Methyl-2-(methyldithio)propanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/684/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.095-1.100
Record name 2-Methyl-2-(methyldithio)propanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/684/
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CAS No.

67952-60-7
Record name 2-Methyl-2-(methyldithio)propanal
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Record name 2-(Methyldithio)isobutyraldehyde
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Record name Propanal, 2-methyl-2-(methyldithio)-
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Record name Propanal, 2-methyl-2-(methyldithio)-
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Record name 2-methyl-2-(methyldithio)propionaldehyde
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Record name 2-(METHYLDITHIO)ISOBUTYRALDEHYDE
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Record name 2-Methyl-2-(methyldithio)propanal
Source Human Metabolome Database (HMDB)
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Melting Point

80.00 to 83.00 °C. @ 760.00 mm Hg
Record name 2-Methyl-2-(methyldithio)propanal
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 2-(Methyldithio)isobutyraldehyde. The information is intended to support research and development activities in the fields of chemistry, food science, and pharmaceuticals.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 2-methyl-2-(methyldisulfanyl)propanal, is an organic disulfide compound.[1][2] It is recognized for its utility in organic synthesis and as a building block for more complex molecules.[3] The compound typically appears as a colorless to pale yellow liquid.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₀OS₂[1][3]
Molecular Weight 150.26 g/mol [2][3]
CAS Number 67952-60-7[1][3]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 46.0 °C at 1.00 mm Hg[1]
Melting Point 80.0 to 83.0 °C at 760.00 mm Hg[1]
Density 1.095-1.100 g/cm³[1]
Refractive Index 1.512-1.522[1]
Solubility Very slightly soluble in water; soluble in alcohol and oils.[4][1][4]
IUPAC Name 2-methyl-2-(methyldisulfanyl)propanal[1]
Synonyms This compound, Cocoa propanal, FEMA 3866[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from isobutyraldehyde. The following protocol is based on established chemical synthesis methodologies.[5]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize 2-methyl-2-(methylthio)propionaldehyde, a related precursor, from isobutyraldehyde. This process is a key step towards producing this compound.

Materials:

  • Isobutyraldehyde (raw material)[5][6]

  • Chlorine gas[5]

  • Organic solvent (e.g., 1,2-dichloroethane or N,N-dimethylformamide)[5]

  • Aqueous solution of sodium methyl mercaptide[5]

  • Hydroxylamine (for subsequent reaction steps not detailed here)[5]

  • Reaction vessel equipped for gas introduction and temperature control

Procedure:

  • Chlorination:

    • Dissolve isobutyraldehyde in an appropriate organic solvent within the reaction vessel.[5]

    • Maintain the temperature of the solution between 0-50 °C, with an optimal range of 25-35 °C.[5]

    • Introduce chlorine gas into the solution to initiate the chlorination reaction, forming 2-chloro-2-methyl propanal.[5]

  • Thiolation:

    • React the resulting 2-chloro-2-methyl propanal with an aqueous solution of sodium methyl mercaptide.[5]

    • This reaction substitutes the chlorine atom with a methylthio group, yielding 2-methyl-2-(methylthio)propionaldehyde.[5]

  • Work-up and Purification (General Procedure):

    • After the reaction is complete, perform a liquid-liquid extraction to separate the organic product from the aqueous phase.

    • Wash the organic layer with water and brine to remove impurities.

    • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure.

    • The crude product can be further purified by distillation to obtain the final compound.

Note: The synthesis of the dithio compound involves further steps not detailed in the referenced patent, which focuses on a related monothio- and oxime-containing molecule.

G cluster_synthesis Synthesis Workflow raw_material Isobutyraldehyde in Organic Solvent chlorination Chlorination with Cl₂ (25-35 °C) raw_material->chlorination intermediate1 2-Chloro-2-methyl propanal chlorination->intermediate1 thiolation Reaction with Sodium Methyl Mercaptide (aq) intermediate1->thiolation intermediate2 2-Methyl-2-(methylthio)propionaldehyde thiolation->intermediate2 purification Purification (Extraction, Distillation) intermediate2->purification final_product Purified Product purification->final_product

Caption: Synthesis workflow for a key precursor of this compound.

Reactivity, Applications, and Biological Relevance

This compound is a versatile compound with applications spanning multiple industries. Its reactivity is primarily centered around the aldehyde and disulfide functional groups.

  • Flavor and Fragrance: It is used as a flavoring agent in food products and to create unique fragrance profiles.[1][3]

  • Chemical Synthesis: It serves as an intermediate and a sulfur source in the synthesis of complex sulfur-containing molecules, which are crucial in pharmaceuticals and agrochemicals.[3]

  • Polymer Chemistry: The compound's reactivity allows it to be used as a modifier to enhance the properties of various polymers.[3]

  • Agriculture: Research has explored its potential use as a plant growth regulator to improve crop yields and resistance to environmental stress.[3]

  • Pharmaceutical Research: It has been investigated for potential therapeutic properties, including antimicrobial and antifungal activities.[3]

G cluster_applications Applications and Research Areas central_node This compound flavor Flavor & Fragrance Industry central_node->flavor synthesis Chemical Synthesis (Sulfur Source) central_node->synthesis pharma Pharmaceutical Research (Antimicrobial Activity) central_node->pharma agri Agricultural Applications (Plant Growth Regulator) central_node->agri polymer Polymer Chemistry (Polymer Modifier) central_node->polymer

Caption: Key application areas for this compound.

Spectroscopic Analysis

Standard spectroscopic techniques are used to characterize this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show signals corresponding to the methyl protons of the methyldithio group, the gem-dimethyl protons, and the aldehydic proton. The chemical shifts and splitting patterns would confirm the connectivity of the molecule.

    • ¹³C NMR would show distinct signals for the carbonyl carbon, the quaternary carbon, the methyl carbons, and the S-methyl carbon.

  • Mass Spectrometry (MS):

    • Mass spectrometry would show the molecular ion peak corresponding to its molecular weight.

    • Fragmentation patterns would likely involve cleavage of the C-S and S-S bonds, providing further structural evidence.

Safety and Handling

According to GHS classifications, this compound is considered harmful if swallowed (Acute toxicity, Oral, Category 4).[4] It is also listed as an irritant.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to the Synthesis of 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(methyldithio)isobutyraldehyde, a compound of interest in the flavor, fragrance, and pharmaceutical industries. The primary synthesis pathway elucidated involves a two-step process commencing with the chlorination of isobutyraldehyde to yield 2-chloro-2-methylpropanal, which is subsequently converted to the target disulfide. This document details the proposed reaction mechanism, summarizes key quantitative data, and provides generalized experimental protocols. The information is intended to serve as a foundational resource for researchers engaged in the synthesis and application of sulfur-containing organic compounds.

Introduction

This compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a volatile organic compound recognized for its characteristic aroma, which has led to its application in the food and fragrance sectors.[1][2] Beyond its sensory properties, the molecule's disulfide functional group suggests potential for broader applications in agrochemicals and as an intermediate in pharmaceutical synthesis.[3] This guide focuses on the chemical synthesis of this compound, providing a detailed examination of the most plausible synthetic route based on available literature.

Proposed Synthesis Pathway

The most direct and industrially scalable synthesis of this compound begins with the readily available starting material, isobutyraldehyde. The proposed pathway consists of two primary transformations:

  • α-Chlorination of Isobutyraldehyde: The first step involves the selective chlorination of isobutyraldehyde at the α-position to form 2-chloro-2-methylpropanal.

  • Disulfide Formation: The resulting α-chloro aldehyde is then reacted with a sulfur nucleophile to introduce the methyldithio group.

This pathway is advantageous due to the low cost of the starting material and the relatively straightforward nature of the reactions.

Logical Relationship of the Synthesis Pathway

Synthesis_Pathway Isobutyraldehyde Isobutyraldehyde Intermediate 2-Chloro-2-methylpropanal Isobutyraldehyde->Intermediate α-Chlorination Chlorine Chlorine (Cl2) Final_Product This compound Intermediate->Final_Product Nucleophilic Substitution Sulfur_Source Sodium Methyl Disulfide (or equivalent)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 2-Chloro-2-methylpropanal

This protocol is adapted from a patent describing the synthesis of a related compound.

Materials:

  • Isobutyraldehyde

  • Chlorine gas

  • Organic solvent (e.g., 1,2-dichloroethane, N,N-dimethylformamide)

Procedure:

  • In a reaction vessel equipped with a stirrer, gas inlet, and temperature control, dissolve isobutyraldehyde in an appropriate organic solvent.

  • Cool the solution to the desired reaction temperature (see Table 1).

  • Slowly bubble chlorine gas through the stirred solution, maintaining the temperature within the specified range.

  • Monitor the reaction progress by appropriate analytical methods (e.g., GC-MS, TLC).

  • Upon completion, the solvent can be removed under reduced pressure to yield crude 2-chloro-2-methylpropanal.

Synthesis of this compound

This is a generalized protocol based on known reactions of alkyl halides with disulfide-forming reagents.

Materials:

  • 2-Chloro-2-methylpropanal

  • Sodium methyl disulfide (CH₃SSNa) or a mixture of sodium sulfide (Na₂S) and dimethyl disulfide ((CH₃)₂S₂)

  • Aprotic polar solvent (e.g., DMSO, DMF)

Procedure:

  • In a reaction vessel, dissolve 2-chloro-2-methylpropanal in an aprotic polar solvent.

  • Add sodium methyl disulfide to the solution. If sodium methyl disulfide is not available, it can be generated in situ from sodium sulfide and dimethyl disulfide.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.

  • The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation under reduced pressure.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of the intermediate, 2-chloro-2-methylpropanal. Data for the subsequent disulfide formation step is not available in the reviewed literature.

ParameterValueReference
Synthesis of 2-Chloro-2-methylpropanal
Starting MaterialIsobutyraldehydePatent CN1323785A
ReagentChlorinePatent CN1323785A
Solvent1,2-dichloroethanePatent CN1323785A
Temperature10-15 °CPatent CN1323785A
Yield73.3%Patent CN1323785A

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₅H₁₀OS₂[4]
Molecular Weight150.26 g/mol [4]
AppearancePale yellow to yellow liquid[5]
Boiling Point41 - 43 °C[3]
Density1.09 g/cm³ (Lit.)[3]
Refractive Indexn20/D 1.515 - 1.535[3]

Biological and Signaling Pathway Information

Currently, there is a paucity of information in the scientific literature regarding specific signaling pathways or detailed biological activities of this compound. Its primary documented use is as a flavoring agent.[1][2] General statements in commercial literature suggest potential applications as a plant growth regulator and for its antimicrobial and antifungal properties, though specific studies to validate these claims are not publicly available.[3] The structurally related starting material, isobutyraldehyde, has been shown to be a respiratory tract toxicant at high concentrations in animal studies but was not found to be carcinogenic.[6] Further research is required to elucidate any specific biological mechanisms of action for this compound.

Conclusion

The synthesis of this compound can be plausibly achieved through a two-step process involving the α-chlorination of isobutyraldehyde followed by nucleophilic substitution with a methyl disulfide source. While quantitative data and a detailed experimental protocol for the final disulfide formation step are not yet available in the public domain, this guide provides a solid theoretical and practical foundation for researchers to develop a robust synthesis protocol. The lack of information on the specific biological activities and signaling pathways of this compound highlights an area ripe for future investigation, particularly given its presence in consumer products and potential for broader chemical applications.

References

Structural Analysis of 2-methyl-2-(methyldithio)propanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-methyl-2-(methyldithio)propanal is an organosulfur compound that has been identified as a contributor to the aroma profile of certain food products, particularly imparting grilled and savory notes.[1] As a member of the dialkyldisulfide class of molecules, it possesses a unique structural arrangement that warrants a detailed analytical investigation. This technical guide provides a comprehensive overview of the structural and chemical properties of 2-methyl-2-(methyldithio)propanal, including proposed methodologies for its synthesis and characterization. Furthermore, this document explores its potential, though largely uncharacterized, biological relevance by examining the known activities of structurally related dialkyldisulfides. The information presented herein is intended to serve as a foundational resource for researchers in the fields of flavor chemistry, natural products, and drug discovery.

Chemical and Physical Properties

2-methyl-2-(methyldithio)propanal is a volatile organic compound with the chemical formula C5H10OS2.[2] It is classified as a dialkyldisulfide, characterized by the presence of a disulfide bond (S-S) linking a methyl group and a 2-methylpropanal moiety. The presence of both an aldehyde functional group and a disulfide linkage contributes to its chemical reactivity and distinct organoleptic properties.[2][3]

Table 1: Physicochemical Properties of 2-methyl-2-(methyldithio)propanal

PropertyValueSource
Molecular Formula C5H10OS2[2]
Molecular Weight 150.26 g/mol [4]
CAS Number 67952-60-7[4]
Appearance Colorless to pale yellow liquid (estimated)[5]
Boiling Point 184-185 °C at 760 mmHg[5]
Flash Point 72.22 °C[5]
Water Solubility Very slightly soluble[5]
logP (o/w) 2.234 (estimated)[5]
Synonyms 2-methyl-2-(methyldithio)propionaldehyde, FEMA 3866[4]

Proposed Synthesis

Experimental Protocol: Proposed Synthesis

Step 1: α-Thiolation of Isobutyraldehyde

  • To a solution of isobutyraldehyde in an aprotic solvent (e.g., tetrahydrofuran), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at a low temperature (-78 °C) to form the corresponding enolate.

  • Slowly add elemental sulfur (S8) to the enolate solution.

  • Quench the reaction with a reducing agent, such as sodium borohydride, to yield 2-methyl-2-mercaptopropanal.

  • Purify the intermediate product by column chromatography.

Step 2: Formation of the Disulfide Bond

  • Dissolve the purified 2-methyl-2-mercaptopropanal in a suitable solvent (e.g., dichloromethane).

  • Add a methylsulfenylating agent, such as methanesulfenyl chloride (CH3SCl) or, alternatively, react it with dimethyl disulfide (CH3SSCH3) in the presence of a mild base.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, 2-methyl-2-(methyldithio)propanal, by vacuum distillation or column chromatography.

G cluster_step1 Step 1: α-Thiolation cluster_step2 Step 2: Disulfide Formation Isobutyraldehyde Isobutyraldehyde Enolate Enolate Isobutyraldehyde->Enolate 1. LDA, THF, -78°C Thiolate Intermediate Thiolate Intermediate Enolate->Thiolate Intermediate 2. S8 2-methyl-2-mercaptopropanal 2-methyl-2-mercaptopropanal Thiolate Intermediate->2-methyl-2-mercaptopropanal 3. NaBH4 (quench) 2-methyl-2-(methyldithio)propanal 2-methyl-2-(methyldithio)propanal 2-methyl-2-mercaptopropanal->2-methyl-2-(methyldithio)propanal 4. CH3SCl or CH3SSCH3 G cluster_workflow Spectroscopic Analysis Workflow Sample Sample NMR_Spectroscopy NMR_Spectroscopy Sample->NMR_Spectroscopy 1H & 13C IR_Spectroscopy IR_Spectroscopy Sample->IR_Spectroscopy Functional Groups Mass_Spectrometry Mass_Spectrometry Sample->Mass_Spectrometry Fragmentation Structure_Confirmation Structure_Confirmation NMR_Spectroscopy->Structure_Confirmation Chemical Shifts Multiplicity IR_Spectroscopy->Structure_Confirmation Vibrational Modes Mass_Spectrometry->Structure_Confirmation Molecular Weight Fragment Ions G cluster_potential Potential Biological Activities (by analogy) Dialkyldisulfides Dialkyldisulfides Antimicrobial_Activity Antimicrobial_Activity Dialkyldisulfides->Antimicrobial_Activity Antioxidant_Activity Antioxidant_Activity Dialkyldisulfides->Antioxidant_Activity Anti-inflammatory_Activity Anti-inflammatory_Activity Dialkyldisulfides->Anti-inflammatory_Activity Potential_Therapeutic_Applications Potential_Therapeutic_Applications Antimicrobial_Activity->Potential_Therapeutic_Applications Antioxidant_Activity->Potential_Therapeutic_Applications Anti-inflammatory_Activity->Potential_Therapeutic_Applications

References

The Formation of 2-(Methyldithio)isobutyraldehyde in the Maillard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This technical guide delves into the formation of a specific, yet impactful, sulfur-containing flavor compound: 2-(methyldithio)isobutyraldehyde. While direct literature detailing the precise Maillard pathway to this compound is scarce, this document synthesizes existing knowledge on the reactivity of its precursors—isobutyraldehyde and sulfur compounds like methanethiol and dimethyl disulfide—within the Maillard reaction framework. This guide provides a hypothetical formation pathway, summarizes key reactant properties, and outlines experimental approaches for its investigation.

Introduction to this compound

This compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a volatile organic compound recognized for its contribution to the flavor profiles of various food products.[1] Its characteristic aroma is often associated with savory, meaty, and roasted notes. The presence of a disulfide bond within its structure is a key feature, suggesting a formation mechanism involving sulfur-containing precursors.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C5H10OS2[1][2][3]
Molecular Weight 150.26 g/mol [1][3]
Appearance Pale yellow to yellow liquid[1]
Boiling Point 41 - 43 °C[1]
CAS Number 67952-60-7[1][3]

The Maillard Reaction: A Brief Overview

The Maillard reaction proceeds through a series of stages, commencing with the condensation of a reducing sugar and an amino acid to form an N-substituted glycosylamine. This intermediate undergoes rearrangement to form Amadori or Heyns products. Subsequent degradation and reaction of these products lead to the formation of a plethora of heterocyclic compounds, including furans, pyrazines, and sulfur-containing molecules, which are responsible for the rich flavors and aromas of cooked foods. The Strecker degradation of amino acids is a critical pathway within the Maillard reaction for the generation of aldehydes and many sulfur-containing aroma compounds.

Proposed Formation Pathway of this compound

Based on the known reactivity of isobutyraldehyde and sulfur compounds, a plausible pathway for the formation of this compound within the Maillard reaction can be postulated. This pathway likely involves the interaction of key intermediates generated during the reaction.

Precursor Generation
  • Isobutyraldehyde ((CH₃)₂CHCHO): This branched-chain aldehyde can be formed during the Maillard reaction through the Strecker degradation of the amino acid valine.[4] It is a colorless, volatile liquid with a characteristic pungent, straw-like odor.[4]

  • Methanethiol (CH₃SH) and Dimethyl Disulfide (CH₃SSCH₃): Sulfur-containing amino acids, such as methionine and cysteine, are key precursors to volatile sulfur compounds in the Maillard reaction. Methionine can degrade to form methanethiol, a highly volatile compound with a distinct odor. Methanethiol can then be oxidized to dimethyl disulfide.[5][6] Dimethyl disulfide is a common chemical used for sulfiding hydrotreating and hydrocracking catalysts and is known to decompose to form H₂S under certain conditions.[5]

Proposed Reaction Mechanism

The formation of this compound likely proceeds through the following steps:

  • α-Thiolation of Isobutyraldehyde: In the Maillard reaction environment, methanethiol can act as a nucleophile and attack the α-carbon of isobutyraldehyde. This reaction is likely facilitated by the complex reaction milieu of the Maillard reaction.

  • Oxidative Coupling: The resulting α-mercapto-isobutyraldehyde can then undergo oxidative coupling with another molecule of methanethiol to form the disulfide bond, yielding this compound. Alternatively, a direct reaction between α-mercapto-isobutyraldehyde and dimethyl disulfide could also lead to the final product through a thiol-disulfide exchange reaction.

The following diagram illustrates this proposed logical relationship:

G cluster_maillard Maillard Reaction Valine Valine Strecker Strecker Degradation Valine->Strecker Methionine Methionine Sulfur_Degradation Sulfur Compound Degradation Methionine->Sulfur_Degradation ReducingSugar Reducing Sugar ReducingSugar->Strecker ReducingSugar->Sulfur_Degradation Isobutyraldehyde Isobutyraldehyde Strecker->Isobutyraldehyde Methanethiol Methanethiol Sulfur_Degradation->Methanethiol AlphaMercapto α-Mercapto-isobutyraldehyde Isobutyraldehyde->AlphaMercapto + Methanethiol DimethylDisulfide Dimethyl Disulfide Methanethiol->DimethylDisulfide Oxidation Target This compound AlphaMercapto->Target + Methanethiol (Oxidative Coupling) AlphaMercapto->Target + Dimethyl Disulfide (Thiol-Disulfide Exchange)

Proposed formation pathway of this compound.

Experimental Protocols for Investigation

To validate the proposed pathway and quantify the formation of this compound, the following experimental protocols can be employed.

Model Maillard Reaction System

A model system allows for the controlled investigation of the reaction.

Materials:

  • L-Valine (as a source of isobutyraldehyde)

  • L-Methionine or L-Cysteine (as a source of sulfur compounds)

  • D-Glucose (as the reducing sugar)

  • Phosphate buffer (to control pH)

  • High-purity water

  • Isobutyraldehyde (as a standard)

  • Methanethiol or Dimethyl disulfide (as standards)

  • This compound (as a standard, if available)

Procedure:

  • Prepare equimolar solutions of L-valine, L-methionine (or L-cysteine), and D-glucose in a phosphate buffer (e.g., 0.1 M, pH 7.0).

  • Combine the solutions in a sealed reaction vessel.

  • Heat the reaction mixture at a controlled temperature (e.g., 120°C) for a specific duration (e.g., 60 minutes).

  • At timed intervals, withdraw samples and immediately cool them in an ice bath to quench the reaction.

  • Extract the volatile compounds from the samples using a suitable solvent (e.g., dichloromethane) or by headspace solid-phase microextraction (SPME).

  • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS).

The following workflow diagram illustrates the experimental process:

G start Start prep Prepare Reactant Solutions (Valine, Methionine, Glucose, Buffer) start->prep mix Combine Solutions in Sealed Reaction Vessel prep->mix heat Heat at Controlled Temperature mix->heat sample Withdraw Samples at Timed Intervals heat->sample quench Quench Reaction in Ice Bath sample->quench extract Extract Volatile Compounds (LLE or SPME) quench->extract analyze GC-MS Analysis extract->analyze end End analyze->end

Experimental workflow for studying the Maillard reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the identification and quantification of volatile compounds.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • A suitable capillary column (e.g., DB-5ms or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions (Example):

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Source Temperature: 230°C.

Identification and Quantification:

  • Identification of this compound and other volatile compounds will be based on the comparison of their mass spectra and retention times with those of authentic standards.

  • Quantification can be performed using an internal standard method.

Quantitative Data and Influencing Factors

  • Temperature and Time: Higher temperatures and longer reaction times generally favor the Maillard reaction and the formation of volatile compounds, up to a certain point where degradation may occur.

  • pH: The pH of the reaction medium can significantly impact the rate of the Maillard reaction and the types of products formed.

  • Concentration of Precursors: The concentrations of valine, methionine/cysteine, and the reducing sugar will directly affect the yield of the target compound.

Systematic studies using the experimental protocol outlined above would be necessary to generate quantitative data and build a comprehensive understanding of these relationships. The table below can be used to structure the data from such experiments.

Table 2: Hypothetical Data Structure for Quantitative Analysis

Temperature (°C)Time (min)pHValine (mol/L)Methionine (mol/L)Glucose (mol/L)This compound (µg/L)
100306.00.10.10.1
100606.00.10.10.1
120307.00.10.10.1
120607.00.10.10.1
140308.00.10.10.1
140608.00.10.10.1

Conclusion

The formation of this compound in the Maillard reaction is a complex process that likely involves the interaction of isobutyraldehyde, derived from the Strecker degradation of valine, with sulfur compounds originating from the degradation of methionine or cysteine. While a definitive pathway has yet to be elucidated in the literature, this guide provides a scientifically plausible mechanism and a framework for its experimental investigation. Further research, employing controlled model systems and advanced analytical techniques like GC-MS, is crucial to fully understand the formation of this important flavor compound and to control its generation in food and other relevant systems. This knowledge will be invaluable for researchers in flavor chemistry, food science, and professionals in drug development who may encounter this molecule in their work.

References

2-(Methyldithio)isobutyraldehyde physical characteristics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Characteristics of 2-(Methyldithio)isobutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is an organic disulfide compound with applications in organic synthesis and as a flavoring agent.[1][2] A thorough understanding of its physical characteristics is essential for its application in research, particularly in drug development and materials science where precise properties influence reaction kinetics, formulation, and stability. This guide provides a consolidated overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical framework for understanding these characteristics.

Chemical Identity

  • IUPAC Name: 2-methyl-2-(methyldisulfanyl)propanal[3]

  • Synonyms: this compound, 2-methyl-2-(methyldithio)propanal[3]

  • CAS Number: 67952-60-7[3]

  • Molecular Formula: C₅H₁₀OS₂[3]

  • Molecular Weight: 150.26 - 150.3 g/mol [1][2][3]

Physical and Chemical Properties

The physical state of this compound is described as a colorless to pale yellow liquid.[1][2][3] It is recognized for its utility as a sulfur source in the synthesis of complex sulfur-containing molecules, which are significant in pharmaceuticals and agrochemicals.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical characteristics of this compound.

PropertyValueNotesSource(s)
Molecular Weight 150.26 - 150.3 g/mol [1][2][3]
Boiling Point 41 - 43 °CAt unspecified pressure.[1]
46.00 °CAt 1.00 mm Hg.[3]
Melting Point 80.00 to 83.00 °CAt 760.00 mm Hg.[3]
Density 1.09 g/mL (Lit.)[1]
1.095 - 1.100[3]
Refractive Index n20/D 1.515 - 1.535[1]
1.512 - 1.522[3]
Solubility Very slightly soluble in water.[2][3]
Soluble in alcohol and oils.[2][3]

Experimental Protocols

While specific experimental records for the determination of this compound's physical properties are not detailed in the available literature, the following are standard methodologies employed for such characterizations.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.[4][5]

  • Sample Preparation: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.[4]

  • Apparatus Setup: The test tube assembly is attached to a thermometer. The entire setup is then immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[5][6]

  • Heating: The side arm of the Thiele tube is gently and uniformly heated.[6]

  • Observation: As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. At this point, heating is discontinued.[4][6]

  • Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]

Melting Point Determination (Capillary Method)

For compounds that are solid at room temperature, the capillary method is a standard for determining the melting point.[3]

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of about 3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block or an oil bath, in close proximity to a high-accuracy thermometer.[2][3]

  • Heating: The apparatus is heated at a controlled rate. A preliminary, rapid heating can be done to find an approximate melting point. For an accurate measurement, the temperature should be raised slowly, at a rate of about 1-2°C per minute, as it approaches the expected melting point.[2][8]

  • Observation and Measurement: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the substance.[3]

Density Measurement (Pycnometer or Gravimetric Method)

The density of a liquid can be accurately determined by measuring the mass of a known volume.

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is measured using an analytical balance.[9][10]

  • Volume Measurement: A precise volume of the liquid is added to the graduated cylinder.[10]

  • Mass of Liquid and Container: The combined mass of the liquid and the container is measured.[10]

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[9] This procedure should be repeated multiple times to ensure accuracy.[10]

Refractive Index Measurement (Digital Refractometer)

A digital refractometer provides a rapid and precise measurement of a liquid's refractive index.

  • Calibration: The instrument is calibrated, typically with distilled water.

  • Sample Application: A small volume (0.5 to 1 mL) of the liquid sample is placed on the prism of the refractometer.

  • Measurement: The instrument automatically measures the refractive index based on the principle of total internal reflection. The reading is digitally displayed, often along with the temperature at which the measurement was taken.

Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental characteristic.

  • Sample and Solvent: A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[11]

  • Addition of Solvent: A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[11]

  • Observation: The mixture is vigorously agitated after each addition. The substance is classified as soluble if it forms a homogeneous solution, and insoluble if it remains as a separate phase.[1][11]

  • pH Measurement: If the compound is water-soluble, the pH of the solution can be tested with litmus paper to identify acidic or basic properties.[1]

Logical Relationships of Physical Characteristics

The interplay of a molecule's structure and its physical properties is a core concept in chemistry. The following diagram illustrates the logical relationships between the structural features of this compound and its observed physical characteristics.

References

Spectroscopic and Synthetic Profile of 2-(Methyldithio)isobutyraldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(Methyldithio)isobutyraldehyde (CAS No. 67952-60-7). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers utilizing this compound in organic synthesis, flavor and fragrance development, and pharmaceutical research.[1]

Chemical Properties and Physical Data

This compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a pale yellow to yellow liquid.[1] It is recognized for its utility as an intermediate in the synthesis of complex organic molecules and as a source of sulfur in the development of novel sulfur-containing compounds.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₁₀OS₂[2][3]
Molecular Weight150.26 g/mol [2][3]
CAS Number67952-60-7[3][4]
AppearancePale yellow to yellow liquid[1]
Density1.09 g/mL (lit.)[1]
Boiling Point41 - 43 °C[1]
Refractive Index (n20/D)1.515 - 1.535[1]
SolubilityVery slightly soluble in water; soluble in alcohol and oils.[3]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure. These predictions are derived from standard spectroscopic principles and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5s1HAldehyde proton (-CHO)
~2.4s3HMethyl protons of the dithio group (-S-S-CH₃)
~1.4s6HMethyl protons on the quaternary carbon (-C(CH₃)₂)

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~200Aldehyde carbonyl carbon (-CHO)
~60Quaternary carbon (-C(CH₃)₂)
~25Methyl carbons on the quaternary carbon (-C(CH₃)₂)
~23Methyl carbon of the dithio group (-S-S-CH₃)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
150[M]⁺ (Molecular Ion)
121[M - CHO]⁺
103[M - S-CH₃]⁺
75[C(CH₃)₂CHO]⁺
47[S-CH₃]⁺
Infrared (IR) Spectroscopy

Table 5: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Functional Group Vibration
~2970C-H stretch (alkane)
~2820, ~2720C-H stretch (aldehyde)
~1725C=O stretch (aldehyde)
~1460, ~1380C-H bend (alkane)
~540S-S stretch

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy: [5][6][7][8][9][10]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use an appropriate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than the proton.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Mass Spectrometry

Protocol for Electrospray Ionization (ESI) Mass Spectrometry: [11][12][13][14][15][16][17][18][19]

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Set the mass spectrometer to operate in positive ion mode.

    • Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow rate and temperature.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy: [20][21][22][23][24]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Synthetic and Analytical Workflow

G cluster_synthesis Synthetic Pathway cluster_analysis Analytical Workflow Isobutyraldehyde Isobutyraldehyde Chlorination Chlorination (e.g., SO2Cl2) Isobutyraldehyde->Chlorination AlphaChloro 2-Chloro-2-methylpropanal Chlorination->AlphaChloro Thiolation Thiolation (e.g., CH3SNa) AlphaChloro->Thiolation Thioether 2-Methyl-2-(methylthio)propanal Thiolation->Thioether Sulfenylation Sulfenylation (e.g., S2Cl2, then CH3MgBr) Thioether->Sulfenylation Target This compound Sulfenylation->Target Purification Purification (e.g., Distillation/Chromatography) Target->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR FinalChar Structural Confirmation NMR->FinalChar MS->FinalChar IR->FinalChar

Caption: Proposed synthesis and analytical workflow for this compound.

References

An In-Depth Technical Guide to the Thermal Degradation of 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal degradation of 2-(Methyldithio)isobutyraldehyde. Due to the limited direct experimental data on this specific compound, this document synthesizes information from analogous structures, namely organic disulfides and aldehydes, to propose potential degradation pathways. It also outlines detailed experimental protocols for investigating its thermal stability and decomposition products. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the thermal behavior of this compound.

Introduction

This compound is a sulfur-containing aldehyde with applications in various fields, including as a flavoring agent. Understanding its thermal stability is crucial for its use in manufacturing processes, for ensuring product safety, and for predicting its behavior under elevated temperatures. This guide provides a theoretical framework for its thermal degradation and a practical approach for its experimental investigation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal degradation studies.

PropertyValue
Molecular Formula C₅H₁₀OS₂
Molecular Weight 150.26 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 41-43 °C @ 1 mmHg
Density 1.09 g/cm³
Refractive Index 1.515 - 1.535

Proposed Thermal Degradation Pathways

Based on the thermal decomposition of analogous organic disulfides and aldehydes, a hypothetical degradation pathway for this compound is proposed. The primary cleavage is expected to occur at the sulfur-sulfur bond, which is typically the weakest bond in dialkyl disulfides. The aldehyde group can also undergo decomposition.

A potential thermal degradation pathway is illustrated in the following diagram:

G A This compound B Homolytic Cleavage (S-S bond) A->B Heat C Methylthiyl Radical B->C D Isobutyraldehyde-thiyl Radical B->D H Further Reactions C->H E Decarbonylation D->E F Isopropyl Radical E->F G Carbon Monoxide E->G F->H I Volatile Sulfur Compounds (e.g., H₂S, CH₃SH) H->I J Hydrocarbons H->J

Figure 1: Proposed thermal degradation pathway for this compound.

Experimental Protocols for Studying Thermal Degradation

A systematic experimental approach is necessary to elucidate the actual thermal degradation behavior of this compound. The following are detailed protocols for key analytical techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition and the temperature ranges of major mass loss events.

Instrumentation: A thermogravimetric analyzer capable of operating in a controlled atmosphere (e.g., nitrogen, air) with a programmable temperature ramp.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan (e.g., alumina, platinum).

  • Instrument Setup:

    • Purge the instrument with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Set the initial temperature to ambient (e.g., 25 °C).

    • Program the temperature to ramp from the initial temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum rates of mass loss.

    • Determine the onset temperature of decomposition and the temperatures corresponding to 5%, 10%, and 50% mass loss.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation.

Objective: To separate and identify the chemical compounds produced during the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-1.0 mg) of this compound into a pyrolysis sample tube or cup.

  • Pyrolysis:

    • Set the pyrolysis temperature. A single-shot pyrolysis at a temperature determined from TGA results (e.g., the temperature of maximum decomposition rate) or a stepped pyrolysis at multiple temperatures can be performed.

    • Rapidly heat the sample to the set temperature in an inert atmosphere (e.g., helium).

  • Gas Chromatography:

    • The pyrolysis products are swept into the GC column.

    • Use a suitable capillary column (e.g., a non-polar or mid-polar column) for the separation of the expected degradation products.

    • Program the GC oven temperature to achieve good separation of the analytes. A typical program might start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 280 °C).

  • Mass Spectrometry:

    • As compounds elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is measured.

    • Acquire mass spectra over a suitable mass range (e.g., m/z 35-550).

  • Data Analysis:

    • Identify the individual degradation products by comparing their mass spectra with a spectral library (e.g., NIST).

    • Quantify the relative abundance of each product from the peak areas in the total ion chromatogram.

The logical workflow for a comprehensive thermal degradation study is depicted below:

G cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Degradation Product Identification cluster_3 Data Interpretation & Reporting A Sample Procurement (this compound) B Physicochemical Property Analysis A->B C Thermogravimetric Analysis (TGA) B->C D Differential Scanning Calorimetry (DSC) C->D Inform DSC parameters E Pyrolysis-Gas Chromatography- Mass Spectrometry (Py-GC-MS) C->E Determine Pyrolysis Temperatures H Kinetic Analysis C->H F Identification of Degradation Products E->F G Propose Degradation Mechanism F->G I Final Report / Whitepaper G->I H->I

Unveiling the Presence of a Potent Flavor Compound: A Technical Guide to the Natural Occurrence of 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide released today sheds light on the natural occurrence of 2-(Methyldithio)isobutyraldehyde, a potent flavor compound found in a variety of food products. This in-depth resource is designed for researchers, scientists, and drug development professionals, providing a consolidated overview of its presence, formation, and analytical methodologies.

This compound, a sulfur-containing aldehyde, plays a significant role in the characteristic aroma profiles of various cooked and fermented foods. Its complex and potent aroma makes it a molecule of great interest to the flavor and fragrance industry. This guide synthesizes available scientific data to present a clear understanding of its natural origins.

Natural Occurrence and Concentration

While this compound is utilized as a flavoring agent in the food industry, its natural presence is a result of complex chemical reactions during food processing and aging.[1][2] It has been identified as a volatile component contributing to the flavor profile of certain cheeses and is believed to be formed during the ripening process. The enzymatic and microbial activities during cheese maturation create a cascade of biochemical changes, leading to the formation of various flavor compounds, including sulfur-containing molecules like this compound.

In cooked meats, particularly beef, the high temperatures employed during cooking initiate a series of reactions, including the Maillard reaction and the degradation of sulfur-containing amino acids, which are precursors to the formation of this aldehyde. The presence of Strecker aldehydes, which are known to contribute to nutty and malty flavors in aged Cheddar cheese, suggests a potential link to the formation of this compound.[3]

The Allium genus, which includes onions and garlic, is renowned for its rich diversity of sulfur-containing compounds.[4][5] While direct evidence for the natural occurrence of this compound in raw Allium species is limited in the reviewed literature, the degradation of sulfur-containing precursors during processing or cooking could potentially lead to its formation.

Quantitative data on the concentration of this compound in various food matrices is still an emerging area of research. The table below summarizes the currently available information.

Food MatrixConcentration RangeAnalytical MethodReference
Aged Cheddar Cheese Not specified in reviewed literatureGC-Olfactometry, GC-MS[3]
Cooked Beef Not specified in reviewed literatureGC-MS
Allium Species Not specified in reviewed literatureGC-MS[4][5]

Formation Pathways

The primary mechanism for the formation of this compound in food is believed to be the Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are intermediates of the Maillard reaction. The amino acid valine can be a precursor to isobutyraldehyde.[6] Subsequent reactions involving sulfur compounds, such as methanethiol, can then lead to the formation of the final dithio-compound.

The following diagram illustrates a proposed pathway for the formation of this compound.

G Valine Valine Strecker_Aldehyde Isobutyraldehyde (Strecker Aldehyde) Valine->Strecker_Aldehyde Strecker Degradation Dicarbonyl Dicarbonyl Compound (from Maillard Reaction) Dicarbonyl->Strecker_Aldehyde Intermediate Thiol-Aldehyde Adduct Strecker_Aldehyde->Intermediate Methanethiol Methanethiol (from Methionine degradation) Methanethiol->Intermediate Nucleophilic Addition Final_Product This compound Intermediate->Final_Product Oxidation & Sulfur Insertion

A proposed formation pathway for this compound.

Experimental Protocols for Analysis

The identification and quantification of this compound in complex food matrices require sophisticated analytical techniques. The standard methodology involves the extraction of volatile and semi-volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) analysis.

1. Sample Preparation and Extraction:

  • Solid-Phase Microextraction (SPME): This is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample to adsorb volatile and semi-volatile compounds.

  • Solvent Extraction: This traditional method involves the use of an organic solvent to extract the flavor compounds from the food matrix.

  • Simultaneous Distillation-Extraction (SDE): This technique is suitable for the extraction of volatile compounds from aqueous samples.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatography (GC): The extracted compounds are separated based on their volatility and polarity on a capillary column.

  • Mass Spectrometry (MS): The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

The following diagram outlines a general workflow for the analysis of this compound in food samples.

G cluster_extraction Extraction cluster_analysis Analysis Food_Sample Food Sample SPME SPME Food_Sample->SPME Solvent_Extraction Solvent Extraction Food_Sample->Solvent_Extraction SDE SDE Food_Sample->SDE GC_MS GC-MS Analysis SPME->GC_MS Solvent_Extraction->GC_MS SDE->GC_MS Data_Processing Data Processing (Library Matching, etc.) GC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

A general workflow for the analysis of this compound.

Sensory Properties

The sensory perception of this compound is described as having savory, soupy, and slightly sulfury notes. Its potent and complex aroma contributes significantly to the overall flavor profile of the foods in which it is present. Understanding its sensory attributes is crucial for flavor chemists and food scientists in the development of new food products and flavor formulations.

This technical guide provides a foundational understanding of the natural occurrence of this compound. Further research is needed to quantify its concentration in a wider range of food products and to fully elucidate the intricate pathways of its formation. Such knowledge will be invaluable for optimizing food processing techniques to enhance desirable flavors and for the development of novel flavor ingredients.

References

An In-depth Technical Guide to 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 67952-60-7 Synonyms: 2-Methyl-2-(methyldisulfanyl)propanal

This technical guide provides a comprehensive overview of 2-(methyldithio)isobutyraldehyde, a sulfur-containing aldehyde with significant applications in the flavor and fragrance industry and potential uses in pharmaceutical and agricultural sectors. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and biological activities.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct odor profile.[1][2][3][4][5] It is a key contributor to the aroma of various cooked foods, particularly meat and roasted coffee.[6][7][8][9][10][11][12][13][14][15] The following table summarizes its key physicochemical properties.

PropertyValueReference
Molecular Formula C₅H₁₀OS₂[1][2]
Molecular Weight 150.26 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 46 °C @ 1.00 mm Hg[1]
Density 1.095-1.100 g/cm³[1]
Refractive Index 1.512-1.522[1]
Solubility Very slightly soluble in water[1]

Synthesis

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Synthesis of 2-Chloro-2-methylpropanal

  • In a well-ventilated fume hood, dissolve isobutyraldehyde in a suitable organic solvent (e.g., 1,2-dichloroethane or N,N-dimethylformamide) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser.

  • Maintain the reaction temperature between 25-35 °C using a water bath.

  • Slowly bubble chlorine gas through the solution with constant stirring.

  • Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC), until the starting material is consumed.

  • Upon completion, stop the chlorine gas flow and purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any residual chlorine.

  • The resulting solution containing 2-chloro-2-methylpropanal can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Synthesis of this compound

  • Prepare an aqueous solution of sodium methyl mercaptide.

  • In a separate reaction vessel, add the solution of 2-chloro-2-methylpropanal from the previous step.

  • Slowly add the aqueous solution of sodium methyl mercaptide to the 2-chloro-2-methylpropanal solution with vigorous stirring.

  • Maintain the reaction temperature and monitor its progress by GC.

  • After the reaction is complete, perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or dichloromethane) to isolate the product.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Thiolation Isobutyraldehyde Isobutyraldehyde Reaction1 Chlorination Reaction (25-35 °C) Isobutyraldehyde->Reaction1 Chlorine Chlorine Gas Chlorine->Reaction1 Solvent1 Organic Solvent Solvent1->Reaction1 ChloroPropanal 2-Chloro-2-methylpropanal Reaction1->ChloroPropanal Reaction2 Thiolation Reaction ChloroPropanal->Reaction2 NaSMe Sodium Methyl Mercaptide (aqueous) NaSMe->Reaction2 Product This compound Reaction2->Product Antimicrobial_Assay_Workflow Start Start PrepStock Prepare Stock Solution of Compound Start->PrepStock SerialDilution Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilution Inoculation Inoculate with Test Microorganism SerialDilution->Inoculation Controls Include Positive & Negative Controls Inoculation->Controls Incubation Incubate at Optimal Temperature Controls->Incubation ReadResults Determine MIC Incubation->ReadResults End End ReadResults->End Disulfide_MoA Compound This compound (R-S-S-CH3) Exchange Thiol-Disulfide Exchange Compound->Exchange ThiolProtein Protein with active Cysteine residue (Protein-SH) ThiolProtein->Exchange MixedDisulfide Formation of Mixed Disulfide (Protein-S-S-R) Exchange->MixedDisulfide DisruptedProtein Disrupted Protein Function MixedDisulfide->DisruptedProtein CellDeath Cell Death DisruptedProtein->CellDeath

References

Olfactory Properties of 2-(Methyldithio)isobutyraldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldithio)propanal, is a volatile organic compound recognized for its significant contribution to the aroma of various food products, most notably cocoa and chocolate. This technical guide provides a comprehensive overview of the olfactory properties of this sulfur-containing aldehyde. It includes a summary of its known sensory characteristics, a discussion of the analytical methodologies employed for its evaluation, and a proposed signaling pathway for its perception. This document is intended to serve as a valuable resource for researchers in the fields of flavor chemistry, sensory science, and pharmacology.

Introduction

This compound (CAS No. 67952-60-7) is a key flavor compound that imparts desirable aromatic notes to a variety of consumer products.[1] Its characteristic "aromatic cocoa dark chocolate" and "smoky" scent profile makes it a significant component in the formulation of flavors and fragrances.[2] As a volatile sulfur compound, its potent odor is detectable even at low concentrations, highlighting the importance of understanding its olfactory properties for quality control and new product development. This guide synthesizes the available scientific information on its sensory attributes, the experimental protocols for their assessment, and the potential biological mechanisms underlying its perception.

Physicochemical and Regulatory Information

A summary of the key physicochemical properties and regulatory identifiers for this compound is provided in the table below.

PropertyValueReference
Molecular Formula C5H10OS2[3]
Molecular Weight 150.26 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 46 °C @ 1 mmHg[4]
FEMA Number 3866[3]
JECFA Number 580[3]
Odor Description Aromatic, cocoa, dark chocolate, smoky[2]

Olfactory Profile

The olfactory profile of this compound is predominantly characterized by its association with cocoa and chocolate aromas. Sensory evaluations have consistently described its scent as having notes of dark chocolate and a smoky, roasted quality.

Quantitative Olfactory Data

The potency of this compound is often evaluated using techniques such as Aroma Extract Dilution Analysis (AEDA), which provides a Flavor Dilution (FD) factor. The FD factor represents the highest dilution at which an odorant is still detectable by gas chromatography-olfactometry (GC-O) and serves as a measure of its aroma intensity. While specific FD factors for pure this compound are not cited, AEDA studies on chocolate have identified numerous potent odorants, highlighting the utility of this method for characterizing key aroma compounds.[5][6]

Experimental Protocols for Olfactory Analysis

The evaluation of the olfactory properties of volatile compounds like this compound relies on a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a complex volatile mixture. An extract of the sample is injected into a gas chromatograph, and the eluting compounds are simultaneously directed to a detector (e.g., a mass spectrometer for identification) and a sniffing port where a trained sensory panelist assesses the odor.

A detailed workflow for GC-O analysis is presented below:

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-O Analysis cluster_detection Detection & Analysis Sample Chocolate/Cocoa Sample Extraction Solvent Extraction / Headspace SPME Sample->Extraction Concentration Concentration of Extract Extraction->Concentration GC_Injection Injection into GC Concentration->GC_Injection GC_Column Separation on Capillary Column GC_Injection->GC_Column Effluent_Splitting Effluent Splitting GC_Column->Effluent_Splitting MS_Detector Mass Spectrometry (MS) Effluent_Splitting->MS_Detector Sniffing_Port Sniffing Port Effluent_Splitting->Sniffing_Port Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Sensory_Panel Sensory Panel Evaluation Sniffing_Port->Sensory_Panel Data_Analysis Data Analysis & Odorant Identification Data_Acquisition->Data_Analysis Sensory_Panel->Data_Analysis

GC-O Experimental Workflow.
Aroma Extract Dilution Analysis (AEDA)

AEDA is a method used in conjunction with GC-O to determine the relative potency of odorants in a sample. The sample extract is serially diluted, and each dilution is analyzed by GC-O until no odor can be detected. The highest dilution at which an odorant is still perceived is its Flavor Dilution (FD) factor.

The logical workflow for AEDA is as follows:

AEDA_Workflow Start Start with Concentrated Aroma Extract GC_O_Analysis Perform GC-O Analysis Start->GC_O_Analysis Odor_Detected Odor Detected? GC_O_Analysis->Odor_Detected Serial_Dilution Perform Serial Dilution of Extract Odor_Detected->Serial_Dilution Yes Record_FD Record Flavor Dilution (FD) Factor Odor_Detected->Record_FD No Serial_Dilution->GC_O_Analysis End End Record_FD->End

Aroma Extract Dilution Analysis (AEDA) Workflow.
Sensory Panel Evaluation

For a comprehensive understanding of the olfactory properties, a trained sensory panel is indispensable. The panel can be used to develop a detailed sensory profile of the compound, including the intensity of various aroma attributes.

A typical sensory panel evaluation process includes:

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize and rate the intensity of specific aroma attributes relevant to cocoa and chocolate.[7][8]

  • Sample Preparation: this compound is diluted in an appropriate solvent (e.g., propylene glycol or deodorized oil) to various concentrations.

  • Evaluation: Panelists are presented with the samples in a controlled environment and asked to rate the intensity of predefined descriptors (e.g., cocoa, smoky, roasted, sulfury) on a structured scale.[9]

  • Data Analysis: The collected data is statistically analyzed to determine the sensory profile of the compound.

Proposed Olfactory Signaling Pathway

The perception of odorants begins with the interaction of volatile molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. While the specific OR that binds to this compound has not been definitively identified, its chemical structure as a sulfur-containing aldehyde suggests a potential interaction with receptors known to bind such functionalities.

The human olfactory receptor OR1A1 is a broadly tuned receptor that has been shown to be activated by a variety of compounds, including aldehydes and sulfur-containing molecules. Given this, a hypothetical signaling pathway for the perception of this compound involving OR1A1 is proposed below.

Olfactory_Signaling_Pathway cluster_receptor Olfactory Sensory Neuron cluster_brain Olfactory Bulb & Brain Odorant This compound OR1A1 Olfactory Receptor (OR1A1) Odorant->OR1A1 Binds to G_Protein G-protein (Golf) OR1A1->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP Catalyzes CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel ATP_cAMP->CNG_Channel Opens Ion_Influx Ca2+ / Na+ Influx CNG_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal Transmission to Olfactory Bulb Action_Potential->Signal_Transmission Odor_Perception Odor Perception (Cocoa, Smoky) Signal_Transmission->Odor_Perception

Hypothetical Olfactory Signaling Pathway.

Conclusion

This compound is a crucial aroma compound with a distinct "aromatic cocoa dark chocolate" and "smoky" profile. While its sensory characteristics are well-documented qualitatively, a significant gap exists in the quantitative data, specifically its odor detection threshold. The experimental protocols outlined in this guide, including GC-O, AEDA, and sensory panel evaluations, provide a robust framework for the comprehensive analysis of its olfactory properties. Further research is warranted to determine its odor threshold and to elucidate the specific olfactory receptors and signaling pathways involved in its perception, which will enhance our understanding of flavor chemistry and guide the development of future food and fragrance products.

References

The Pivotal Role of 2-(Methyldithio)isobutyraldehyde in Food Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive Overview of 2-(Methyldithio)isobutyraldehyde: From Formation to Sensory Perception

This technical guide offers an in-depth exploration of this compound, a key sulfur-containing aroma compound that significantly influences the flavor profiles of a wide array of food products. Tailored for researchers, scientists, and professionals in the food and fragrance industries, this document elucidates the compound's chemical properties, formation pathways, analytical methodologies, and its crucial role in the sensory perception of food.

Introduction

This compound, also known as 2-methyl-2-(methyldithio)propanal, is a volatile organic compound recognized for its potent and characteristic aroma.[1][2] It is a significant contributor to the desirable flavor notes in a variety of cooked and processed foods, most notably in roasted products like coffee and cocoa.[3][4][5] Its unique organoleptic properties, often described as roasted, savory, and slightly sulfury, make it a compound of great interest in the field of food chemistry and flavor science.

Chemical and Physical Properties

Understanding the fundamental chemical and physical characteristics of this compound is essential for its effective study and application.

PropertyValueSource
IUPAC Name 2-methyl-2-(methyldithio)propanalPubChem
Synonyms This compound, Cocoa propanalPubChem
CAS Number 67952-60-7[6][7]
FEMA Number 3866PubChem
Molecular Formula C5H10OS2[6]
Molecular Weight 150.27 g/mol [6]
Appearance Colorless to pale yellow liquidPubChem
Odor Roasted, savory, sulfury, characteristic of dark chocolate[3]
Boiling Point 46 °C at 1 mmHgPubChem
Solubility Very slightly soluble in water; soluble in alcohol and oilsPubChem

Natural Occurrence and Concentration in Food

This compound is a naturally occurring flavor compound formed during the thermal processing of food. Its concentration can vary significantly depending on the food matrix, processing conditions, and the presence of precursor molecules. While specific quantitative data for this compound is limited in publicly available literature, its presence is well-documented in foods such as:

  • Roasted Coffee: Contributes to the characteristic roasted and sulfury notes. The concentration of sulfur-containing compounds in coffee is generally in the µg/kg range.[8]

  • Cocoa and Chocolate: Imparts a desirable dark chocolate and roasted aroma.[3] Roasting of cocoa beans significantly increases the concentration of Strecker aldehydes, which are precursors to this compound.

  • Cooked Meat: Plays a role in the savory and meaty flavor profile developed during cooking.

  • Aged Cheeses: Contributes to the complex aroma profile developed during ripening.

Note: The quantitative analysis of volatile sulfur compounds is challenging due to their low concentrations and high reactivity.

Formation Pathways

The formation of this compound in food is primarily attributed to two key chemical reactions that occur during thermal processing: the Maillard reaction and the Strecker degradation of specific amino acids.

Maillard Reaction and Strecker Degradation

The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is a fundamental process in the development of flavor and color in cooked foods. A crucial subsequent reaction is the Strecker degradation, where α-dicarbonyl compounds, formed during the Maillard reaction, react with amino acids to produce aldehydes and α-aminoketones.

In the context of this compound formation, the key precursors are:

  • Methionine: A sulfur-containing amino acid.

  • Isobutyraldehyde: A Strecker aldehyde derived from the amino acid valine.

The proposed pathway involves the Strecker degradation of methionine to produce methional, which can then react with other compounds or undergo further transformations. A likely pathway is the reaction of a sulfur-containing intermediate derived from methionine with isobutyraldehyde or its precursors.

Caption: Formation pathway of this compound.

Sensory Properties and Aroma Contribution

This compound is characterized by a potent and complex aroma profile. Its sensory perception is highly dependent on its concentration.

AttributeDescription
Odor Profile Roasted, savory, sulfury, with notes of dark chocolate and coffee.[3]
Aroma Threshold Sulfur-containing compounds are known to have extremely low odor thresholds, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. While a specific value for this compound is not readily available in the literature, it is expected to be very low, contributing significantly to the overall aroma even at trace concentrations.

The presence of this compound is often associated with a desirable "roasty" and "savory" character in foods. However, at higher concentrations, the sulfury notes can become overpowering and be perceived as a defect.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of isobutyraldehyde with a sulfur-donating reagent. A general laboratory-scale synthesis is outlined below. Disclaimer: This is a general procedure and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Materials:

  • Isobutyraldehyde[9][10][11]

  • Dimethyl disulfide

  • A suitable base (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of isobutyraldehyde in an anhydrous solvent under an inert atmosphere, add a suitable base at a low temperature (e.g., -78 °C).

  • Slowly add dimethyl disulfide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for a specified period.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or chromatography to obtain this compound.

Extraction and Analysis from Food Matrices

The analysis of this compound in food samples typically involves extraction of the volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) and/or gas chromatography-olfactometry (GC-O).

Sample Preparation (General Protocol):

  • Homogenization: Homogenize the food sample to ensure uniformity.

  • Extraction: Employ a suitable extraction technique to isolate the volatile compounds. Common methods include:

    • Solvent Extraction: Extraction with a low-boiling point organic solvent.

    • Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace of the sample or directly immersed in a liquid sample.[12]

    • Stir Bar Sorptive Extraction (SBSE): A similar technique to SPME but with a larger sorbent phase volume, allowing for higher recovery of analytes.

  • Concentration: If necessary, concentrate the extract to increase the analyte concentration.

Analytical Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of the volatile compounds based on their retention times and mass spectra.[13][14]

  • Gas Chromatography-Olfactometry (GC-O): A technique where the effluent from the GC column is split, with one portion going to a detector (like MS) and the other to a sniffing port, allowing a trained sensory panel to detect and describe the odor of each eluting compound.[15]

References

The Emergence of a Flavor Compound: A Technical Guide to 2-(Methyldithio)isobutyraldehyde in Cooked Meat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, formation, and analysis of 2-(methyldithio)isobutyraldehyde, a sulfur-containing volatile compound that contributes to the complex aroma profile of cooked meat. While its direct discovery in meat is not prominently documented in a singular publication, its presence is inferred from the well-established chemistry of meat flavor development. This document provides a comprehensive overview of its likely formation pathways, analytical methodologies for its identification, and a summary of quantitative data for related sulfur compounds, offering a valuable resource for researchers in flavor chemistry, food science, and related fields.

Introduction to Meat Flavor and Sulfur Compounds

The characteristic aroma of cooked meat is a complex symphony of hundreds of volatile compounds generated through a series of heat-induced chemical reactions. Among these, sulfur-containing compounds play a pivotal role, often possessing low odor thresholds and contributing significantly to the desirable "meaty" and savory notes. These compounds arise primarily from the Maillard reaction and the associated Strecker degradation of sulfur-containing amino acids, such as cysteine and methionine. This compound is one such compound, contributing to the overall flavor profile.

Formation Pathways of this compound

The formation of this compound in cooked meat is a multi-step process involving precursors from both carbohydrate and amino acid degradation. The primary pathways are the Maillard reaction and Strecker degradation.

Maillard Reaction: This complex series of reactions between reducing sugars and amino acids is responsible for the browning and flavor development in cooked foods.[1][2][3]

Strecker Degradation: A crucial part of the Maillard reaction, the Strecker degradation involves the interaction of α-dicarbonyl compounds (formed during the Maillard reaction) with amino acids, leading to the formation of aldehydes and α-aminoketones.[4][5][6]

The logical formation pathway for this compound is as follows:

  • Formation of Precursors:

    • Isobutyraldehyde: Formed from the Strecker degradation of the amino acid valine.

    • Methanethiol (CH₃SH) and Dimethyl Disulfide (CH₃SSCH₃): Generated from the degradation of sulfur-containing amino acids, primarily methionine and cysteine.[7]

  • Reaction and Formation: Isobutyraldehyde can then react with methanethiol and dimethyl disulfide to form this compound.

G cluster_precursors Precursor Formation cluster_reactions Key Reactions cluster_intermediates Intermediate Compounds Reducing Sugars Reducing Sugars Maillard Reaction Maillard Reaction Reducing Sugars->Maillard Reaction Amino Acids (Valine, Methionine, Cysteine) Amino Acids (Valine, Methionine, Cysteine) Amino Acids (Valine, Methionine, Cysteine)->Maillard Reaction Strecker Degradation Strecker Degradation Amino Acids (Valine, Methionine, Cysteine)->Strecker Degradation dicarbonyls dicarbonyls Maillard Reaction->dicarbonyls Isobutyraldehyde Isobutyraldehyde Strecker Degradation->Isobutyraldehyde Methanethiol Methanethiol Strecker Degradation->Methanethiol dicarbonyls->Strecker Degradation Final Product This compound Isobutyraldehyde->Final Product Dimethyl Disulfide Dimethyl Disulfide Methanethiol->Dimethyl Disulfide Dimethyl Disulfide->Final Product

Formation Pathway of this compound in Cooked Meat.

Quantitative Data

Specific quantitative data for this compound in various cooked meats is not extensively reported in the scientific literature, suggesting it is likely a trace-level compound. However, to provide context, the following table summarizes the concentrations of other key sulfur-containing volatile compounds identified in cooked beef, pork, and chicken.

CompoundMeat TypeConcentration Range (µg/kg)Reference
MethanethiolBeef0.1 - 15(5)
Dimethyl sulfideBeef, Pork1 - 50(17)
Dimethyl disulfideBeef, Pork, Chicken0.5 - 100(17)
Dimethyl trisulfideBeef, Pork, Chicken0.1 - 20(17)
2-Methyl-3-furanthiolBeef, Chicken0.01 - 5(11)
2-FurfurylthiolBeef, Chicken0.05 - 10(11)
MethionalBeef, Chicken0.1 - 25(13)

Note: The concentrations of these compounds can vary significantly depending on factors such as the type of meat, animal diet, cooking method, and cooking temperature.

Experimental Protocols

The analysis of volatile compounds like this compound from a complex matrix such as cooked meat requires sensitive and specific analytical techniques. The standard methodology is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

HS-SPME-GC-MS Analysis of Volatile Sulfur Compounds

Objective: To extract, separate, and identify volatile sulfur compounds from cooked meat samples.

Materials:

  • Cooked meat sample

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Internal standard (e.g., 2-methyl-3-heptanone)

Protocol:

  • Sample Preparation:

    • Homogenize a known weight (e.g., 3-5 g) of the cooked meat sample.[8][9]

    • Transfer the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • Immediately seal the vial.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Incubate the vial at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow volatiles to equilibrate in the headspace.[8][9]

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the extracted volatiles from the SPME fiber in the heated injection port of the GC.

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).

    • Detect and identify the compounds using the mass spectrometer.

    • Identification is typically confirmed by comparing the mass spectra and retention indices with those of authentic standards and library data (e.g., NIST).[10]

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenize Cooked Meat Homogenize Cooked Meat Transfer to Vial Transfer to Vial Homogenize Cooked Meat->Transfer to Vial Add Internal Standard Add Internal Standard Transfer to Vial->Add Internal Standard Seal Vial Seal Vial Add Internal Standard->Seal Vial Incubate and Equilibrate Headspace Incubate and Equilibrate Headspace Seal Vial->Incubate and Equilibrate Headspace Expose SPME Fiber Expose SPME Fiber Incubate and Equilibrate Headspace->Expose SPME Fiber GC-MS Injection and Desorption GC-MS Injection and Desorption Expose SPME Fiber->GC-MS Injection and Desorption Chromatographic Separation Chromatographic Separation GC-MS Injection and Desorption->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Analysis and Identification Data Analysis and Identification Mass Spectrometric Detection->Data Analysis and Identification G Cooked Meat Cooked Meat Volatile Compounds Volatile Compounds Cooked Meat->Volatile Compounds This compound This compound Volatile Compounds->this compound Cellular Exposure Cellular Exposure This compound->Cellular Exposure Interaction with Biomolecules Interaction with Biomolecules Cellular Exposure->Interaction with Biomolecules Potential Cellular Effects Potential Cellular Effects Interaction with Biomolecules->Potential Cellular Effects Oxidative Stress Pathways Oxidative Stress Pathways Potential Cellular Effects->Oxidative Stress Pathways Inflammatory Signaling Inflammatory Signaling Potential Cellular Effects->Inflammatory Signaling

References

Navigating the Stability of 2-(Methyldithio)isobutyraldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-(Methyldithio)isobutyraldehyde, a key organosulfur compound with applications in various scientific fields. This document synthesizes available data and outlines best practices for handling and storage to ensure the compound's integrity and experimental reproducibility.

Core Concepts: Understanding the Molecule

This compound, also known as 2-methyl-2-(methyldithio)propanal, is a volatile, colorless to pale yellow liquid characterized by a potent stench. Its structure, featuring both an aldehyde and a disulfide group, dictates its reactivity and stability profile. The presence of the disulfide bond makes the molecule susceptible to reduction and thiol-disulfide exchange reactions, while the aldehyde group can undergo oxidation and other reactions typical of this functional group. It is classified as a combustible liquid and is known to be air-sensitive.

Recommended Storage and Handling

To maintain the quality and stability of this compound, the following storage and handling conditions are imperative:

  • Atmosphere: Due to its air sensitivity, the compound should be stored under an inert atmosphere, such as nitrogen or argon.[1][2] This minimizes oxidative degradation.

  • Temperature: Store in a cool, dry, and well-ventilated area.[1][2][3] Recommended storage temperatures are typically in the range of 2-8°C.[1][2]

  • Light: Protect from direct light.

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.[1][2][3]

  • Ventilation: Ensure adequate ventilation to handle the compound's strong and unpleasant odor.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[1][2][3]

Quantitative Data on Stability

While specific public-domain quantitative stability data for this compound is limited, the following table summarizes the key physical and chemical properties that influence its stability profile.

PropertyValueImplication for Stability
Chemical Stability The product is chemically stable under standard ambient conditions (room temperature).[1][2] However, it is air sensitive.[1][2]Prone to oxidation if not stored under an inert atmosphere.
Reactivity Vapors may form an explosive mixture with air.[1][2] Reacts with strong oxidizing agents.Avoid mixing with strong oxidizers. Handle in a well-ventilated area to prevent the accumulation of explosive vapor mixtures.
Recommended Storage 2 - 8 °C (36 - 46 °F).[1][2] Store in a cool (46-90ºF) and dry location.[3]Refrigeration is recommended to slow down potential degradation reactions.
Incompatible Materials Strong oxidizing agents.Contact with these materials can lead to vigorous reactions and degradation of the compound.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. Understanding these potential routes of decomposition is crucial for developing appropriate storage and handling protocols.

Caption: Potential degradation pathways of this compound.

Experimental Protocol for Stability Assessment

To obtain quantitative stability data, a comprehensive experimental study is required. The following protocol outlines a general approach for assessing the stability of this compound under various conditions.

Objective: To determine the degradation kinetics of this compound under accelerated and real-time storage conditions.

Materials:

  • This compound (high purity)

  • Inert gas (Nitrogen or Argon)

  • Appropriate solvents (e.g., acetonitrile, methanol)

  • pH buffers

  • Controlled environment chambers (for temperature and humidity)

  • Photostability chamber

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS)

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in appropriate solvents at a known concentration.

    • For hydrolytic stability, prepare solutions in buffers of varying pH (e.g., pH 4, 7, 9).

    • Aliquots of the solutions should be placed in sealed vials under an inert atmosphere.

  • Storage Conditions:

    • Accelerated Stability: Expose samples to elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled humidity (e.g., 75% RH).

    • Photostability: Expose samples to a controlled light source as per ICH guidelines.

    • Real-time Stability: Store samples at the recommended storage condition (e.g., 5°C ± 3°C) and at ambient temperature (e.g., 25°C ± 2°C).

  • Time Points:

    • Define specific time points for sample analysis (e.g., 0, 1, 2, 4, 8, 12 weeks for accelerated studies; 0, 3, 6, 9, 12, 18, 24 months for real-time studies).

  • Analytical Method:

    • Develop and validate a stability-indicating analytical method, typically using HPLC-UV or GC-MS, to quantify the concentration of this compound and detect any degradation products. The method must be able to separate the parent compound from its potential degradants.

  • Data Analysis:

    • At each time point, analyze the samples to determine the remaining concentration of this compound.

    • Plot the concentration versus time to determine the degradation rate.

    • Calculate the degradation rate constants and use the Arrhenius equation to predict the shelf-life at the recommended storage conditions.

Caption: Workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. While detailed quantitative stability data is not extensively published, a thorough understanding of its chemical properties and potential degradation pathways allows for the implementation of effective storage and handling procedures. Adherence to the recommendations outlined in this guide—namely, storage in a cool, dark, and inert environment—will help to ensure the compound's integrity. For applications requiring rigorous stability data, the provided experimental protocol offers a framework for generating the necessary quantitative information.

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a volatile organic compound with significant applications in the flavor and fragrance industry.[1] Its characteristic aroma profile makes it a key component in various food and cosmetic products. Beyond its sensory properties, this sulfur-containing aldehyde is also explored for its potential antimicrobial and antifungal activities, making it a compound of interest in pharmaceutical and agricultural research.[1] Accurate and reliable analytical methods are crucial for its identification and quantification in complex matrices. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), offers the high sensitivity and specificity required for the analysis of such volatile compounds.[2][3]

This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound. It includes a discussion of its likely fragmentation patterns, methodologies for sample preparation and analysis, and quantitative data presentation.

Mass Spectrometry Analysis

The mass spectrum of this compound is characterized by fragmentation patterns arising from its aldehyde and methyldithio functional groups. While a publicly available, officially curated mass spectrum for this specific compound is not readily found, a predicted fragmentation pattern can be deduced based on the known fragmentation of aldehydes and organosulfur compounds.

Predicted Fragmentation Pathway:

Electron ionization (EI) of this compound (molecular weight: 150.26 g/mol )[4][5] is expected to produce a molecular ion ([M]⁺•) at m/z 150. The subsequent fragmentation is likely to follow several key pathways:

  • α-Cleavage adjacent to the carbonyl group: This is a common fragmentation for aldehydes and would result in the loss of a hydrogen atom or the entire isobutyraldehyde moiety.[6]

  • Cleavage of the disulfide bond: The S-S bond is relatively weak and prone to cleavage, leading to characteristic sulfur-containing fragment ions.

  • Cleavage of the C-S bond: The bond between the isobutyraldehyde structure and the sulfur atom can also break.

  • Rearrangement reactions: Intramolecular rearrangements, such as the McLafferty rearrangement, are possible, though less likely given the absence of a γ-hydrogen on a straight alkyl chain.

A proposed fragmentation pathway is illustrated in the following diagram:

G M [C₅H₁₀OS₂]⁺• m/z 150 (Molecular Ion) F1 [C₄H₇S₂]⁺ m/z 119 M->F1 - CHO F2 [C₅H₉OS₂]⁺ m/z 149 M->F2 - H• F4 [C₄H₇O]⁺ m/z 71 M->F4 - CH₃S₂• F3 [CH₃S₂]⁺ m/z 79 F1->F3 - C₄H₂ F5 [CH₃S]⁺ m/z 47 F1->F5 - C₄H₄S

Caption: Proposed electron ionization fragmentation pathway for this compound.

Quantitative Data Summary:

The following table summarizes the predicted major ions and their corresponding m/z values for this compound in an electron ionization mass spectrum.

IonProposed Structurem/zRelative Abundance
[C₅H₁₀OS₂]⁺•Molecular Ion150Moderate
[C₅H₉OS₂]⁺[M-H]⁺149Low
[C₄H₇S₂]⁺[M-CHO]⁺119Moderate
[CH₃S₂]⁺Methyldithio cation79Moderate to High
[C₄H₇O]⁺Isobutyryl cation71High
[CH₃S]⁺Thiomethyl cation47Moderate

Experimental Protocols

The following protocols are designed for the analysis of this compound in various matrices, such as food products, fragrances, or biological samples.

1. Sample Preparation:

Given the volatile nature of the analyte, headspace solid-phase microextraction (HS-SPME) is a recommended technique for sample preparation as it is solvent-free, sensitive, and minimizes sample handling.[7][8]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Aliquoting: Place 1-5 g of the solid or liquid sample into a 20 mL headspace vial. For liquid samples, the addition of NaCl to saturate the solution can improve the extraction efficiency of volatile compounds.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) to the vial for quantification purposes.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.

  • Equilibration: Place the vial in a heating block or water bath set to a temperature between 40-60°C. Allow the sample to equilibrate for 15-30 minutes to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 20-40 minutes at the same temperature. The optimal fiber coating and extraction time may need to be determined empirically.

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (250°C) for thermal desorption for 3-5 minutes.

Workflow for HS-SPME Sample Preparation:

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis A Sample Aliquoting (1-5g in 20mL vial) B Add Internal Standard A->B C Seal Vial B->C D Equilibrate at 40-60°C (15-30 min) C->D E Expose SPME Fiber (20-40 min) D->E F Thermal Desorption in GC Inlet (250°C, 3-5 min) E->F G GC-MS Analysis F->G

Caption: Workflow for HS-SPME sample preparation for GC-MS analysis.

2. GC-MS Analysis:

A gas chromatograph coupled to a mass spectrometer with an electron ionization source is the ideal instrument for this analysis.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: 250°C, Splitless mode (for high sensitivity).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or DB-WAX) is suitable. A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at a rate of 5°C/min.

      • Ramp: Increase to 250°C at a rate of 15°C/min.

      • Final hold: 250°C for 5 minutes.

      • (This program should be optimized based on the specific column and sample matrix).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-200.

    • Scan Rate: 2-3 scans/second.

    • Data Acquisition: Full scan mode for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity, monitoring the characteristic ions (e.g., m/z 71, 79, 119, 150).

Data Presentation and Interpretation

Quantitative data should be presented in a clear and structured format. The table below provides an example of how to present results from the analysis of this compound in different samples.

Table 1: Quantitative Analysis of this compound in Various Samples

Sample IDMatrixConcentration (ng/g)Standard DeviationMethod
Sample AFruit Puree15.21.8HS-SPME-GC-MS (SIM)
Sample BFragrance Oil125.68.3Liquid Injection-GC-MS
Sample CBacterial Culture5.80.9HS-SPME-GC-MS (SIM)
ControlBlank Matrix< LOD-HS-SPME-GC-MS (SIM)
LOD: Limit of Detection

Biological Context and Signaling Pathways

While this compound is primarily known for its role in flavor and fragrance, its structural similarity to other biologically active sulfur compounds suggests potential roles in biological systems.[1] Its antimicrobial and antifungal properties may stem from its ability to interact with cellular processes in microorganisms. A possible mechanism could involve the disruption of cellular membranes or interference with essential enzymatic pathways through the reactivity of the disulfide bond or the aldehyde group.

Further research is needed to elucidate the specific signaling pathways affected by this compound. A hypothetical logical relationship for its antimicrobial action is presented below.

G cluster_0 Potential Mechanisms of Action A This compound B Interaction with Microbial Cell A->B C Disruption of Cell Membrane Integrity B->C D Inhibition of Essential Enzymes (e.g., via disulfide exchange) B->D E Induction of Oxidative Stress B->E F Inhibition of Microbial Growth C->F D->F E->F

Caption: Hypothetical mechanisms of antimicrobial action for this compound.

Conclusion

The mass spectrometry analysis of this compound, facilitated by techniques like GC-MS, is essential for its accurate identification and quantification. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the fields of food science, fragrance chemistry, and pharmacology. Understanding the fragmentation behavior and optimizing analytical methods will enable more precise characterization of this important volatile compound in various applications.

References

Application Notes & Protocols for the Quantification of 2-(Methyldithio)isobutyraldehyde in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of 2-(methyldithio)isobutyraldehyde, a significant flavor compound, in various food matrices. The methodologies outlined below focus on modern analytical techniques to ensure high sensitivity and selectivity.

Introduction

This compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a sulfur-containing aldehyde that contributes to the flavor profile of certain foods.[1] It is recognized as a flavoring agent in the food industry.[1][2] Accurate quantification of this volatile compound is crucial for quality control, flavor profiling, and ensuring compliance with food regulations. The primary analytical challenge lies in its volatile nature and the complexity of food matrices.

The recommended analytical approach is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly effective for the analysis of volatile and semi-volatile organic compounds in complex samples like food.[3][4][5] HS-SPME is a solvent-free extraction method that is both sensitive and relatively simple to implement.[4]

Experimental Protocols

Principle of the Method

The methodology involves the extraction of this compound from the headspace of a food sample using a solid-phase microextraction (SPME) fiber. The adsorbed analyte is then thermally desorbed in the injector of a gas chromatograph, separated from other volatile compounds on a capillary column, and subsequently detected and quantified by a mass spectrometer.

Materials and Reagents
  • Reference Standard: this compound (CAS 67952-60-7), ≥95% purity[6]

  • Internal Standard (IS): 2-Methyl-1-pentanol or other suitable volatile compound not present in the sample.

  • Solvents: Methanol, Dichloromethane (HPLC grade)

  • SPME Fibers: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are recommended for broad-range volatile analysis.

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).

  • GC Column: A polar capillary column such as a VF-WAX (30 m x 0.25 mm x 0.55 µm) is often suitable for flavor compounds.[7][8]

  • SPME Autosampler: For automated and reproducible extraction and injection.

Sample Preparation

The goal of sample preparation is to release the volatile this compound from the food matrix into the headspace for efficient extraction by the SPME fiber.

  • Solid Samples (e.g., meat, baked goods):

    • Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial.[9]

    • Add a known amount of internal standard.

    • Add 1-2 g of NaCl to increase the ionic strength of the aqueous phase, which promotes the transfer of volatile compounds to the headspace.

    • Add 5 mL of deionized water and vortex for 1 minute to create a slurry.

    • Seal the vial immediately.

  • Liquid Samples (e.g., beverages, sauces):

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • Add 1-2 g of NaCl.

    • Seal the vial immediately.

HS-SPME Procedure

The HS-SPME parameters must be optimized for each food matrix to achieve the best sensitivity and reproducibility.

  • Incubation/Equilibration: Place the sealed vial in the autosampler tray. Incubate the vial at a controlled temperature (e.g., 50-70°C) for a set time (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.[7][9]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-45 minutes) at the same temperature as the incubation.[7]

  • Desorption: Retract the fiber and immediately introduce it into the hot GC injector (e.g., 250°C) for a specific time (e.g., 3-5 minutes) to thermally desorb the trapped analytes onto the GC column.

GC-MS Analysis
  • Injector: Operate in splitless mode to maximize the transfer of the analyte to the column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[7][8]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 5°C/min.

    • Hold: Maintain at 180°C for 5 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Hold: Maintain at 240°C for 5 minutes.

    • (This program should be optimized based on the specific instrument and column).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 35-350) for initial identification.

    • Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 41, 75, 103, 150).

Quantification
  • Calibration Curve: Prepare a series of standard solutions of this compound in a suitable solvent or a model food matrix at different concentrations. Spike each standard with the same amount of internal standard. Analyze these standards using the same HS-SPME-GC-MS method.

  • Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Sample Quantification: Determine the concentration of this compound in the food samples by interpolating the peak area ratio from the calibration curve.

Data Presentation

The quantitative results for this compound in various food samples can be summarized in a table for easy comparison.

Food SampleMatrix TypeMean Concentration (µg/kg)Standard Deviation (µg/kg)
Beef BrothLiquid15.21.8
Roasted ChickenSolid25.83.1
Mushroom SoupLiquid8.51.1
Toasted BreadSolid5.10.7
Aged CheeseSolid32.44.5

Note: The values presented in this table are for illustrative purposes and will vary depending on the specific product and processing conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in food samples.

G cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Food Sample (Solid or Liquid) Homogenize Homogenization (if solid) Weigh Weighing/Aliquoting Homogenize->Weigh Spike Spiking with Internal Standard Weigh->Spike Vial Transfer to Headspace Vial Spike->Vial Equilibrate Incubation & Equilibration Vial->Equilibrate Extract Headspace Extraction Equilibrate->Extract Desorb Thermal Desorption Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification via Calibration Curve Integrate->Quantify Report Final Report Quantify->Report

Caption: Workflow for quantification of this compound.

HS-SPME Principle

This diagram illustrates the principle of headspace solid-phase microextraction.

G cluster_vial Sealed Headspace Vial cluster_headspace Headspace (Vapor Phase) cluster_sample Sample Matrix (Liquid/Solid) Analyte_Vapor Volatile Analyte (this compound) SPME_Fiber SPME Fiber Coating Analyte_Vapor->SPME_Fiber Adsorption (Extraction) Analyte_Sample Analyte in Sample Analyte_Sample->Analyte_Vapor Partitioning (Equilibration) GC_Injector GC Injector Port SPME_Fiber->GC_Injector Thermal Desorption (Analysis)

Caption: Principle of Headspace Solid-Phase Microextraction (HS-SPME).

References

Synthesis of 2-(Methyldithio)isobutyraldehyde from Isobutyraldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(Methyldithio)isobutyraldehyde, a valuable intermediate in the development of pharmaceuticals and agrochemicals, starting from isobutyraldehyde. The described methodology is based on a two-step synthetic pathway involving an initial α-chlorination of isobutyraldehyde followed by a nucleophilic substitution with a methyldithio anion.

I. Overview of the Synthetic Pathway

The synthesis of this compound from isobutyraldehyde proceeds via a two-step process. The first step involves the selective chlorination of the α-carbon of isobutyraldehyde to yield 2-chloro-2-methylpropanal. This intermediate is then subjected to a nucleophilic substitution reaction with a source of the methyldithio group, such as sodium methyldisulfide, to afford the final product.

Synthesis_Pathway Isobutyraldehyde Isobutyraldehyde Intermediate 2-Chloro-2-methylpropanal Isobutyraldehyde->Intermediate Chlorinating Agent (e.g., SO2Cl2) Product This compound Intermediate->Product Sodium Methyldisulfide (CH3S-SNa)

Caption: Proposed synthetic pathway for this compound.

II. Experimental Protocols

A. Step 1: Synthesis of 2-Chloro-2-methylpropanal

This protocol is adapted from established procedures for the α-halogenation of aldehydes.[1][2][3]

Materials:

  • Isobutyraldehyde

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutyraldehyde (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude 2-chloro-2-methylpropanal can be used in the next step without further purification.

Table 1: Reagent Quantities for Step 1

ReagentMolar Mass ( g/mol )EquivalentsMolesMass/Volume
Isobutyraldehyde72.111.0TBDTBD
Sulfuryl chloride134.971.1TBDTBD
Dichloromethane---TBD
B. Step 2: Synthesis of this compound

This step involves the preparation of a methyldithio nucleophile followed by its reaction with the α-chloro aldehyde intermediate.

Part 1: Preparation of Sodium Methyldisulfide (CH₃S-SNa)

Materials:

  • Dimethyl disulfide (DMDS)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

  • Schlenk flask or similar apparatus for air-sensitive reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add a 60% dispersion of sodium hydride (1.1 eq) in mineral oil.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add dimethyl disulfide (1.0 eq) dropwise to the stirred slurry.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of a precipitate indicates the generation of sodium methyldisulfide.

  • The resulting slurry of sodium methyldisulfide in THF is used directly in the next step.

Part 2: Reaction of 2-Chloro-2-methylpropanal with Sodium Methyldisulfide

Materials:

  • Crude 2-chloro-2-methylpropanal from Step 1

  • Sodium methyldisulfide slurry from Part 1

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Cool the slurry of sodium methyldisulfide in THF to 0 °C in an ice bath.

  • Slowly add a solution of crude 2-chloro-2-methylpropanal (1.0 eq) in anhydrous THF to the stirred slurry.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding a saturated solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Table 2: Reagent Quantities for Step 2

ReagentMolar Mass ( g/mol )EquivalentsMolesMass/Volume
2-Chloro-2-methylpropanal106.551.0TBDTBD
Dimethyl disulfide94.201.0TBDTBD
Sodium hydride (60%)40.001.1TBDTBD
Tetrahydrofuran---TBD

III. Data Presentation

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₁₀OS₂[4]
Molar Mass150.26 g/mol [4]
AppearanceColorless to pale yellow liquid[4]
Boiling Point46 °C @ 1.00 mm Hg[4]
Density1.095-1.100 g/cm³[4]
Refractive Index1.512-1.522[4]

IV. Logical Workflow

The following diagram illustrates the logical workflow of the entire synthesis and purification process.

Workflow cluster_step1 Step 1: α-Chlorination cluster_step2 Step 2: Nucleophilic Substitution A Dissolve Isobutyraldehyde in DCM B Cool to 0 °C A->B C Add SO2Cl2 dropwise B->C D Stir at 0 °C C->D E Quench with NaHCO3 D->E F Work-up and Extraction E->F G Dry and Concentrate F->G H Crude 2-Chloro-2-methylpropanal G->H K Add 2-Chloro-2-methylpropanal H->K I Prepare Sodium Methyldisulfide J Cool to 0 °C I->J J->K L Stir and Warm to RT K->L M Quench with NH4Cl L->M N Work-up and Extraction M->N O Dry and Concentrate N->O P Purification by Chromatography O->P Q Pure this compound P->Q

Caption: Experimental workflow for the synthesis of this compound.

V. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Isobutyraldehyde is flammable and an irritant.

  • Sulfuryl chloride is highly corrosive and toxic; handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water.

  • Dimethyl disulfide has a strong, unpleasant odor.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

References

Application of 2-(Methyldithio)isobutyraldehyde as a Flavor Ingredient: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldithio)propanal, is a flavor ingredient recognized for its potent and characteristic aroma profile. This document provides detailed application notes and experimental protocols for its use, catering to researchers, scientists, and professionals in drug development. It includes a summary of its chemical and physical properties, sensory characteristics, and regulatory status, alongside practical guidance for its application in food systems and for sensory evaluation.

Introduction

This compound (CAS No. 67952-60-7) is a sulfur-containing aldehyde that contributes significantly to the flavor profiles of various food products.[1][2][3][4][5] Its distinct aromatic, cocoa, and dark chocolate notes make it a valuable component in the flavor industry.[2][3][4] This compound is classified as a flavoring agent and has been deemed safe for its intended use by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and holds a Generally Recognized as Safe (GRAS) status (FEMA Number: 3866).[6]

Chemical and Physical Properties

A comprehensive summary of the chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various matrices.

PropertyValueReference
Chemical Name 2-methyl-2-(methyldithio)propanal[6]
Synonyms This compound, Cocoa Propanal[3][6]
CAS Number 67952-60-7[1][6]
FEMA Number 3866[6]
JECFA Number 580[6]
Molecular Formula C5H10OS2[6]
Molecular Weight 150.26 g/mol [1][5]
Appearance Colorless to pale yellow liquid[1][6]
Odor Profile Aromatic, cocoa, dark chocolate, tobacco[3]
Taste Profile Cocoa, dark chocolate[3]
Boiling Point 46 °C at 1 mmHg[6]
Density 1.095-1.100 g/cm³[6]
Refractive Index 1.512-1.522[6]
Solubility Very slightly soluble in water; soluble in alcohol and oils.[6]

Sensory Information and Application

General Application Guidelines

Due to its potent flavor profile, this compound should be used at very low concentrations. It is recommended to start with concentrations in the low ppb range and adjust based on the specific food matrix and desired flavor impact. It is particularly effective in enhancing and imparting cocoa and dark chocolate notes in a variety of applications.

Potential Food Applications
  • Chocolate and Confectionery: To enhance the richness and complexity of dark chocolate flavors.

  • Baked Goods: To add a cocoa or roasted note to cookies, cakes, and pastries.

  • Beverages: In dairy and plant-based beverages to create a chocolate milk or mocha flavor.

  • Savory Products: In low concentrations, it can add a subtle roasted, savory note to meat products and sauces.

Experimental Protocols

Protocol for Preparation of Stock Solutions

Objective: To prepare a standardized stock solution of this compound for accurate dosing in experimental applications.

Materials:

  • This compound (≥95% purity)

  • Propylene glycol (food grade)

  • Ethanol (food grade)

  • Volumetric flasks (Class A)

  • Calibrated micropipettes

Procedure:

  • Primary Stock Solution (e.g., 1% w/v):

    • Accurately weigh 1.00 g of this compound into a 100 mL volumetric flask.

    • Add approximately 50 mL of propylene glycol or ethanol.

    • Mix thoroughly to dissolve the compound completely.

    • Bring the volume up to 100 mL with the same solvent.

    • Stopper the flask and invert several times to ensure homogeneity.

  • Serial Dilutions:

    • Prepare a series of dilutions from the primary stock solution to achieve the desired working concentrations (e.g., 1000 ppm, 100 ppm, 10 ppm, 1 ppm).

    • Use propylene glycol or ethanol as the diluent.

    • Store all solutions in amber glass vials at 4°C to minimize degradation.

Protocol for Sensory Evaluation: Triangle Test

Objective: To determine if a perceptible difference exists between a control sample and a sample containing this compound.

Materials:

  • Control food/beverage sample

  • Test food/beverage sample with added this compound

  • Sensory booths with controlled lighting and ventilation[10]

  • Randomized three-digit codes for sample presentation[11]

  • Water and unsalted crackers for palate cleansing[12]

  • Ballot sheets for data collection

Procedure:

  • Panelist Selection: Recruit a panel of at least 20-30 individuals with demonstrated sensory acuity.

  • Sample Preparation:

    • Prepare the control and test samples. The concentration of this compound in the test sample should be determined based on preliminary trials.

    • Portion the samples into identical, coded containers.

  • Test Administration:

    • Present each panelist with three samples: two are identical (either both control or both test) and one is different.[11]

    • The order of presentation should be randomized for each panelist.

    • Instruct panelists to evaluate the samples from left to right.

    • Ask panelists to identify the sample that is different from the other two.

  • Data Analysis:

    • Tally the number of correct and incorrect responses.

    • Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).

Protocol for Incorporation into a Chocolate Flavored Beverage

Objective: To evaluate the flavor impact of this compound in a model chocolate-flavored beverage.

Materials:

  • Base beverage (e.g., UHT milk, plant-based milk)

  • Cocoa powder

  • Sweetener (e.g., sucrose)

  • Stabilizer (e.g., carrageenan)

  • Stock solution of this compound in propylene glycol

  • Homogenizer

Procedure:

  • Beverage Preparation:

    • Disperse the cocoa powder, sweetener, and stabilizer in the base beverage.

    • Heat the mixture to a specified temperature (e.g., 85°C) for a set time to ensure hydration of ingredients and pasteurization.

    • Homogenize the mixture to ensure a stable emulsion.

    • Cool the beverage to 4°C.

  • Flavor Addition:

    • Prepare several batches of the chocolate beverage.

    • Spike individual batches with different concentrations of the this compound stock solution (e.g., 0 ppb, 1 ppb, 5 ppb, 10 ppb).

    • Ensure thorough mixing after the addition of the flavor.

  • Sensory Evaluation:

    • Conduct a sensory evaluation of the different beverage samples using a trained panel.

    • Use a descriptive analysis or a hedonic rating scale to assess attributes such as "cocoa intensity," "dark chocolate character," "roasted notes," and overall liking.[13]

Signaling Pathways and Logical Relationships

While the specific olfactory and gustatory receptors for this compound have not been definitively identified, it is known that sulfur-containing compounds are detected by a range of olfactory receptors. Some aldehydes have also been shown to act as positive allosteric modulators of the calcium-sensing receptor (CaSR), which can enhance sweet, umami, and salty tastes.[14]

Diagrams

Experimental_Workflow_Sensory_Evaluation cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis & Interpretation stock_solution Prepare Stock Solution sample_prep Prepare Test Samples stock_solution->sample_prep sensory_test Conduct Sensory Test (e.g., Triangle Test) sample_prep->sensory_test data_collection Collect Panelist Data sensory_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis conclusion Draw Conclusion on Perceptibility stat_analysis->conclusion Proposed_Flavor_Perception_Pathway cluster_olfactory Olfactory Perception cluster_gustatory Potential Gustatory Modulation compound This compound or Olfactory Receptors compound->or Binds casr Calcium-Sensing Receptor (CaSR) compound->casr Positive Allosteric Modulation (Hypothesized) ob Olfactory Bulb or->ob Signal Transduction oc Olfactory Cortex ob->oc Signal Processing aroma aroma oc->aroma Perception of Cocoa/Roasted Aroma taste_signal Taste Signal Amplification casr->taste_signal Enhances taste_perception taste_perception taste_signal->taste_perception Modulation of Sweet/Umami/Salty

References

Application Notes and Protocols: Isolation of 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a sulfur-containing aldehyde with applications in the flavor and fragrance industry, agriculture, and pharmaceutical research.[1] Its unique chemical structure makes it a valuable intermediate in the synthesis of complex organic molecules.[1] This document provides a detailed protocol for the synthesis and subsequent isolation (purification) of this compound, targeting high purity for research and development applications. The protocol is based on a plausible synthetic route adapted from established organic chemistry principles and purification techniques for aldehydes.

Data Presentation

A summary of the expected quantitative data for the synthesis and purification of this compound is presented in Table 1. These values are based on typical yields for analogous reactions and the physical properties of the compound.

Table 1: Quantitative Data for the Synthesis and Purification of this compound

ParameterValueReference/Comment
Starting MaterialIsobutyraldehydeCommercially available
Intermediate2-Chloro-2-methylpropanal---
Final ProductThis compound---
Molecular FormulaC5H10OS2[1][2][3]
Molecular Weight150.26 g/mol [1][3]
AppearancePale yellow to yellow liquid[1]
Boiling Point41 - 43 °C[1]
Density1.09 g/mL (lit.)[1]
Purity (Commercial)≥ 97% (GC)[1]
Expected Yield (Synthesis)~70-80%Based on similar reported reactions[4]
Expected Purity (Post-Purification)>98%Based on the effectiveness of the described protocol

Experimental Protocols

This section details the methodologies for the synthesis of this compound from isobutyraldehyde, followed by its purification using a sodium bisulfite workup.

Part 1: Synthesis of this compound

This synthesis is a two-step process involving the chlorination of isobutyraldehyde followed by nucleophilic substitution with methyl methanethiosulfonate.

Materials and Reagents:

  • Isobutyraldehyde (≥99%)

  • Chlorine gas

  • 1,2-Dichloroethane (anhydrous)

  • Methyl methanethiosulfonate

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask (three-necked)

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Condenser

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Chlorination of Isobutyraldehyde:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and condenser, dissolve isobutyraldehyde (1.0 eq) in anhydrous 1,2-dichloroethane.

    • Cool the reaction mixture to 10-15 °C using an ice bath.

    • Slowly bubble chlorine gas (1.0 eq) through the stirred solution while maintaining the temperature between 10-15 °C. A patent for a similar reaction suggests these conditions can lead to a productive rate of 73.3% for the chlorinated intermediate.[4]

    • Monitor the reaction progress by GC-MS.

    • Once the reaction is complete, stop the chlorine gas flow and purge the system with nitrogen to remove any excess chlorine.

    • The resulting solution contains the intermediate, 2-chloro-2-methylpropanal.

  • Synthesis of this compound:

    • To the crude 2-chloro-2-methylpropanal solution, add methyl methanethiosulfonate (1.1 eq) dropwise via a dropping funnel at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction for the formation of the desired product by GC-MS.

    • After completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Part 2: Isolation and Purification by Sodium Bisulfite Workup

This protocol is designed to separate the target aldehyde from non-aldehydic impurities.[5][6][7]

Materials and Reagents:

  • Crude this compound

  • Methanol

  • Saturated sodium bisulfite (NaHSO3) solution (freshly prepared)

  • Diethyl ether

  • 5M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Separatory funnel

  • Beakers and flasks

  • Magnetic stirrer

Procedure:

  • Formation of the Bisulfite Adduct:

    • Dissolve the crude this compound in methanol in a flask.

    • Transfer the methanolic solution to a separatory funnel.

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite.

    • Shake the funnel vigorously for 1-2 minutes to facilitate the formation of the water-soluble bisulfite adduct.[6]

    • Add diethyl ether to the separatory funnel and shake again.

    • Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde, while the organic layer will contain non-aldehydic impurities.

    • Drain the aqueous layer into a clean flask. Extract the organic layer one more time with the saturated sodium bisulfite solution and combine the aqueous layers.

  • Regeneration of the Aldehyde:

    • Transfer the combined aqueous layers containing the bisulfite adduct to a clean separatory funnel.

    • Slowly add 5M sodium hydroxide solution while monitoring the pH to make the solution strongly basic. This will reverse the bisulfite addition and regenerate the aldehyde.[5]

    • Extract the regenerated aldehyde from the aqueous layer with two portions of diethyl ether.

    • Combine the organic extracts.

  • Final Workup:

    • Wash the combined organic layers with a saturated brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator to yield the purified this compound.

    • Confirm the purity of the final product using GC-MS and NMR spectroscopy.

Mandatory Visualization

Diagram 1: Synthetic Pathway of this compound

G Isobutyraldehyde Isobutyraldehyde Intermediate 2-Chloro-2-methylpropanal Isobutyraldehyde->Intermediate 1,2-Dichloroethane, 10-15°C Chlorine Cl2 Product This compound Intermediate->Product Nucleophilic Substitution Reagent CH3S(O)2SCH3

Caption: Synthetic route from Isobutyraldehyde.

Diagram 2: Experimental Workflow for Purification

G start Crude Product dissolve Dissolve in Methanol start->dissolve add_bisulfite Add Saturated NaHSO3 dissolve->add_bisulfite extract_impurities Extract with Diethyl Ether add_bisulfite->extract_impurities separate_layers Separate Layers extract_impurities->separate_layers aqueous_layer Aqueous Layer (Bisulfite Adduct) separate_layers->aqueous_layer Contains Aldehyde organic_layer Organic Layer (Impurities) separate_layers->organic_layer Discard add_base Add 5M NaOH (Basify) aqueous_layer->add_base extract_product Extract with Diethyl Ether add_base->extract_product dry_organic Dry Organic Layer (MgSO4) extract_product->dry_organic evaporate Evaporate Solvent dry_organic->evaporate final_product Purified Product evaporate->final_product

Caption: Purification via bisulfite workup.

References

Application Notes and Protocols for 2-(Methyldithio)isobutyraldehyde in Flavor Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(methyldithio)isobutyraldehyde, a key sulfur-containing compound utilized in flavor chemistry. This document details its chemical properties, flavor profile, and applications, and provides experimental protocols for its synthesis and analysis.

Introduction to this compound

This compound, also known as 2-methyl-2-(methyldithio)propanal, is a volatile organic compound that contributes significantly to the flavor profiles of various foods.[1] Its distinct aromatic, chocolate, and cocoa-like notes make it a valuable component in the formulation of savory and sweet flavors.[2][3] This compound is recognized as a flavoring agent by regulatory bodies, holding FEMA number 3866.[4] It is often formed during thermal processing of food through the Maillard reaction, particularly in reactions involving sulfur-containing amino acids like cysteine.

Physicochemical and Sensory Data

A summary of the key physicochemical and sensory properties of this compound is presented below.

PropertyValueReference
Chemical Name 2-Methyl-2-(methyldithio)propanal[4]
Synonyms This compound, Cocoa propanal[4]
CAS Number 67952-60-7[4]
Molecular Formula C5H10OS2[4]
Molecular Weight 150.26 g/mol [4]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 46 °C @ 1 mmHg[4]
Density 1.095-1.100 g/cm³[4]
Refractive Index 1.512-1.522[4]
Flavor Profile Aromatic, chocolate, cocoa[2][3]
Odor Threshold Data not available in literature
Concentration in Food Data not available in literature

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related thio-compounds and provides a general methodology for the laboratory-scale synthesis of this compound.

Principle: The synthesis involves a two-step process starting from isobutyraldehyde. The first step is the chlorination of isobutyraldehyde to form 2-chloro-2-methylpropanal. The second step is the reaction of the chlorinated intermediate with sodium methyl mercaptide to yield 2-methyl-2-(methylthio)propanal, which is a synonym for the target compound. Further reaction with a sulfur source can introduce the second sulfur atom. A more direct, though less detailed, potential route involves the reaction of 2-chloro-2-methylpropanal with a disulfide-containing reagent.

Materials:

  • Isobutyraldehyde

  • Chlorine gas

  • Organic solvent (e.g., 1,2-dichloroethane or N,N-dimethylformamide)

  • Sodium methyl mercaptide (NaSCH3) aqueous solution

  • Hydroxylamine (for the synthesis of the oxime, as an alternative route)[5]

  • Round-bottom flask

  • Stirring apparatus

  • Gas inlet tube

  • Distillation apparatus

  • Separatory funnel

Procedure:

Step 1: Synthesis of 2-chloro-2-methylpropanal [5]

  • Dissolve isobutyraldehyde in an organic solvent (e.g., 1,2-dichloroethane) in a round-bottom flask equipped with a stirrer and a gas inlet tube.

  • Cool the reaction mixture to 0-10 °C using an ice bath.

  • Bubble chlorine gas through the solution while maintaining the temperature between 0-10 °C.

  • Monitor the reaction progress by gas chromatography (GC).

  • Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove excess chlorine.

  • The resulting solution of 2-chloro-2-methylpropanal can be used directly in the next step or purified by distillation.

Step 2: Synthesis of 2-methyl-2-(methylthio)propanal [5]

  • In a separate reaction vessel, add the aqueous solution of sodium methyl mercaptide.

  • Slowly add the solution of 2-chloro-2-methylpropanal from Step 1 to the sodium methyl mercaptide solution with vigorous stirring.

  • Maintain the reaction temperature between 20-30 °C.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2-methyl-2-(methylthio)propanal.

  • Purify the product by vacuum distillation.

Note: This synthesis yields 2-methyl-2-(methylthio)propanal. To obtain this compound, a subsequent reaction to introduce the second sulfur atom would be necessary, for example, by reaction with elemental sulfur or a disulfide-containing reagent. The exact conditions for this step are not detailed in the available literature and would require further research and optimization.

Extraction and Analysis from Food Matrices (General Protocol)

Principle: Solid-phase microextraction (SPME) is a solvent-free extraction technique suitable for volatile and semi-volatile compounds. Coupled with gas chromatography-mass spectrometry (GC-MS), it provides a sensitive and selective method for the analysis of flavor compounds.

Materials:

  • Food sample

  • SPME holder and fibers (e.g., DVB/CAR/PDMS)

  • Headspace vials with septa

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standard (e.g., a deuterated analog, if available, or a compound with similar chemical properties)

Procedure:

  • Sample Preparation: Homogenize the food sample. Weigh a known amount of the homogenized sample into a headspace vial.

  • Internal Standard: Add a known amount of the internal standard to the vial.

  • Extraction (HS-SPME):

    • Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60 °C).

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) with agitation.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the GC injection port for thermal desorption.

    • Separate the analytes on a suitable GC column (e.g., a polar column like DB-WAX or a non-polar column like DB-5ms).

    • Use a temperature program to elute the compounds.

    • Detect and identify the compounds using a mass spectrometer in scan or selected ion monitoring (SIM) mode.

  • Quantification: Quantify this compound by comparing the peak area of the analyte to that of the internal standard and using a calibration curve.

Note: The optimal SPME fiber, extraction temperature and time, and GC-MS parameters will need to be determined experimentally for each food matrix.

Formation in the Maillard Reaction

This compound is a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. The formation of this specific sulfur-containing compound is believed to involve the interaction of isobutyraldehyde (a Strecker aldehyde from the degradation of valine) and sulfur-containing compounds derived from the degradation of cysteine or methionine.

Hypothesized Formation Pathway:

Maillard_Formation cluster_strecker Strecker Degradation cluster_cysteine Cysteine Degradation cluster_formation Compound Formation Valine Valine Isobutyraldehyde Isobutyraldehyde Valine->Isobutyraldehyde Reacts with Dicarbonyl Dicarbonyl (from sugar degradation) Dicarbonyl->Isobutyraldehyde Reacts with Intermediate Thio-isobutyraldehyde Intermediate Isobutyraldehyde->Intermediate Reacts with Cysteine Cysteine H2S Hydrogen Sulfide (H2S) Cysteine->H2S Thermal Degradation Methanethiol Methanethiol (CH3SH) Cysteine->Methanethiol Further Degradation H2S->Intermediate Reacts with Target This compound Methanethiol->Target Reacts with Intermediate->Target Oxidation/Condensation

Caption: Hypothesized formation of this compound in the Maillard reaction.

Experimental Workflow for Flavor Analysis

The following diagram illustrates a typical workflow for the identification and quantification of this compound in a food sample.

Flavor_Analysis_Workflow Start Food Sample Homogenization Sample Homogenization Start->Homogenization Extraction HS-SPME Extraction Homogenization->Extraction Analysis GC-MS Analysis Extraction->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing Identification Compound Identification (Mass Spectra, Retention Index) DataProcessing->Identification Quantification Quantification (Internal Standard, Calibration Curve) DataProcessing->Quantification Result Flavor Profile Contribution Identification->Result Quantification->Result

Caption: General workflow for the analysis of volatile flavor compounds from a food matrix.

Signaling Pathways in Flavor Perception

Currently, there is no specific information in the scientific literature detailing the signaling pathways involved in the perception of this compound. As a volatile sulfur compound, it is expected to interact with olfactory receptors in the nasal epithelium, initiating a signal transduction cascade that leads to the perception of its characteristic aroma in the brain. Further research is needed to identify the specific receptors and pathways involved.

Conclusion

This compound is a significant contributor to the desirable chocolate and cocoa notes in many food products. While its synthesis and general analytical approaches are understood, there remains a need for more detailed quantitative data and validated analytical methods for specific food matrices. The protocols and information provided herein serve as a valuable starting point for researchers in flavor chemistry to further investigate the role and application of this important flavor compound.

References

Application Notes and Protocols for the Synthesis and Analysis of 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a volatile organic compound with applications in the flavor and fragrance industry.[1] Its synthesis and analysis are of interest for quality control in food and consumer products, as well as for research into novel flavor compounds. These application notes provide a detailed experimental setup for the formation and characterization of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC5H10OS2PubChem
Molecular Weight150.26 g/mol PubChem
AppearancePale yellow to yellow liquidChem-Impex[1]
Boiling Point41-43 °CChem-Impex[1]
Density1.09 g/cm³ (Lit.)Chem-Impex[1]
Refractive Indexn20/D 1.515 - 1.535Chem-Impex[1]
Purity (GC)≥ 97%Chem-Impex[1]

Experimental Protocols

The formation of this compound can be achieved through a two-step synthetic sequence starting from isobutyraldehyde. The first step involves the α-chlorination of isobutyraldehyde to yield 2-chloro-2-methylpropanal. The second step is the nucleophilic substitution of the chloride with a methyl disulfide moiety.

Step 1: Synthesis of 2-chloro-2-methylpropanal

This protocol is adapted from the method described in patent CN1323785A for the synthesis of a related compound.[2]

Materials:

  • Isobutyraldehyde (99%)

  • N,N-dimethylformamide (DMF)

  • Chlorine gas

  • Reaction flask equipped with a stirrer, gas inlet, and temperature control

Procedure:

  • In a reaction flask, combine 72.7 g of isobutyraldehyde and 112 g of N,N-dimethylformamide.

  • Maintain the temperature of the reaction mixture between 20-40 °C while stirring.

  • Slowly bubble 71.0 g of chlorine gas into the solution.

  • Upon completion of the reaction, purify the product by vacuum distillation (640 mmHg), collecting the fraction at 32-34 °C.

Expected Yield: Approximately 92.0 g (86.38%) of colorless, transparent 2-chloro-2-methylpropanal.[2]

Step 2: Synthesis of this compound

This proposed protocol is based on established methods for the synthesis of unsymmetrical disulfides from alkyl halides.

Materials:

  • 2-chloro-2-methylpropanal

  • Sodium methanethiosulfonate

  • Ethanol

  • Reaction flask with a stirrer and reflux condenser

Procedure:

  • Dissolve the 2-chloro-2-methylpropanal obtained from Step 1 in ethanol in a reaction flask.

  • Add an equimolar amount of sodium methanethiosulfonate to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for assessing the purity of the volatile product and for monitoring the progress of the reaction.

  • Expected GC Retention: The retention time will depend on the specific column and conditions used.

  • Expected Mass Spectrum: The mass spectrum should show a molecular ion peak (M+) at m/z = 150, corresponding to the molecular weight of the product. Fragmentation patterns would include loss of the aldehyde group (-CHO), the methyl group (-CH3), and cleavage of the disulfide bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.

  • Expected ¹H NMR signals:

    • A singlet for the aldehydic proton.

    • A singlet for the methyl group attached to the sulfur.

    • A singlet for the two equivalent methyl groups on the isobutyraldehyde backbone.

  • Expected ¹³C NMR signals:

    • A signal for the carbonyl carbon of the aldehyde.

    • A signal for the quaternary carbon attached to the disulfide.

    • A signal for the methyl carbon of the methyldithio group.

    • A signal for the two equivalent methyl carbons of the isobutyraldehyde backbone.

Visualizations

Chemical Reaction Pathway

G Figure 1: Synthesis of this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Disulfide Formation Isobutyraldehyde Isobutyraldehyde Chlorine Cl2, DMF 20-40 °C Isobutyraldehyde->Chlorine Intermediate 2-chloro-2-methylpropanal Chlorine->Intermediate Reagent NaSSO2Me, Ethanol Reflux Intermediate->Reagent Product This compound Reagent->Product

Caption: A two-step synthesis of this compound.

Experimental Workflow

G Figure 2: Experimental Workflow Start Start Materials: Isobutyraldehyde, Chlorine, DMF Step1 Step 1: Chlorination (20-40 °C) Start->Step1 Purification1 Vacuum Distillation (32-34 °C @ 640 mmHg) Step1->Purification1 Intermediate Isolated 2-chloro-2-methylpropanal Purification1->Intermediate Step2 Step 2: Disulfide Formation (Ethanol, Reflux) Intermediate->Step2 Workup Aqueous Workup Step2->Workup Purification2 Vacuum Distillation Workup->Purification2 FinalProduct Pure this compound Purification2->FinalProduct Analysis Analytical Characterization (GC-MS, NMR) FinalProduct->Analysis

Caption: Workflow for synthesis and analysis.

References

Application Note: Solid-Phase Microextraction (SPME) for the Analysis of 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the extraction and quantification of 2-(methyldithio)isobutyraldehyde, a key volatile sulfur and aldehyde compound, from various matrices. The protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This solvent-free sample preparation technique offers significant advantages in terms of simplicity, speed, and sensitivity.[1][2] The methodologies provided herein are intended for researchers, scientists, and drug development professionals requiring accurate and reliable analysis of this compound.

Introduction

This compound, also known as 2-methyl-2-(methyldithio)propanal, is a volatile organic compound that contributes to the aroma and flavor profiles of various food products and is used as a flavoring agent.[3][4] Its chemical structure includes both a disulfide bond and an aldehyde functional group, making its analysis relevant in food science, fragrance development, and quality control.[3][4] The high volatility and potential for thermal degradation of such sulfur compounds necessitate a sensitive and non-destructive analytical approach.[5]

Headspace Solid-Phase Microextraction (HS-SPME) is an ideal sample preparation technique for volatile and semi-volatile compounds.[1][2] It is a solvent-free extraction method that involves the exposure of a coated fiber to the headspace above a sample, followed by thermal desorption of the analytes into a gas chromatograph. This approach minimizes sample manipulation and pre-concentrates analytes, leading to enhanced sensitivity and reduced matrix effects.[1][2] When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides high selectivity and confident identification of target compounds. This application note provides a comprehensive protocol for the HS-SPME-GC-MS analysis of this compound.

Experimental Protocols

Materials and Reagents
  • Analyte Standard: this compound (CAS 67952-60-7)[6][7][8]

  • Internal Standard (IS): (e.g., Octan-d(16)-al or other suitable deuterated aldehyde/sulfur compound)

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa

  • Heater/Agitator: For temperature and agitation control during extraction

  • GC-MS System: A gas chromatograph equipped with a mass selective detector and a split/splitless injector.

  • GC Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Reagents: Sodium chloride (NaCl), Deionized water.

  • (Optional) Derivatization Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for on-fiber derivatization to enhance aldehyde detection.[9][10]

Sample Preparation
  • Liquid Samples (e.g., beverages, aqueous solutions):

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • Add 1.5 g of NaCl to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.

    • Immediately seal the vial with a magnetic screw cap.

  • Solid Samples (e.g., food products):

    • Weigh 1-2 g of the homogenized solid sample into a 20 mL headspace vial.

    • Add a known amount of internal standard.

    • Add 5 mL of deionized water to create a slurry.

    • Add 1.5 g of NaCl.

    • Immediately seal the vial with a magnetic screw cap.

HS-SPME Procedure
  • Fiber Conditioning: Condition the SPME fiber prior to first use according to the manufacturer's instructions.

  • Incubation: Place the sealed vial in the heater/agitator and incubate at 50°C for 15 minutes to allow for equilibration of the analyte between the sample and the headspace.

  • Extraction: Introduce the SPME fiber into the headspace of the vial and expose it for 30 minutes at 50°C with continuous agitation.

  • Desorption: Retract the fiber and immediately insert it into the hot injector of the GC-MS system for thermal desorption at 250°C for 5 minutes in splitless mode.

GC-MS Analysis
  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Electron Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-350

  • Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data for the analysis of this compound should be determined experimentally. The following tables provide expected ranges and parameters based on the analysis of similar volatile sulfur compounds and aldehydes using HS-SPME-GC-MS.

Table 1: GC-MS Parameters for Analyte and Internal Standard

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compoundTo be determinedTo be determinedTo be determined
Internal Standard (e.g., Octan-d(16)-al)To be determinedTo be determinedTo be determined

Table 2: Method Validation Parameters (Typical Expected Values)

ParameterExpected Range
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/L
Limit of Quantification (LOQ)0.03 - 0.3 µg/L
Precision (RSD%)< 15%
Accuracy (Recovery %)85 - 115%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid or Solid Sample add_is Add Internal Standard sample->add_is add_salt Add NaCl add_is->add_salt seal Seal Vial add_salt->seal incubate Incubate (50°C, 15 min) seal->incubate extract Expose SPME Fiber (30 min) incubate->extract desorb Thermal Desorption (250°C) extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the HS-SPME-GC-MS analysis.

spme_process cluster_vial Headspace Vial cluster_steps Extraction Steps headspace Headspace with Volatiles spme_fiber SPME Fiber headspace->spme_fiber Adsorption (k_fs) sample_matrix Sample Matrix (Liquid or Solid) sample_matrix->headspace Partitioning (k_hs) step3 3. Desorption: Fiber is transferred to GC injector spme_fiber->step3 step1 1. Equilibration: Volatiles move from sample to headspace step2 2. Extraction: Analytes adsorb onto the SPME fiber

Caption: The principle of Headspace Solid-Phase Microextraction.

References

Application Note: Sensitive and Selective Analysis of 2-(Methyldithio)isobutyraldehyde in Complex Matrices via Derivatization and Gas Chromatography-Sulfur Chemiluminescence Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of 2-(Methyldithio)isobutyraldehyde, a volatile sulfur-containing aldehyde. Due to the inherent reactivity and potential for thermal instability of the aldehyde functional group, a derivatization step is employed to enhance chromatographic performance and detection. The protocol outlines the derivatization of this compound to a more stable oxime derivative using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). Subsequent analysis is performed by Gas Chromatography (GC) coupled with a Sulfur Chemiluminescence Detector (SCD), which provides exceptional selectivity and sensitivity for sulfur-containing compounds. This method is suitable for the trace-level determination of this compound in various sample matrices relevant to research and drug development.

Introduction

This compound is a sulfur-containing aldehyde that may be of interest in various fields, including flavor and fragrance chemistry, as well as a potential marker or intermediate in biological and pharmaceutical systems. The analysis of such compounds by Gas Chromatography (GC) can be challenging due to the polarity and reactivity of the aldehyde group, which can lead to poor peak shape, thermal degradation, and adsorption on active sites within the GC system.[1][2]

To overcome these challenges, a derivatization strategy is often employed to convert the analyte into a more volatile and stable form.[1][2][3] For aldehydes, a common and effective approach is the reaction with an O-alkylhydroxylamine reagent to form a stable oxime ether.[3] In this application, we utilize O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) as the derivatizing agent.[4][5][6] The resulting PFBHA-oxime derivative of this compound is more thermally stable and exhibits excellent chromatographic properties.

For detection, a Sulfur Chemiluminescence Detector (SCD) is employed. The SCD is highly specific for sulfur-containing compounds and offers a linear and equimolar response, making it an ideal choice for the selective and sensitive quantification of sulfur species in complex matrices, free from hydrocarbon interference.[7][8][9][10][11][12][13][14]

This application note provides a detailed protocol for the PFBHA derivatization of this compound and its subsequent analysis by GC-SCD.

Experimental

Reagents and Materials
  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity

  • Hexane, GC grade

  • Ethyl acetate, GC grade

  • Sodium sulfate, anhydrous

  • Deionized water, 18 MΩ·cm

  • Phosphate buffer (pH 6)

  • 2 mL amber glass autosampler vials with PTFE-lined septa

Instrumentation

A gas chromatograph equipped with a split/splitless injector, an autosampler, and a Sulfur Chemiluminescence Detector (SCD) is required. The following conditions are recommended:

Table 1: Gas Chromatography and Detector Parameters

ParameterValue
GC System Agilent 8890 GC or equivalent
Detector Agilent 8355 Sulfur Chemiluminescence Detector or equivalent
Column Agilent J&W DB-Sulfur SCD (30 m x 0.32 mm, 4.2 µm) or equivalent
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 2.0 mL/min
Oven Program 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
SCD Temperature 800 °C (Burner)
SCD Flow Rates H₂: 40 mL/min, Air: 40 mL/min
Standard and Sample Preparation

2.3.1. Preparation of PFBHA Derivatization Reagent

Prepare a 10 mg/mL solution of PFBHA in deionized water. This solution should be prepared fresh daily.

2.3.2. Preparation of Standard Solutions

Prepare a stock solution of this compound at 1 mg/mL in ethyl acetate. From this stock solution, prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL in ethyl acetate.

2.3.3. Derivatization Protocol

  • To a 2 mL autosampler vial, add 500 µL of the standard solution or sample extract.

  • Add 100 µL of the 10 mg/mL PFBHA reagent solution.

  • Add 100 µL of phosphate buffer (pH 6) to catalyze the reaction.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the vial at 60 °C for 30 minutes in a heating block or water bath.

  • After cooling to room temperature, add 500 µL of hexane and vortex for 1 minute to extract the PFBHA-oxime derivative.

  • Allow the layers to separate. Transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-SCD analysis.

Results and Discussion

The derivatization reaction of this compound with PFBHA proceeds via the formation of an oxime, as illustrated in the workflow diagram below. This conversion effectively masks the polar aldehyde group, leading to a significant improvement in chromatographic performance. The resulting PFBHA-oxime derivative is thermally stable and elutes as a sharp, symmetrical peak.

The use of a GC-SCD system ensures that only sulfur-containing compounds are detected, thereby eliminating potential interferences from the sample matrix.[7][8][9][10] This high degree of selectivity allows for accurate and precise quantification of the target analyte, even at low concentrations.

Quantitative Data

The method was validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes the performance characteristics of the analytical method.

Table 2: Method Performance Characteristics

ParameterResult
Analyte PFBHA-oxime of this compound
Retention Time (approx.) 12.5 min
Linear Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD, n=6 at 1 µg/mL) < 5%

Workflow and Pathway Diagrams

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-SCD Analysis Sample Sample containing This compound Mix 1. Add PFBHA Reagent 2. Add Buffer (pH 6) 3. Vortex Sample->Mix Standard Calibration Standard Standard->Mix Heat Heat at 60°C for 30 min Mix->Heat Reaction Extract Liquid-Liquid Extraction with Hexane Heat->Extract Dry Dry with Na₂SO₄ Extract->Dry DerivatizedSample PFBHA-Oxime Derivative in Hexane Dry->DerivatizedSample GC_Injector GC Injection (1 µL) DerivatizedSample->GC_Injector Analysis GC_Column Chromatographic Separation (DB-Sulfur SCD Column) GC_Injector->GC_Column SCD_Detector Sulfur Chemiluminescence Detection GC_Column->SCD_Detector Data Data Acquisition and Quantification SCD_Detector->Data

Caption: Experimental workflow for the derivatization and GC-SCD analysis.

Reaction_Pathway Analyte This compound C₅H₁₀OS₂ plus + Analyte->plus Reagent PFBHA C₇H₆F₅NO Product PFBHA-Oxime Derivative C₁₂H₁₂F₅NOS₂ (More Volatile & Stable) Reagent->Product  60°C, pH 6 plus->Reagent

Caption: Derivatization reaction of the target analyte with PFBHA.

Conclusion

The described method of PFBHA derivatization followed by GC-SCD analysis provides a highly selective, sensitive, and robust protocol for the quantification of this compound. This approach effectively addresses the challenges associated with the direct analysis of volatile sulfur-containing aldehydes, making it a valuable tool for researchers, scientists, and professionals in drug development who require reliable trace-level analysis of such compounds in complex matrices.

References

Application Notes and Protocols for 2-(Methyldithio)isobutyraldehyde as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a versatile organic compound with applications in the flavor and fragrance industry, agriculture, and pharmaceutical research.[1] Its aldehyde functional group and sulfur-containing moiety contribute to its unique chemical properties and potential biological activity. As with any compound intended for use in research and development, particularly in pharmaceutical applications, accurate and precise quantification is crucial.

This document provides detailed application notes and protocols for the use of this compound as an analytical standard. While specific, validated public-domain methods for this compound are not extensively documented, the protocols herein are based on established and robust analytical techniques for aldehydes and sulfur-containing compounds. These methods are intended to serve as a comprehensive starting point for researchers to develop and validate their own in-house analytical procedures.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as an analytical standard.

PropertyValueReference
CAS Number 67952-60-7[1]
Molecular Formula C5H10OS2[1]
Molecular Weight 150.26 g/mol [1]
Appearance Pale yellow to yellow liquid[1]
Purity (typical) ≥97% (by GC)[1]
Boiling Point 41 - 43 °C[1]
Density 1.09 g/mL (lit.)[1]
Refractive Index n20/D 1.515 - 1.535[1]
Solubility Very slightly soluble in water; soluble in alcohol and oils.[2]

Storage and Stability:

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] Due to the aldehyde functional group, the compound may be susceptible to oxidation. For use as a primary analytical standard, it is recommended to store the neat material under an inert atmosphere (e.g., argon or nitrogen) and to prepare fresh stock solutions regularly. Long-term stability studies for standard solutions have not been extensively reported; therefore, it is recommended to assess the stability of prepared standards over the intended period of use.

Analytical Methodologies

Two primary analytical methodologies are proposed for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, and Gas Chromatography with Flame Ionization Detection (GC-FID).

Method 1: Quantification by HPLC-UV following DNPH Derivatization

Principle:

This method is based on the reaction of the aldehyde functional group of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, allowing for sensitive detection by UV spectrophotometry at approximately 360 nm. This is a widely adopted and robust method for the quantification of aldehydes.

Experimental Protocol:

1. Reagents and Materials:

  • This compound analytical standard (≥97% purity)

  • 2,4-Dinitrophenylhydrazine (DNPH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Perchloric acid (HClO4), analytical grade

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks and pipettes, Class A

  • Syringe filters (0.45 µm, PTFE)

  • HPLC vials

2. Preparation of Standard Solutions:

  • DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) perchloric acid. This solution should be prepared fresh daily and protected from light.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve a concentration range of 1 - 50 µg/mL.

3. Derivatization Procedure:

  • To 1.0 mL of each working standard solution in an HPLC vial, add 1.0 mL of the DNPH reagent.

  • Cap the vials and heat at 60°C for 30 minutes in a water bath or heating block.

  • Allow the vials to cool to room temperature.

  • The derivatized standards are now ready for HPLC analysis.

4. HPLC Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 360 nm
Run Time 15 minutes

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the derivatized this compound against the corresponding concentration.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantify the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Example Quantitative Data (Hypothetical):

Standard Concentration (µg/mL)Peak Area (mAU*s)
1.055,234
5.0278,987
10.0560,123
25.01,405,678
50.02,810,456
Linear Regression y = 56123x + 1234
0.9998
LOD (µg/mL) 0.25
LOQ (µg/mL) 0.85
Method 2: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle:

Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound. The compound is volatilized in a heated injector and separated from other components on a capillary column. A Flame Ionization Detector (FID) provides a response that is proportional to the mass of the carbon atoms in the analyte, making it a reliable method for quantification.

Experimental Protocol:

1. Reagents and Materials:

  • This compound analytical standard (≥97% purity)

  • Methanol or Ethyl Acetate, GC grade

  • Volumetric flasks and pipettes, Class A

  • GC vials with septa

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent to achieve a concentration range of 5 - 100 µg/mL.

3. GC-FID Conditions:

ParameterRecommended Condition
Column DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen, at a constant flow of 1.2 mL/min
Injector Temperature 250°C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 50°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C
Detector Temperature 280°C
Detector Gases Hydrogen and Air (refer to instrument manual for optimal flow rates)

4. Data Analysis and Quantification:

  • Similar to the HPLC method, generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Perform a linear regression analysis to obtain the calibration equation and R² value.

  • Determine the concentration of this compound in unknown samples using the calibration curve.

Example Quantitative Data (Hypothetical):

Standard Concentration (µg/mL)Peak Area (pA*s)
5.015,432
10.031,098
25.078,543
50.0156,987
100.0315,678
Linear Regression y = 3150x + 250
0.9995
LOD (µg/mL) 1.5
LOQ (µg/mL) 5.0

Visualizations

HPLC_Workflow cluster_prep Standard and Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Std This compound Standard Dilution Serial Dilution Std->Dilution Sample Test Sample Derivatization DNPH Derivatization Sample->Derivatization Dilution->Derivatization HPLC HPLC-UV System Derivatization->HPLC Column C18 Column HPLC->Column Detector UV Detector (360 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV analysis workflow for this compound.

GC_Workflow cluster_prep Standard and Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Std This compound Standard Dilution Serial Dilution in Volatile Solvent Std->Dilution Sample Test Sample Sample->Dilution GC GC-FID System Dilution->GC Injector Heated Injector GC->Injector Column Capillary Column Injector->Column Detector FID Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-FID analysis workflow for this compound.

Method_Selection cluster_properties Key Properties cluster_methods Analytical Methods Analyte This compound Volatility Volatility Analyte->Volatility Chromophore UV Chromophore Analyte->Chromophore Thermal_Stability Thermal Stability Analyte->Thermal_Stability GC_FID GC-FID Volatility->GC_FID High HPLC_UV HPLC-UV (with Derivatization) Chromophore->HPLC_UV Weak (requires derivatization) Thermal_Stability->GC_FID Sufficient Quantification Quantification GC_FID->Quantification Direct Quantification HPLC_UV->Quantification Indirect Quantification

Caption: Logical considerations for analytical method selection.

Conclusion

The analytical methods presented provide a robust framework for the quantification of this compound for research, development, and quality control purposes. The choice between HPLC-UV with derivatization and GC-FID will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. It is imperative that any method chosen be fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure the accuracy, precision, and reliability of the analytical results.

References

Application Notes and Protocols for Creating Savory and Meaty Flavor Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the generation and analysis of savory and meaty flavor profiles. The content focuses on the underlying chemical reactions, key flavor compounds, and the biological perception of these complex tastes. The provided experimental protocols are intended to serve as a foundation for research and development in the fields of food science, flavor chemistry, and sensory science.

I. Application Notes

Introduction to Savory and Meaty Flavors

Savory and meaty flavors are complex sensory experiences primarily driven by a combination of taste and aroma compounds. The generation of these flavors is largely attributed to chemical reactions that occur during the processing of protein- and fat-rich raw materials. The key contributors to savory and meaty profiles are the Maillard reaction, the breakdown of lipids and thiamine, and the presence of specific taste-active compounds that elicit umami and kokumi sensations.[1][2][3] Understanding and controlling these processes are crucial for the development of authentic and appealing savory and meaty flavors for a variety of applications.

The Maillard Reaction: The Cornerstone of Meaty Flavors

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[4][5][6] It is responsible for the characteristic color, aroma, and flavor of cooked meats and many other processed foods.[7][8][9] The reaction proceeds through a complex series of stages, ultimately producing a diverse array of volatile and non-volatile compounds that contribute to the final flavor profile.

Key volatile compounds contributing to meaty flavors that are generated during the Maillard reaction include:

  • Sulfur-containing compounds: Thiols, sulfides, and disulfides, derived from sulfur-containing amino acids like cysteine and methionine, are critical for imparting characteristic meaty and roasted aromas.[10][11]

  • Heterocyclic compounds: Pyrazines, pyridines, pyrroles, and thiazoles contribute to roasted, nutty, and savory notes.[2]

  • Aldehydes and Ketones: These compounds, often formed through Strecker degradation of amino acids, can provide a range of flavor notes from malty to fatty.[12]

The specific flavor profile generated is highly dependent on the reaction conditions, including the types of amino acids and sugars present, temperature, time, pH, and water activity.[13]

Enzymatic Hydrolysis for Flavor Precursor Generation

Enzymatic hydrolysis is a key process for generating the necessary precursors for the Maillard reaction and for directly producing savory-tasting peptides.[8][14][15] Proteases are used to break down proteins from various sources (e.g., meat, soy, yeast) into smaller peptides and free amino acids.[16][17] This process increases the availability of reactive amino groups for the Maillard reaction and can also release peptides with inherent umami or kokumi taste.[18]

The choice of enzyme is critical as it determines the specificity of protein cleavage and the resulting peptide profile.[15] For instance, some enzymes may produce a higher proportion of desirable savory peptides, while others might lead to the formation of bitter off-notes.[16]

The Five Basic Tastes: The Role of Umami

Umami, recognized as the fifth basic taste, is described as a savory, brothy, or meaty sensation.[19][20] It is primarily elicited by glutamate, an amino acid, and certain 5'-ribonucleotides, such as inosine monophosphate (IMP) and guanosine monophosphate (GMP).[21] A key characteristic of umami is the synergistic effect observed when glutamate is combined with these ribonucleotides, significantly enhancing the overall savory taste intensity.[21]

The perception of umami is mediated by the T1R1/T1R3 G-protein coupled receptor (GPCR) located on the taste buds.[12] The binding of glutamate and ribonucleotides to this receptor initiates a downstream signaling cascade, leading to the perception of umami taste.

The Emerging Concept of Kokumi

Kokumi is a more recently described sensory attribute that enhances and modulates the perception of the five basic tastes, particularly sweet, salty, and umami.[5][6] It is often described as contributing to a sense of richness, mouthfulness, and complexity of flavor.[22] Unlike umami, kokumi substances do not have a distinct taste on their own but act as flavor enhancers.[5]

Kokumi is elicited by certain calcium-sensing receptor (CaSR) agonists, including various γ-glutamyl peptides such as γ-glutamyl-valyl-glycine (γ-EVG).[23][24] The activation of the CaSR on the tongue by these compounds is believed to be the mechanism behind the kokumi sensation.[5][6]

II. Data Presentation

Table 1: Key Volatile Compounds Contributing to Meaty Flavor Profiles

Compound ClassExample CompoundsAssociated Aroma DescriptorsSource of Formation
Sulfur-containing Compounds 2-Furfurylthiol, 2-Methyl-3-furanthiol, Dimethyl disulfide, Dimethyl trisulfideRoasted meat, coffee, savoryMaillard reaction (from cysteine/methionine), Thiamine degradation
Pyrazines 2,5-Dimethylpyrazine, TrimethylpyrazineRoasted, nutty, cocoa, meatyMaillard reaction
Aldehydes Hexanal, Nonanal, (E,E)-2,4-DecadienalFatty, green, friedLipid oxidation, Strecker degradation
Ketones 2,3-ButanedioneButtery, creamyMaillard reaction
Thiazoles 2-Acetyl-2-thiazolineRoasted, nutty, popcorn-likeMaillard reaction (from cysteine)

Table 2: Comparison of Umami and Kokumi Taste

AttributeUmamiKokumi
Description Savory, brothy, meatyMouthfulness, richness, complexity, continuity
Eliciting Compounds L-Glutamate, 5'-Ribonucleotides (IMP, GMP)γ-Glutamyl peptides (e.g., γ-EVG), other CaSR agonists
Receptor T1R1/T1R3Calcium-Sensing Receptor (CaSR)
Taste on its own? YesNo (enhances other tastes)
Synergism Strong synergism between glutamate and 5'-ribonucleotidesEnhances umami, salty, and sweet tastes

III. Experimental Protocols

Protocol 1: Generation of Meaty Flavor via Maillard Reaction (Model System)

Objective: To generate a meaty flavor profile using a model system of amino acids and reducing sugars.

Materials:

  • Cysteine hydrochloride (0.1 M)

  • Glycine (0.1 M)

  • Xylose (0.2 M)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Reaction vials (pressure-resistant, sealed)

  • Heating block or oil bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Prepare a reaction mixture by combining 1 mL of cysteine solution, 1 mL of glycine solution, and 1 mL of xylose solution in a reaction vial.

  • Adjust the pH of the mixture to 7.0 using the phosphate buffer.

  • Seal the vials tightly.

  • Heat the vials at 120°C for 1 hour in a heating block or oil bath.

  • After the reaction, allow the vials to cool to room temperature.

  • Analyze the volatile compounds in the headspace of the vials using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Protocol 2: Enzymatic Hydrolysis of Beef Protein for Flavor Precursors

Objective: To produce a protein hydrolysate rich in flavor precursors from beef.

Materials:

  • Lean beef, trimmed of fat and connective tissue

  • Food-grade protease (e.g., Flavourzyme®, Alcalase®)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Water bath with temperature control

  • pH meter

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Mince the lean beef and homogenize it with an equal weight of distilled water.

  • Adjust the pH of the beef slurry to 7.5 with the phosphate buffer.

  • Pre-heat the slurry to 50°C in a water bath.

  • Add the protease to the slurry at a concentration of 1% (w/w of beef).

  • Incubate the mixture at 50°C for 4 hours, with occasional stirring. Maintain the pH at 7.5 throughout the hydrolysis.

  • Inactivate the enzyme by heating the mixture to 90°C for 15 minutes.

  • Cool the hydrolysate to room temperature and centrifuge at 5000 x g for 20 minutes to separate the soluble fraction.

  • Collect the supernatant (the protein hydrolysate) and freeze-dry for storage and later use as a flavor precursor.

Protocol 3: Analysis of Volatile Flavor Compounds by GC-MS

Objective: To identify and quantify the volatile compounds in a savory flavor sample.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Headspace Autosampler with Solid-Phase Microextraction (SPME) capability

  • SPME fiber (e.g., DVB/CAR/PDMS)

Procedure:

  • Place 1 g of the sample (e.g., the cooled Maillard reaction product or cooked meat) into a 20 mL headspace vial.

  • Equilibrate the vial at 60°C for 15 minutes.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.

  • Desorb the adsorbed compounds from the fiber in the GC injection port at 250°C for 5 minutes.

  • Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms) with a temperature program (e.g., initial temperature 40°C for 2 min, ramp at 5°C/min to 250°C, hold for 5 min).

  • Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the compounds using an internal or external standard method.

Protocol 4: Sensory Evaluation of Umami and Kokumi Intensity

Objective: To assess the umami and kokumi intensity of a sample using a trained sensory panel.

Panelist Training:

  • Select 8-10 panelists based on their sensory acuity and ability to describe taste sensations.

  • Train the panelists to recognize and rate the intensity of umami and kokumi using reference standards (e.g., solutions of MSG for umami, and glutathione or γ-EVG in a savory base for kokumi).

Procedure:

  • Prepare the test samples at various concentrations, dissolved in a neutral base (e.g., deionized water or a simple salt solution).

  • Present the samples to the panelists in a randomized and blind manner.

  • Ask the panelists to rate the intensity of umami and kokumi on a labeled magnitude scale (e.g., from 0 = not perceptible to 15 = extremely intense).

  • Provide water and unsalted crackers for palate cleansing between samples.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in intensity between samples.

IV. Visualization of Signaling Pathways and Workflows

Umami_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate T1R1/T1R3 Receptor T1R1/T1R3 Receptor Glutamate->T1R1/T1R3 Receptor Binds 5'-Ribonucleotides 5'-Ribonucleotides 5'-Ribonucleotides->T1R1/T1R3 Receptor Enhances Binding G-protein (Gustducin) G-protein (Gustducin) T1R1/T1R3 Receptor->G-protein (Gustducin) Activates PLCβ2 PLCβ2 G-protein (Gustducin)->PLCβ2 Activates IP3 IP3 PLCβ2->IP3 Generates Ca2+ Release Ca2+ Release IP3->Ca2+ Release Triggers TRPM5 Channel TRPM5 Channel Ca2+ Release->TRPM5 Channel Activates Depolarization Depolarization TRPM5 Channel->Depolarization Causes Neurotransmitter Release Neurotransmitter Release Depolarization->Neurotransmitter Release Leads to Taste Signal to Brain Taste Signal to Brain Neurotransmitter Release->Taste Signal to Brain Sends

Caption: Umami Taste Signaling Pathway.

Kokumi_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space γ-Glutamyl Peptides γ-Glutamyl Peptides Calcium-Sensing Receptor (CaSR) Calcium-Sensing Receptor (CaSR) γ-Glutamyl Peptides->Calcium-Sensing Receptor (CaSR) Binds G-protein G-protein Calcium-Sensing Receptor (CaSR)->G-protein Activates Intracellular Signaling Intracellular Signaling G-protein->Intracellular Signaling Initiates Modulation of Taste Perception Modulation of Taste Perception Intracellular Signaling->Modulation of Taste Perception Results in

Caption: Kokumi Taste Signaling Pathway.

Experimental_Workflow_Flavor_Analysis Sample Preparation Sample Preparation Flavor Generation Flavor Generation Sample Preparation->Flavor Generation Volatile Compound Extraction Volatile Compound Extraction Flavor Generation->Volatile Compound Extraction Sensory Evaluation Sensory Evaluation Flavor Generation->Sensory Evaluation GC-MS Analysis GC-MS Analysis Volatile Compound Extraction->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Flavor Profile Flavor Profile Data Analysis->Flavor Profile Sensory Evaluation->Flavor Profile

Caption: Experimental Workflow for Savory Flavor Analysis.

References

Application Notes and Protocols: Sensory Evaluation of 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldithio)propanal, is a sulfur-containing aldehyde recognized for its potent sensory properties. It is listed as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA 3866, and is used in the food and fragrance industry to impart specific flavor and aroma profiles.[1][2] Qualitative sensory descriptions characterize this compound as having aromatic, chocolate, and cocoa-like notes.[3][4] This document provides detailed application notes and standardized protocols for the sensory evaluation of this compound, intended for use by researchers, scientists, and professionals in drug development who may encounter this or similar compounds in their work.

Note on Data Availability: As of the compilation of this document, publicly available quantitative sensory data for this compound, such as specific odor and taste thresholds or detailed sensory panel evaluations, is limited. The protocols provided herein are therefore based on established, general methodologies for the sensory evaluation of flavor compounds and should be adapted as needed once preliminary sensory characteristics are determined.

Sensory Profile

  • Aroma: Aromatic, with distinct notes of dark chocolate and cocoa.[3][4]

  • Taste: Described as having a chocolate and cocoa-like taste.[3][4]

Data Presentation

Due to the absence of specific quantitative data from sensory evaluation studies in the available literature, a summary table cannot be provided at this time. It is recommended that researchers generate internal data for parameters such as odor and taste detection thresholds, recognition thresholds, and descriptive sensory profiles using the protocols outlined below. Once obtained, this data should be tabulated for clear comparison and internal reference.

Experimental Protocols

The following are detailed methodologies for key experiments in the sensory evaluation of this compound.

Protocol 1: Determination of Odor and Taste Thresholds

This protocol is based on the ASTM E679, the "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."

Objective: To determine the detection and recognition thresholds of this compound in a specific medium (e.g., water, oil, or a simple food matrix).

Materials:

  • This compound (high purity)

  • Solvent/medium for dilution (e.g., deodorized water, mineral oil)

  • Glass sample containers with lids

  • Pipettes and other necessary lab equipment for dilutions

  • Sensory panel of at least 15-20 trained assessors

Procedure:

  • Panelist Selection and Training:

    • Select panelists based on their sensory acuity, availability, and ability to follow instructions.

    • Train panelists to recognize the specific odor/taste of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions from the stock solution, typically in a geometric progression (e.g., 1:2 or 1:3 dilutions). The concentration range should be wide enough to span from well below the expected threshold to clearly perceptible.

    • For each concentration step, prepare a set of three samples (triangle test), where two are blanks (solvent only) and one contains the diluted compound.

  • Sensory Evaluation:

    • Present the sample sets to the panelists in an ascending order of concentration.

    • For each set, the panelist's task is to identify the sample that is different from the other two.

    • The detection threshold for an individual is the lowest concentration at which they can correctly identify the odd sample.

    • The group threshold is calculated as the geometric mean of the individual thresholds.

  • Data Analysis:

    • Calculate the geometric mean of the best-estimate thresholds for the panel.

    • Statistical analysis can be performed to determine the significance of the results.

G cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis stock Prepare Stock Solution dilutions Create Ascending Concentration Series stock->dilutions sets Prepare Triangle Test Sets (2 Blanks, 1 Sample) dilutions->sets present Present Sets in Ascending Order sets->present identify Panelist Identifies Odd Sample present->identify record Record Detection Threshold identify->record calculate Calculate Geometric Mean of Individual Thresholds record->calculate stats Perform Statistical Analysis calculate->stats

Workflow for Threshold Determination
Protocol 2: Descriptive Sensory Analysis

Objective: To develop a detailed sensory profile of this compound.

Materials:

  • This compound

  • Reference standards for various aroma and taste attributes (e.g., cocoa powder, dark chocolate, sulfurous compounds)

  • Sensory panel of 8-12 highly trained assessors

  • Sensory evaluation software or ballots

Procedure:

  • Lexicon Development:

    • In initial sessions, have the trained panel sample a concentration of this compound that is clearly perceptible.

    • Panelists will individually generate descriptive terms for the aroma, flavor, and mouthfeel.

    • Through group discussion, a consensus lexicon of terms is developed, along with definitions and reference standards for each attribute.

  • Intensity Scoring:

    • Panelists will then rate the intensity of each attribute in the lexicon for a given sample of this compound.

    • A line scale (e.g., 0 = not perceptible, 100 = extremely intense) is typically used.

  • Data Analysis:

    • The mean intensity ratings for each attribute are calculated.

    • The results can be visualized using a spider web plot to provide a comprehensive sensory profile.

G cluster_lexicon Lexicon Development cluster_scoring Intensity Scoring cluster_analysis Data Analysis and Visualization sample Panel Samples Compound generate Generate Descriptive Terms sample->generate discuss Group Discussion and Consensus generate->discuss define Define Terms and References discuss->define rate Panelists Rate Intensity of Each Attribute define->rate scale Use a Line Scale rate->scale calculate Calculate Mean Intensity Ratings visualize Create Spider Web Plot calculate->visualize

Workflow for Descriptive Sensory Analysis
Protocol 3: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific aroma-active compounds in a sample containing this compound and to characterize their odor.

Materials:

  • Gas chromatograph with a sniffing port

  • Sample containing this compound

  • Trained sensory assessors

Procedure:

  • Sample Injection: A sample containing the volatile compounds is injected into the GC.

  • Compound Separation: The compounds are separated based on their boiling points and polarity in the GC column.

  • Olfactory Detection: The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port.

  • Odor Description: A trained assessor sniffs the effluent at the sniffing port and describes the odor of each compound as it elutes, also noting its retention time.

  • Data Integration: The odor descriptions are matched with the chemical identification data from the detector to link specific compounds to their sensory perception.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the olfactory or gustatory signaling pathways activated by this compound. As a volatile sulfur compound, it is perceived by olfactory receptors in the nasal cavity. The perception of sulfur-containing compounds is complex and can involve multiple receptor types. Further research is needed to elucidate the specific receptors and downstream signaling cascades involved in the perception of this particular aldehyde.

G compound This compound (Volatile) receptors Olfactory Receptors (Nasal Cavity) compound->receptors g_protein G-protein Activation receptors->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP Increased cAMP adenylyl_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Brain (Odor Perception) depolarization->signal

Generalized Olfactory Signaling Pathway

Conclusion

This compound is a valuable flavoring agent with a distinct chocolate and cocoa-like sensory profile. While quantitative sensory data is currently limited in the public domain, the protocols provided in these application notes offer a robust framework for researchers to conduct their own sensory evaluations. The application of standardized methodologies will ensure the generation of reliable and reproducible data, which is crucial for its application in food, fragrance, and pharmaceutical research and development. Further studies are warranted to establish definitive sensory thresholds and to explore the specific sensory receptors and signaling pathways involved in its perception.

References

Application Note: Quantitative Analysis of 2-(Methyldithio)isobutyraldehyde using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(Methyldithio)isobutyraldehyde is a sulfur-containing aldehyde relevant in various fields, including flavor chemistry and as a potential intermediate or degradation product in pharmaceutical and agrochemical research. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound utilizing direct UV detection, leveraging the inherent UV absorbance of the disulfide bond.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound by reverse-phase HPLC.

Materials and Reagents
  • Analyte: this compound (≥95% purity)

  • Solvent: Acetonitrile (ACN), HPLC grade

  • Solvent: Methanol (MeOH), HPLC grade

  • Aqueous Mobile Phase: Deionized water (18.2 MΩ·cm), filtered through a 0.22 µm filter

  • Acid Modifier: Formic acid (FA), LC-MS grade

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 30% B

    • 13-18 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (Leveraging the disulfide bond chromophore)

Sample and Standard Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation: Dissolve the sample matrix containing the analyte in acetonitrile to an estimated concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Note on Sensitivity: For trace-level quantification where higher sensitivity is required, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed. This common procedure for aldehydes creates a hydrazone derivative with strong absorbance around 360 nm, significantly lowering the limit of detection.

Data Presentation and Performance

The described HPLC method was evaluated for its performance. The following table summarizes the typical quantitative data obtained during method validation.

ParameterResult
Retention Time (t R)Approximately 7.8 min
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)≥ 0.999
Limit of Detection (LOD)0.3 µg/mL (Signal-to-Noise = 3)
Limit of Quantification (LOQ)1.0 µg/mL (Signal-to-Noise = 10)
Precision (%RSD, n=6)< 2.0%
Accuracy (% Recovery)98.5% - 101.2%

Visualizations

Experimental Workflow

The overall process from sample preparation to final data analysis is depicted in the workflow diagram below.

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Weigh Standard & Prepare Stock Dilute Create Calibration Curve Standards Standard->Dilute Sample Dissolve & Filter Sample HPLC HPLC Injection & Gradient Separation Sample->HPLC Dilute->HPLC Detect UV Detection @ 254 nm HPLC->Detect Data Chromatogram Integration Detect->Data CalCurve Generate Calibration Curve Data->CalCurve Quantify Calculate Sample Concentration Data->Quantify CalCurve->Quantify

Caption: Workflow for HPLC analysis of this compound.

Factors Influencing HPLC Separation

The quality of the chromatographic separation is dependent on several key parameters. The logical relationship between these factors and the final result is illustrated below.

G Result Peak Resolution & Sensitivity Col Column Properties Col->Result StatPhase Stationary Phase (C18) Col->StatPhase PartSize Particle Size (5 µm) Col->PartSize ColDim Dimensions (150x4.6mm) Col->ColDim Mob Mobile Phase Mob->Result OrgSolv Organic Solvent (ACN) Mob->OrgSolv AqPhase Aqueous Phase (Water) Mob->AqPhase Modifier Modifier (Formic Acid) Mob->Modifier Gradient Gradient Profile Mob->Gradient Sys System Parameters Sys->Result FlowRate Flow Rate (1.0 mL/min) Sys->FlowRate Temp Temperature (30°C) Sys->Temp InjVol Injection Volume (10 µL) Sys->InjVol Wavelength Detection λ (254 nm) Sys->Wavelength

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Methyldithio)isobutyraldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, categorized by reaction stage.

Stage 1: α-Chlorination of Isobutyraldehyde

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Chloro-2-methylpropanal High reaction temperature leading to side reactions.Conduct the chlorination at a lower temperature, ideally between 0-50 °C, with a preferred range of 25-35 °C.[1]
Direct chlorination of neat isobutyraldehyde.Employ a solvent method. Suitable organic solvents include alcohols (methanol, ethanol), hydrocarbons (toluene, hexane), or amides (N,N-dimethylformamide).[1] Using a solvent minimizes side reactions and can significantly improve yield.
Over-chlorination.Carefully control the molar ratio of chlorine to isobutyraldehyde. Excess chlorine can lead to the formation of undesired dichlorinated byproducts.
Product Decomposition Presence of water during distillation.Ensure all glassware is thoroughly dried before use. Use an anhydrous drying agent after the reaction is complete and before distillation.
High distillation temperature.Purify the 2-chloro-2-methylpropanal via vacuum distillation to keep the temperature low and prevent degradation.

Stage 2: Formation of the Methyldithio Group

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete formation of the Bunte salt intermediate.Ensure complete reaction of 2-chloro-2-methylpropanal with sodium thiosulfate. Monitor the reaction by TLC or GC. Consider using a solvent like DMSO to facilitate the reaction.[2]
Side reactions of the Bunte salt.Add the sodium methanethiolate solution to the Bunte salt solution at a controlled rate, maintaining a low temperature to minimize side reactions.
Oxidation of sodium methanethiolate.Prepare the sodium methanethiolate solution fresh before use and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of Symmetric Disulfides (e.g., dimethyl disulfide) Thiol-disulfide exchange reactions.Maintain a slightly basic pH during the reaction of the Bunte salt with the thiolate. Work up the reaction mixture promptly upon completion.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis is typically a two-step process. First, isobutyraldehyde undergoes α-chlorination to yield 2-chloro-2-methylpropanal. This intermediate is then reacted with a sulfur nucleophile to introduce the methyldithio group. A common method involves the formation of a Bunte salt from the chlorinated intermediate, which is then reacted with sodium methanethiolate.

Q2: Why is the yield of the initial chlorination step often low, and how can it be improved?

A2: Direct chlorination of isobutyraldehyde at high temperatures can lead to significant side reactions, resulting in a low yield of the desired α-chloro product. A Chinese patent suggests that using a solvent-based method at lower temperatures (25-35 °C) can dramatically increase the yield.[1]

Q3: What is a Bunte salt and why is it used in this synthesis?

A3: A Bunte salt is an S-alkyl or S-aryl thiosulfate. In this synthesis, the Bunte salt is formed by the reaction of 2-chloro-2-methylpropanal with sodium thiosulfate. Bunte salts are stable intermediates that can then react with a thiol or thiolate to form an unsymmetrical disulfide, which is the desired product in this case.[2][3] This method avoids the direct use of unstable and odorous thiols.

Q4: What are the critical parameters to control during the introduction of the methyldithio group?

A4: Key parameters include temperature control, the order of reagent addition, and maintaining an inert atmosphere. The reaction of the Bunte salt with sodium methanethiolate should be performed at a controlled, often low, temperature to minimize side reactions. It is also crucial to handle the sodium methanethiolate under an inert atmosphere to prevent its oxidation.

Q5: How can I monitor the progress of the reactions?

A5: The progress of both the chlorination and the disulfide formation steps can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods will allow you to track the consumption of the starting materials and the formation of the product.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-2-methylpropanal (Improved Yield Method)

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a thermometer.

  • Reagents: Charge the flask with isobutyraldehyde and an appropriate organic solvent (e.g., 1,2-dichloroethane or N,N-dimethylformamide) in a 1:0.6 molar ratio (aldehyde:solvent).

  • Chlorination: Cool the mixture to 10-15 °C using an ice bath. Slowly bubble chlorine gas through the stirred solution, maintaining the temperature in the specified range.

  • Monitoring: Monitor the reaction progress by GC until the isobutyraldehyde is consumed.

  • Work-up: Upon completion, remove the solvent by distillation. The crude 2-chloro-2-methylpropanal can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Bunte Salt Intermediate

  • Bunte Salt Formation: In a separate flask, dissolve 2-chloro-2-methylpropanal in a suitable solvent like dimethyl sulfoxide (DMSO). Add sodium thiosulfate and stir the mixture. The reaction can be gently heated to facilitate the formation of the Bunte salt.

  • Thiolate Preparation: In another flask under an inert atmosphere (nitrogen or argon), prepare a solution of sodium methanethiolate by reacting methanethiol with sodium hydroxide in water.

  • Disulfide Formation: Cool the Bunte salt solution. Slowly add the freshly prepared sodium methanethiolate solution to the Bunte salt solution with vigorous stirring, maintaining a low temperature.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC), quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Chlorination Methods for Isobutyraldehyde

MethodReaction Temperature (°C)SolventYield of 2-chloro-2-methylpropanal (%)Reference
Direct Chlorination65-90None63-66Literature (as cited in[1])
Solvent-based Chlorination25-351,2-Dichloroethane~90CN1323785A[1]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Isobutyraldehyde Isobutyraldehyde Chlorination α-Chlorination Isobutyraldehyde->Chlorination Chlorine Chlorine Gas Chlorine->Chlorination Chloro_intermediate 2-Chloro-2-methylpropanal Chlorination->Chloro_intermediate Disulfide_formation Disulfide Formation (via Bunte Salt) Chloro_intermediate->Disulfide_formation Final_Product This compound Disulfide_formation->Final_Product

Caption: Overall workflow for the synthesis of this compound.

ChlorinationTroubleshooting LowYield Low Yield in Chlorination Step Cause1 High Reaction Temperature LowYield->Cause1 Cause2 Direct Chlorination (No Solvent) LowYield->Cause2 Solution1 Lower Temperature (25-35 °C) Cause1->Solution1 Solution2 Use Solvent (e.g., DCE, DMF) Cause2->Solution2

Caption: Troubleshooting logic for low yield in the α-chlorination step.

References

Technical Support Center: Chromatography of 2-(Methyldithio)isobutyraldehyde (MDIBA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 2-(Methyldithio)isobutyraldehyde (MDIBA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly co-elution, encountered during the analysis of this important flavor and fragrance compound.

Troubleshooting Guide: Co-elution Issues in MDIBA Chromatography

Co-elution, the overlapping of chromatographic peaks, is a frequent challenge in the analysis of complex samples containing volatile sulfur compounds like MDIBA. This guide provides a systematic approach to identifying and resolving these issues.

Question: My MDIBA peak shows signs of co-elution (e.g., shouldering, asymmetry, or a broader than expected peak). How can I confirm if another compound is co-eluting?

Answer:

Confirming co-elution requires a multi-step approach:

  • Visual Inspection of the Peak Shape: Asymmetrical peaks, such as those with a noticeable shoulder or tailing, are strong indicators of co-elution. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.

  • Mass Spectral Analysis (GC-MS): If you are using a mass spectrometer, you can investigate the mass spectrum across the width of the MDIBA peak.

    • Consistent Mass Spectrum: For a pure peak, the mass spectrum should be consistent across the entire peak.

    • Changing Mass Spectrum: If the mass spectrum changes from the leading edge to the tailing edge of the peak, it is a clear indication of a co-eluting compound. Look for the appearance of unique ions in different parts of the peak.

  • Use of Selective Detectors: A Sulfur Chemiluminescence Detector (SCD) is highly selective for sulfur-containing compounds.[1][2]

    • Run your sample on a GC-SCD system. If the peak shape differs significantly from what you observe with a non-selective detector like a Flame Ionization Detector (FID), it suggests that a non-sulfur compound is co-eluting with your MDIBA peak on the FID system.

Question: I have confirmed a co-elution issue with MDIBA. What are the first steps to resolve it?

Answer:

The initial steps to resolve co-elution involve modifying your chromatographic conditions to improve the separation (resolution) between MDIBA and the interfering compound.

  • Optimize the Temperature Program:

    • Lower the initial oven temperature: This can increase the retention of early-eluting compounds and improve separation.

    • Reduce the ramp rate: A slower temperature ramp gives the compounds more time to interact with the stationary phase, which can lead to better separation.

  • Adjust the Carrier Gas Flow Rate: The van Deemter equation describes the relationship between carrier gas flow rate and column efficiency. There is an optimal flow rate for maximum efficiency. Deviating from this optimum can decrease resolution. Consult your column manufacturer's guidelines for the optimal flow rate for your carrier gas (e.g., helium, hydrogen).

Question: I've tried optimizing the temperature program and flow rate, but the co-elution persists. What other chromatographic parameters can I change?

Answer:

If initial optimizations are insufficient, you may need to consider more significant changes to your method.

  • Change the Stationary Phase: The choice of the GC column's stationary phase is critical for selectivity. If you are using a non-polar column (e.g., DB-5ms), consider switching to a column with a different polarity, such as an intermediate-polarity (e.g., DB-17ms) or a polar (e.g., WAX) column. The different interactions between the analytes and the stationary phase can significantly alter elution patterns and resolve co-elution.

  • Increase Column Length: A longer column provides more theoretical plates, which generally leads to better resolution. However, this will also increase analysis time and may lead to broader peaks.

  • Decrease Column Internal Diameter: A smaller internal diameter column can provide higher efficiency and better resolution, but has a lower sample capacity.

Question: Are there any advanced techniques to handle severe co-elution of MDIBA?

Answer:

For very challenging co-elution problems, more advanced techniques may be necessary.

  • Multidimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases to provide a much higher degree of separation than single-dimension GC.[3] This is particularly useful for complex matrices like food and flavor samples.[1]

  • Selective Ion Monitoring (SIM) with GC-MS: If the co-eluting compound has a different mass spectrum from MDIBA, you can use SIM mode to selectively monitor ions that are unique to MDIBA. This allows for accurate quantification of MDIBA even if the chromatographic peaks are not fully resolved.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MDIBA)?

A1: this compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a volatile sulfur compound.[4] It is used as a flavoring agent in food and as a component in fragrances.[4][5]

Q2: What are the typical analytical techniques used for MDIBA analysis?

A2: Gas chromatography (GC) is the most common technique for analyzing volatile compounds like MDIBA. It is often coupled with a mass spectrometer (MS) for identification and a flame ionization detector (FID) for quantification. For enhanced selectivity and sensitivity for sulfur compounds, a Sulfur Chemiluminescence Detector (SCD) is highly effective.[1][2]

Q3: What are some potential sources of co-eluting compounds with MDIBA in food samples?

A3: In complex food matrices, MDIBA can co-elute with a variety of other volatile and semi-volatile compounds. Potential co-eluents can include other sulfur compounds, aldehydes, ketones, and esters that are naturally present in the food or formed during processing.[1] For example, in beer, compounds like dimethyl sulfide (DMS), dimethyl disulfide (DMDS), and dimethyl trisulfide (DMTS) are common volatile sulfur compounds.[1]

Q4: How can sample preparation help in mitigating co-elution issues?

A4: Effective sample preparation can simplify the sample matrix and reduce the number of potential co-eluting compounds. Techniques like solid-phase microextraction (SPME) and headspace analysis are commonly used to extract volatile compounds from food samples.[3][6] These techniques can be optimized to selectively extract the compounds of interest and leave behind interfering matrix components.

Q5: Where can I find mass spectral data for MDIBA?

A5: The PubChem database is a good resource for chemical information, including the mass-to-charge ratio of the molecular ion and other physical properties of MDIBA.[5] The molecular weight of MDIBA is 150.26 g/mol .[7]

Experimental Protocols

Protocol 1: General GC-MS Method for Volatile Sulfur Compound Screening (Including MDIBA)

This protocol provides a starting point for the analysis of MDIBA in a food or fragrance sample. Optimization will likely be required based on the specific sample matrix and co-elution challenges.

Parameter Condition
GC System Gas Chromatograph with Mass Spectrometer (GC-MS)
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Program Initial temperature 40 °C, hold for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Mode Full Scan (m/z 40-400) or SIM mode for target analysis

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Sample Preparation

This protocol is a common method for extracting volatile compounds from a liquid or solid matrix.

Step Procedure
1. Sample Preparation Place a known amount of the sample (e.g., 5 g) into a 20 mL headspace vial.
2. Equilibration Seal the vial and place it in a heating block at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 min) to allow volatiles to equilibrate in the headspace.
3. Extraction Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 min) to adsorb the volatile compounds.
4. Desorption Retract the fiber and immediately insert it into the GC inlet for thermal desorption of the analytes onto the column.

Visualizations

Troubleshooting_Workflow start Peak Anomaly Observed (Asymmetry, Shouldering) confirm_coelution Confirm Co-elution? - Check Mass Spectrum Across Peak - Use Selective Detector (SCD) start->confirm_coelution confirm_coelution->start No, investigate other issues optimize_conditions Optimize Chromatographic Conditions confirm_coelution->optimize_conditions Yes change_column Change GC Column (Different Stationary Phase) optimize_conditions->change_column Unsuccessful resolved Co-elution Resolved optimize_conditions->resolved Successful advanced_techniques Employ Advanced Techniques - GCxGC - GC-MS (SIM mode) change_column->advanced_techniques Unsuccessful change_column->resolved Successful advanced_techniques->resolved Successful not_resolved Issue Persists advanced_techniques->not_resolved Unsuccessful

Sample_to_Analysis_Workflow sample Sample Matrix (Food, Fragrance) sample_prep Sample Preparation (e.g., HS-SPME) sample->sample_prep gc_analysis GC Analysis (GC-MS or GC-SCD) sample_prep->gc_analysis data_processing Data Processing & Interpretation gc_analysis->data_processing result Result data_processing->result

References

Technical Support Center: Analysis of 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Methyldithio)isobutyraldehyde. It addresses common challenges related to the degradation of this compound during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent and show lower than expected concentrations. What could be the cause?

A1: Inconsistent and low concentrations of this compound are often indicative of degradation. This compound contains both an aldehyde and a disulfide functional group, which can be susceptible to degradation under certain analytical conditions. Key factors to investigate include sample preparation, storage conditions, and the analytical method itself. Potential degradation pathways may include oxidation of the aldehyde or disulfide, hydrolysis, or thermal decomposition.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products should be confirmed experimentally, potential degradation pathways can be inferred from the compound's structure. The aldehyde group can be oxidized to a carboxylic acid, forming 2-(methyldithio)isobutyric acid. The disulfide bond can undergo reduction to a thiol, yielding 2-mercapto-isobutyraldehyde and methanethiol, or oxidation to form sulfonic acids.

Q3: How can I minimize the degradation of this compound during sample preparation and analysis?

A3: To minimize degradation, it is crucial to control several experimental parameters:

  • Temperature: Keep samples cool and avoid excessive heat. Use refrigerated autosamplers for chromatographic analysis.

  • Light Exposure: Protect samples from light by using amber vials or by working in a dimly lit environment, as light can promote oxidation.

  • pH: Maintain a neutral pH for your sample solutions. Aldehydes can be more reactive under acidic or basic conditions.

  • Oxygen: Degas solvents and consider blanketing samples with an inert gas like nitrogen or argon to prevent oxidation.

  • Solvent Choice: Use high-purity, degassed solvents. Avoid reactive solvents or those containing impurities that could act as catalysts for degradation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the degradation of this compound during analysis.

Problem: Peak Tailing or Broadening in Chromatography
Potential Cause Suggested Solution
Interaction with active sites on the columnUse a column with end-capping or a deactivated surface. Consider using a guard column.
Sub-optimal mobile phase pHAdjust the mobile phase pH to be closer to neutral. Buffer the mobile phase if necessary.
Sample overloadReduce the injection volume or the concentration of the sample.
Problem: Appearance of Unknown Peaks in the Chromatogram
Potential Cause Suggested Solution
On-column degradationDecrease the injector temperature. Use a shorter analysis time if possible.
Degradation in the sample vialPrepare samples fresh and analyze them immediately. Store samples at low temperatures and protect them from light.
Contaminated solvent or reagentsUse fresh, high-purity solvents and reagents.

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation studies on this compound to illustrate its stability profile under various stress conditions.

Table 1: Forced Degradation by Hydrolysis

Condition Duration (hours) Degradation (%) Major Degradant(s)
0.1 M HCl (60°C)24152-(Methyldithio)isobutyric acid
0.1 M NaOH (60°C)2425Multiple unidentified polar degradants
Water (60°C)245Minor unidentified peaks

Table 2: Forced Degradation by Oxidation

Condition Duration (hours) Degradation (%) Major Degradant(s)
3% H₂O₂ (Room Temp)12402-(Methyldithio)isobutyric acid, potential sulfonic acids
Air exposure (40°C)48102-(Methyldithio)isobutyric acid

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method Development

This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Use samples from forced degradation studies to demonstrate specificity.

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 12 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by a validated stability-indicating method (e.g., HPLC-UV, LC-MS) to identify and quantify the degradation products.

Visualizations

Degradation_Pathway cluster_oxidation Oxidation cluster_reduction Reduction This compound This compound 2-(Methyldithio)isobutyric_acid 2-(Methyldithio)isobutyric acid This compound->2-(Methyldithio)isobutyric_acid [O] Sulfonic_Acids Sulfonic Acids This compound->Sulfonic_Acids [O] 2-Mercapto-isobutyraldehyde 2-Mercapto-isobutyraldehyde This compound->2-Mercapto-isobutyraldehyde [H] Methanethiol Methanethiol This compound->Methanethiol [H]

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Inconsistent Analytical Results check_storage Review Sample Storage Conditions (Temp, Light, Time) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_prep Examine Sample Preparation (pH, Solvent, Oxygen) prep_ok Preparation OK? check_prep->prep_ok check_method Evaluate Analytical Method (Injector Temp, Column, Mobile Phase) method_ok Method OK? check_method->method_ok storage_ok->check_prep Yes optimize_storage Optimize Storage: - Store at low temp - Protect from light - Analyze promptly storage_ok->optimize_storage No prep_ok->check_method Yes optimize_prep Optimize Preparation: - Adjust pH to neutral - Use degassed solvents - Use inert atmosphere prep_ok->optimize_prep No optimize_method Optimize Method: - Lower injector temp - Use deactivated column - Adjust mobile phase method_ok->optimize_method No end Consistent Results method_ok->end Yes optimize_storage->end optimize_prep->end optimize_method->end

Caption: Troubleshooting workflow for inconsistent analytical results.

Technical Support Center: Quantification of 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 2-(Methyldithio)isobutyraldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a particular focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: The "matrix" consists of all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[1] Matrix effects occur when these components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[4]

Q2: My signal for this compound is lower than expected. What could be the cause?

A2: Lower than expected signal intensity is a common issue in mass spectrometry and can be attributed to several factors.[2] One primary cause is ion suppression due to matrix effects, where co-eluting compounds from your sample inhibit the ionization of your target analyte.[2] Other potential causes include suboptimal sample concentration (too dilute or overly concentrated, leading to self-suppression), poor ionization efficiency with the chosen method (e.g., ESI, APCI), or the need for instrument tuning and calibration.[2]

Q3: How can I determine if matrix effects are impacting my analysis?

A3: There are several methods to assess the presence and extent of matrix effects. A common approach is the post-extraction spike method, where you compare the signal response of the analyte spiked into a blank matrix extract versus the response in a pure solvent.[1][4] A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5]

Q4: What is the benefit of using a stable isotope-labeled internal standard for quantifying this compound?

A4: Using a stable isotope-labeled (SIL) internal standard is a highly effective strategy to compensate for matrix effects.[1][6] An SIL internal standard is chemically identical to the analyte but has a different mass. It will co-elute with this compound and experience similar ionization suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable results.[1]

Q5: Is derivatization necessary for the analysis of this compound by LC-MS?

A5: Aldehydes, like this compound, often exhibit poor ionization efficiency in common LC-MS ion sources such as electrospray ionization (ESI).[7] Derivatization is a chemical modification strategy used to improve the analytical properties of a molecule.[1][5][8] By reacting the aldehyde with a derivatizing agent, a tag is added that can enhance its ionization efficiency, improve its chromatographic retention, and increase the specificity of detection, ultimately leading to better sensitivity and more robust quantification.[7][9]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Signal Intensity

Possible Cause: Matrix effects, specifically ion suppression, are a likely cause. This can be exacerbated by co-elution of matrix components with this compound.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]

    • Solid-Phase Extraction (SPE): Develop an SPE method to selectively extract this compound while washing away interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Use LLE to partition the analyte into a clean solvent, leaving many matrix components behind.

    • Protein Precipitation: For biological samples, protein precipitation can be a quick way to remove a significant portion of the matrix, though it may be less clean than SPE or LLE.[1]

  • Adjust Chromatographic Conditions: Modifying your LC method can help separate this compound from interfering matrix components.[1]

    • Gradient Optimization: Lengthen the gradient to improve separation.

    • Column Chemistry: Try a different column with an alternative stationary phase chemistry.

  • Sample Dilution: A simple approach is to dilute the sample extract.[8] This reduces the concentration of matrix components, but may also decrease the analyte signal to below the limit of quantification.

Issue 2: Inconsistent Results and Poor Reproducibility

Possible Cause: Variable matrix effects between different samples or batches can lead to inconsistent results. The stability of this compound in the matrix may also be a factor.

Troubleshooting Steps:

  • Implement Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your study samples.[2] This helps to ensure that the calibration curve is affected by the matrix in the same way as your unknown samples.

  • Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, this is the gold standard for correcting for variability due to matrix effects and is highly recommended for robust quantification.[6]

  • Evaluate Analyte Stability: Perform stability experiments to ensure that this compound is not degrading in the sample matrix under your storage and processing conditions. Aldehydes can be reactive, so this is a critical consideration.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the initial mobile phase or reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma, urine) through your entire sample preparation procedure.

    • Set C (Post-Extraction Spike): Process a blank matrix sample as in Set B. After the final extraction step, spike this compound into the clean extract at the same concentration as in Set A.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect (%): Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value close to 100% indicates minimal matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Sample SetDescriptionAnalyte Concentration (ng/mL)Representative Peak Area
AAnalyte in Solvent100500,000
CAnalyte in Matrix Extract100350,000
Calculation (350,000 / 500,000) * 100 70% (Ion Suppression)
Protocol 2: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is a general guideline for the derivatization of aldehydes and should be optimized for this compound.

  • Prepare a DNPH solution: Dissolve DNPH in a suitable solvent (e.g., acetonitrile) with a small amount of acid catalyst (e.g., sulfuric acid).

  • Reaction: To your sample extract (or standard), add an excess of the DNPH solution.

  • Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the reaction to complete.

  • Analysis: Analyze the resulting hydrazone derivative by LC-MS/MS. The derivative will have a different mass and chromatographic behavior than the parent aldehyde, so the MS/MS method will need to be adjusted accordingly.

ParameterCondition
Derivatizing Agent2,4-Dinitrophenylhydrazine (DNPH)
SolventAcetonitrile
CatalystSulfuric Acid
Incubation Temperature60°C
Incubation Time30 minutes

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction (SPE, LLE, or PPT) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Matrix_Effect_Eval Matrix Effect Evaluation Quantification->Matrix_Effect_Eval

Caption: A generalized workflow for the quantification of this compound.

Troubleshooting_Logic start Inaccurate or Irreproducible Results check_matrix Assess Matrix Effects (Post-Extraction Spike) start->check_matrix matrix_present Matrix Effects Confirmed? check_matrix->matrix_present optimize_prep Optimize Sample Prep (SPE, LLE) matrix_present->optimize_prep Yes revalidate Re-validate Method matrix_present->revalidate No optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom use_is Use Isotope-Labeled Internal Standard optimize_chrom->use_is use_is->revalidate

Caption: A logical diagram for troubleshooting matrix effects in quantitative analysis.

References

Technical Support Center: Optimizing GC-MS Analysis of 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-(Methyldithio)isobutyraldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental parameters and overcome common analytical challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC-MS analysis of this compound, a volatile sulfur-containing aldehyde.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

A1: Poor peak shape is a common issue when analyzing active compounds like sulfur-containing aldehydes. Here are the primary causes and solutions:

  • Active Sites in the Inlet or Column: this compound can interact with active sites (e.g., silanol groups) in the GC inlet liner or the analytical column, leading to peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the inlet liner and septum. Trimming a small portion (5-10 cm) from the front of the column can also remove accumulated active sites.

  • Improper Injection Technique: The injection method can significantly impact peak shape.

    • Solution: For higher concentration samples, a split injection is often preferred as it results in faster sample transfer to the column, minimizing the time for interactions in the inlet.[1] For trace analysis, a splitless injection may be necessary, but it requires careful optimization of the initial oven temperature to ensure proper analyte focusing.

  • Inlet Temperature: An inappropriate inlet temperature can contribute to peak distortion.

    • Solution: Start with a lower inlet temperature (e.g., 200-220 °C) to minimize the risk of thermal degradation, which can also manifest as poor peak shape. If peaks are broad, a slightly higher temperature might be needed to ensure complete volatilization.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample or increase the split ratio.

Q2: My results show low or inconsistent sensitivity for this compound. What could be the cause?

A2: Low sensitivity can be frustrating. Consider these potential causes:

  • Analyte Degradation: This compound can be thermally labile.

    • Solution: As mentioned above, optimize the inlet temperature. A lower temperature is generally better for thermally sensitive compounds. Also, ensure your sample is fresh and has been stored properly, as sulfur compounds can be reactive.

  • Adsorption: The analyte may be adsorbing to surfaces in the GC system.

    • Solution: In addition to using deactivated liners and columns, ensure all transfer lines are inert.

  • Incorrect Injection Mode: The choice between split and splitless injection is crucial for sensitivity.

    • Solution: For trace-level analysis, a splitless injection is necessary to transfer the entire sample to the column. Ensure the splitless hold time is optimized to allow for complete transfer of the analyte. For higher concentration samples where split injection is used, a very high split ratio may unnecessarily reduce the amount of analyte reaching the detector.

  • MS Detector Issues: The mass spectrometer itself could be a source of low sensitivity.

    • Solution: Perform a tune of your MS to ensure it is operating correctly. Check that the electron multiplier voltage is appropriate.

Q3: I am observing "ghost peaks" or carryover in my blank runs after analyzing this compound.

A3: Ghost peaks are typically due to contamination from previous injections.

  • Solution:

    • Inlet Contamination: The inlet is a common source of carryover. Replace the septum and inlet liner.

    • Syringe Contamination: Ensure your autosampler syringe is being properly rinsed with an appropriate solvent between injections.

    • Bakeout: After a series of runs, perform a bakeout of the column at a high temperature (within the column's limits) to elute any residual compounds.

    • Sample Preparation: Ensure your sample preparation procedure does not introduce contaminants.

Q4: I suspect my this compound is degrading during analysis. How can I confirm this and what can I do?

A4: Thermal degradation of sulfur compounds in a hot GC inlet is a known issue.

  • Confirmation:

    • Vary Inlet Temperature: Analyze the same sample at different inlet temperatures (e.g., 180 °C, 200 °C, 220 °C, 250 °C). If the peak area of your target compound decreases and other, smaller peaks appear at higher temperatures, thermal degradation is likely occurring.

    • Potential Degradation Products: While specific degradation products for this compound are not well-documented in readily available literature, thermolysis of similar dialkyl disulfides can lead to the formation of thiophenes.[2] Look for these or other smaller sulfur-containing fragments in your chromatogram at higher inlet temperatures.

  • Mitigation:

    • Lower Inlet Temperature: Use the lowest possible inlet temperature that allows for efficient volatilization of the analyte.

    • Programmable Temperature Vaporization (PTV) Inlet: If available, a PTV inlet provides more control over the injection process and can minimize thermal stress on the analyte.

    • Derivatization: In some cases, derivatization of the aldehyde group can increase thermal stability. However, this adds a step to the sample preparation and would require method re-optimization.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting GC-MS parameters for the analysis of this compound?

A1: The following table provides recommended starting parameters. These should be optimized for your specific instrument and application.

ParameterRecommended Starting ValueNotes
Inlet Mode Split (for concentrations >10 µg/mL) or Splitless (for trace analysis)The choice of injection mode is critical and depends on the sample concentration.
Inlet Temperature 200 - 220 °CStart on the lower end to minimize thermal degradation.
Split Ratio 20:1 to 50:1Adjust based on sample concentration and desired sensitivity.
Splitless Hold Time 0.5 - 1.0 minOptimize for complete transfer of the analyte to the column.
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min
GC Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms)A common, relatively non-polar column suitable for a wide range of analytes.
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions for good resolution and capacity.
Oven Program Initial: 40 °C, hold for 2 minRamp: 5-10 °C/min to 250 °CFinal Hold: 2-5 minThis is a general-purpose program; adjust based on the desired separation from other matrix components.
MS Transfer Line Temp 250 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for GC-MS.
Scan Range m/z 40 - 300This range will cover the molecular ion and expected fragments of the analyte.

Q2: What type of sample preparation is recommended?

A2: For volatile flavor compounds like this compound, minimal sample preparation is often best to avoid loss of the analyte.

  • Direct Liquid Injection: If the sample is in a suitable volatile solvent (e.g., dichloromethane, hexane, methanol) and is clean, direct injection may be possible.

  • Headspace Analysis: For complex matrices (e.g., food samples), headspace solid-phase microextraction (HS-SPME) is an excellent technique for extracting and concentrating volatile and semi-volatile compounds.[3][4]

Q3: What are the key mass spectral fragments for identifying this compound?

A3: While a library spectrum should be used for confirmation, you can expect to see fragments corresponding to the loss of key functional groups. The molecular weight of this compound is 150.26 g/mol . Key fragmentation pathways would likely involve the loss of the methyldithio group (-SCH3S) or parts of the isobutyraldehyde structure.

Experimental Protocols

Protocol 1: Recommended Starting Method for Direct Liquid Injection

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent such as dichloromethane or hexane to a concentration of approximately 10-50 µg/mL for split injection or 0.1-1 µg/mL for splitless injection.

    • Ensure the sample is free of particulates by filtering or centrifugation if necessary.

  • GC-MS Setup:

    • Install a deactivated inlet liner.

    • Set up the GC-MS system with the parameters outlined in the "Recommended Starting Parameters" table above.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire data in full scan mode.

  • Data Review:

    • Examine the total ion chromatogram (TIC) for the peak corresponding to this compound.

    • Confirm the identity by comparing the mass spectrum of the peak to a reference library.

    • Assess peak shape and signal-to-noise.

  • Optimization:

    • Adjust the inlet temperature and oven program as needed to improve peak shape and resolution.

    • Modify the split ratio or splitless hold time to optimize sensitivity.

Visualizations

Troubleshooting_Workflow start Start: Poor Peak Shape (Tailing/Fronting) q1 Check for Active Sites start->q1 s1 Use Deactivated Liner Replace Septum Trim Column q1->s1 Action q2 Review Injection Technique s1->q2 s2_split Use Split Injection for Higher Concentrations q2->s2_split High Conc. s2_splitless Optimize Initial Oven Temp for Splitless Injection q2->s2_splitless Trace Level q3 Assess Inlet Temperature s2_split->q3 s2_splitless->q3 s3 Lower Temperature to Minimize Degradation q3->s3 Action q4 Check for Column Overload s3->q4 s4 Dilute Sample or Increase Split Ratio q4->s4 Action end_node Improved Peak Shape s4->end_node

Caption: Troubleshooting workflow for poor peak shape.

Injection_Decision_Tree start Start: Select Injection Mode q1 What is the approximate sample concentration? start->q1 trace Trace Level (< 1 µg/mL) q1->trace low Low Concentration (1-10 µg/mL) q1->low high High Concentration (> 10 µg/mL) q1->high splitless Use Splitless Injection trace->splitless split_low Use Split Injection (Low Split Ratio, e.g., 10:1) low->split_low split_high Use Split Injection (High Split Ratio, e.g., 50:1) high->split_high optimize Optimize Splitless Hold Time splitless->optimize

Caption: Decision tree for selecting the GC injection mode.

References

Preventing artifact formation in 2-(Methyldithio)isobutyraldehyde analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Methyldithio)isobutyraldehyde. The information provided aims to help prevent the formation of analytical artifacts and ensure accurate quantification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound, a volatile sulfur compound known for its presence in meat and other food products.[1][2]

Question: I am observing extraneous peaks in my chromatogram that are not present in my standard. What could be the cause?

Answer: The appearance of unexpected peaks, often referred to as artifacts, is a common issue in the analysis of labile sulfur compounds like this compound. Several factors could be contributing to this:

  • Thermal Degradation: The high temperatures in the Gas Chromatograph (GC) injection port can cause the molecule to break down.[3] For sulfur-containing compounds, this is a primary cause of artifact formation.[4]

  • Oxidation: Disulfides can be susceptible to oxidation, which can be exacerbated by the presence of trace amounts of oxygen in the carrier gas or on the surface of the analytical column.

  • Active Sites in the GC System: Silanol groups on the surface of the GC liner, column, or other parts of the sample flow path can be reactive and promote the degradation of sensitive analytes.

  • Sample Matrix Effects: Components within your sample matrix may react with this compound during sample preparation or analysis.

  • Solvent Effects: The solvent used to dissolve the sample can sometimes contribute to artifact formation, especially at elevated temperatures in the GC inlet.[5]

To troubleshoot this, consider the following actions:

  • Lower the Injector Temperature: Experiment with reducing the temperature of the GC inlet to the lowest point that still allows for efficient volatilization of your analyte.

  • Use a Deactivated Liner: Employ a GC liner that has been deactivated (silanized) to minimize interactions with active sites. Regularly replace the liner to prevent the buildup of non-volatile residues.

  • Check for Leaks: Ensure your GC system is free of leaks to prevent oxygen from entering the system.

  • Sample Preparation: Minimize the time between sample preparation and analysis. Store samples in a cool, dark environment.

  • Solvent Selection: If possible, test different, high-purity solvents to see if the artifact profile changes.

Question: My peak for this compound is tailing. What can I do to improve the peak shape?

Answer: Peak tailing is often an indication of undesirable interactions between the analyte and the analytical system. For a polar and reactive compound like this compound, this is a frequent challenge.

  • Column Choice: Ensure you are using a GC column appropriate for the analysis of volatile sulfur compounds. A mid-polarity column is often a good starting point.

  • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any residual impurities and ensure a uniform stationary phase.

  • Deactivation of the System: As with artifact formation, active sites in the injector and detector can lead to peak tailing. Consider using a deactivated liner and gold-plated seals if available.

  • Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample to see if the peak shape improves.

Question: I am experiencing poor reproducibility in my quantitative analysis. What are the likely causes?

Answer: Poor reproducibility can stem from a variety of sources, particularly when dealing with a volatile and potentially unstable analyte.

  • Sample Volatility: this compound is a volatile compound. Ensure that your sample vials are well-sealed to prevent loss of the analyte during storage and handling.

  • Inconsistent Sample Preparation: Any variability in your sample preparation workflow can lead to inconsistent results. Standardize all steps, from extraction to dilution.

  • Injector Discrimination: The GC injector can sometimes preferentially vaporize more volatile compounds, leading to inaccurate quantification. The use of a pulsed splitless or on-column injection technique can sometimes mitigate this.

  • Standard Stability: Your calibration standards may not be stable over time. Prepare fresh standards regularly and store them under appropriate conditions (e.g., refrigerated, protected from light).

Frequently Asked Questions (FAQs)

What is this compound and why is it important?

This compound, also known as 2-methyl-2-(methyldithio)propanal, is a volatile organic compound containing both an aldehyde and a disulfide functional group.[6][7][8][9][10] It is recognized as a flavor compound, particularly in meat and savory products, contributing to their characteristic aroma profiles.[1] Its analysis is crucial for quality control in the food and fragrance industries.

What are the primary challenges in the analysis of this compound?

The main challenges in analyzing this compound stem from its chemical nature:

  • Volatility: Its volatile nature can lead to sample loss if not handled properly.

  • Thermal Lability: The disulfide bond can be susceptible to cleavage at high temperatures, leading to the formation of other sulfur compounds.

  • Reactivity of the Aldehyde Group: The aldehyde functional group can be prone to oxidation or other reactions.

  • Low Concentrations: In many food matrices, this compound is present at very low concentrations, requiring sensitive analytical techniques.

What are the potential degradation products of this compound that could be mistaken for artifacts?

While specific studies on the thermal degradation of this compound are limited, based on the chemistry of similar compounds, potential degradation products could include:

  • Isobutyraldehyde: Formed by the cleavage of the carbon-sulfur bond.

  • Dimethyl disulfide: A common sulfur-containing volatile that could be formed from the methyldithio group.

  • Methanethiol: A highly volatile and odorous compound resulting from the breakdown of the disulfide.

  • Other sulfur compounds: Recombination of sulfur-containing radicals in the hot injector can lead to a variety of other sulfides and disulfides.

What is the recommended method for the analysis of this compound?

Gas chromatography-mass spectrometry (GC-MS) is the most suitable technique for the analysis of this compound due to its high sensitivity and ability to identify compounds based on their mass spectra. A headspace or solid-phase microextraction (SPME) sample introduction method is often preferred for volatile compounds in complex matrices.

Quantitative Data Summary

The following table summarizes typical GC-MS parameters that can be used as a starting point for the analysis of volatile sulfur compounds, including this compound. Optimization will be required for your specific application and instrumentation.

ParameterRecommended Starting Condition
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar mid-polarity column
Injector Temperature 200-250 °C (optimization is critical)
Injection Mode Splitless (1 µL injection volume)
Oven Program 40 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 250 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range m/z 35-350

Experimental Protocols

Recommended Protocol for GC-MS Analysis of this compound

This protocol provides a general guideline. It should be validated and optimized for your specific matrix and analytical instrumentation.

1. Sample Preparation (Solid Phase Microextraction - SPME)

  • Weigh 1-5 grams of your homogenized sample into a 20 mL headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatiles.

  • Seal the vial with a magnetic screw cap with a PTFE/silicone septum.

  • Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) with gentle agitation.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature.

2. GC-MS Analysis

  • Retract the SPME fiber and immediately insert it into the GC inlet for thermal desorption (e.g., at 250 °C for 5 minutes).

  • Start the GC-MS analysis using the parameters outlined in the "Quantitative Data Summary" table as a starting point.

  • Acquire data in full scan mode for qualitative analysis and to identify potential artifacts. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.

3. Data Analysis

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the analyte by comparing the peak area of a characteristic ion to that of the internal standard and using a calibration curve prepared with external standards.

Visualizations

Artifact_Formation_Pathway cluster_artifacts Potential Artifacts This compound This compound Thermal_Stress_GC_Injector Thermal_Stress_GC_Injector This compound->Thermal_Stress_GC_Injector High Temp Oxidation Oxidation This compound->Oxidation O2 Active_Sites Active_Sites This compound->Active_Sites Surface Interaction Isobutyraldehyde Isobutyraldehyde Thermal_Stress_GC_Injector->Isobutyraldehyde Dimethyl_disulfide Dimethyl_disulfide Thermal_Stress_GC_Injector->Dimethyl_disulfide Methanethiol Methanethiol Thermal_Stress_GC_Injector->Methanethiol Other_Sulfur_Compounds Other_Sulfur_Compounds Oxidation->Other_Sulfur_Compounds e.g., Sulfoxides Active_Sites->Other_Sulfur_Compounds

Caption: Potential pathways for artifact formation during GC analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize_Sample Homogenize_Sample Add_Internal_Standard Add_Internal_Standard Homogenize_Sample->Add_Internal_Standard SPME_Extraction SPME_Extraction Add_Internal_Standard->SPME_Extraction GC_MS_Analysis GC_MS_Analysis SPME_Extraction->GC_MS_Analysis Thermal Desorption Data_Acquisition Data_Acquisition GC_MS_Analysis->Data_Acquisition Peak_Identification Peak_Identification Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification Final_Result Final_Result Quantification->Final_Result

Caption: General experimental workflow for the analysis.

References

Technical Support Center: Enhancing Trace Level 2-(Methyldithio)isobutyraldehyde (MDIBA) Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of 2-(Methyldithio)isobutyraldehyde (MDIBA) at trace levels.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of MDIBA, offering systematic approaches to identify and resolve them.

Diagram: Troubleshooting Workflow for MDIBA Analysis

G cluster_start Start Troubleshooting cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_end Resolution start Problem Encountered (e.g., No/Low Peak, Poor Peak Shape) check_sample Verify Sample Integrity and Preparation start->check_sample check_instrument Inspect GC-MS System (Inlet, Column, Detector) start->check_instrument check_method Review Method Parameters (Temperatures, Flow Rates) start->check_method solution_sample Optimize Sample Prep: - Adjust pH - Increase extraction time/temp - Derivatization check_sample->solution_sample solution_instrument Perform Maintenance: - Replace septum/liner - Condition/trim column - Clean ion source check_instrument->solution_instrument solution_method Refine Method: - Optimize temperature program - Adjust split ratio - Select appropriate ions (SIM) check_method->solution_method end Problem Resolved solution_sample->end solution_instrument->end solution_method->end G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid Sample in Vial add_salt Add NaCl sample->add_salt incubate Incubate and Agitate add_salt->incubate spme Expose SPME Fiber to Headspace incubate->spme desorb Thermal Desorption in GC Inlet spme->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Identify MDIBA Peak detect->identify quantify Quantify Concentration identify->quantify

Technical Support Center: 2-(Methyldithio)isobutyraldehyde Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(Methyldithio)isobutyraldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the quantitative analysis of this compound?

A1: this compound contains a disulfide bond, which can be susceptible to reduction or exchange reactions. The primary challenges in its analysis stem from the reactivity of sulfur-containing compounds.[1][2] Key issues include sample instability due to oxidation or reduction, potential for thiol-disulfide exchange with other components in the sample matrix, and non-specific interactions during chromatographic analysis.[2]

Q2: My calibration curve for this compound is non-linear. What are the potential causes?

A2: A non-linear calibration curve can be caused by several factors:

  • Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.

  • Sample Degradation: The compound may be degrading at higher concentrations in the prepared standards.

  • Matrix Effects: Components in the sample diluent may interfere with the analysis, especially at the lower or higher ends of the concentration range.

  • Adsorption: The analyte may adsorb to vials, tubing, or the analytical column, leading to a non-linear response.

Q3: I am observing poor reproducibility in my measurements. What should I investigate?

A3: Poor reproducibility is often linked to inconsistencies in sample preparation and handling.[3] Key areas to check include:

  • Inconsistent Sample Preparation: Ensure that all samples and standards are prepared in a consistent manner, including solvent composition and pH.

  • Sample Stability: this compound may not be stable in certain solvents or at room temperature for extended periods. It is advisable to prepare fresh standards for each analytical run and to keep samples cooled.

  • Instrument Variability: Check for fluctuations in instrument performance, such as injection volume precision and detector stability.

  • Thiol-Disulfide Exchange: If the sample contains free thiols, they can react with this compound, leading to variable results.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape in Chromatography
Symptom Potential Cause Suggested Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase.- Modify the mobile phase pH or ionic strength.- Use a different column chemistry (e.g., one with end-capping).
Peak Fronting Column overload.- Dilute the sample.- Use a column with a higher loading capacity.
Split Peaks - Clogged frit or column contamination.- Inconsistent sample solvent with the mobile phase.- Flush the column or replace the frit.- Ensure the sample solvent is compatible with the mobile phase.
Issue 2: Inaccurate Quantification and Recovery
Symptom Potential Cause Suggested Solution
Low Recovery - Adsorption of the analyte to sample containers or instrument components.- Degradation of the analyte during sample processing.- Use silanized vials.- Optimize sample extraction and processing to minimize degradation (e.g., work at lower temperatures, use antioxidants).
High Variability in Replicates Incomplete dissolution or precipitation of the analyte in the sample solvent.- Ensure the analyte is fully dissolved.- Use a stronger or different sample solvent.

Experimental Protocols

Protocol 1: General Approach for Generating a Calibration Curve for this compound using LC-UV

This protocol provides a general workflow for establishing a calibration curve. Specific parameters such as column type, mobile phase composition, and wavelength will need to be optimized for your specific application.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution with the mobile phase or a compatible solvent to prepare a series of calibration standards. A typical range might be 1 µg/mL to 100 µg/mL.

    • Prepare at least five concentration levels to ensure linearity.

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV scan of the analyte (e.g., 210 nm)

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the calibration standards in triplicate, starting with the lowest concentration.

    • Record the peak area for each injection.

  • Data Analysis:

    • Plot the average peak area against the corresponding concentration for each standard.

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (R²), and the limits of detection (LOD) and quantification (LOQ). An acceptable R² value is typically ≥ 0.99.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Prepare Stock Solution standards Prepare Calibration Standards stock->standards inject Inject Standards into LC System standards->inject acquire Acquire Chromatographic Data inject->acquire plot Plot Peak Area vs. Concentration acquire->plot regress Perform Linear Regression plot->regress

Caption: Workflow for generating a calibration curve.

troubleshooting_logic cluster_nonlinear Troubleshooting Non-Linearity cluster_reproducibility Troubleshooting Reproducibility start Calibration Curve Issue non_linear Non-Linearity? start->non_linear poor_repro Poor Reproducibility? non_linear->poor_repro No detector_sat Check for Detector Saturation non_linear->detector_sat Yes prep_incon Verify Sample Preparation Consistency poor_repro->prep_incon Yes sample_deg Investigate Sample Degradation detector_sat->sample_deg matrix_eff Evaluate Matrix Effects sample_deg->matrix_eff sample_stab Assess Sample Stability prep_incon->sample_stab instrument_var Check Instrument Performance sample_stab->instrument_var

Caption: Decision tree for troubleshooting calibration curve issues.

References

Reducing background noise in 2-(Methyldithio)isobutyraldehyde mass spectra

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of 2-(Methyldithio)isobutyraldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental results and reducing background noise.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound, also known as 2-methyl-2-(methyldithio)propanal, is a volatile organic sulfur compound.[1][2] It is recognized as a flavoring agent in the food industry.[1] Accurate analysis of this compound is crucial for quality control in food and beverage products, as well as in research settings where it may be a target analyte or a component of a complex mixture.

Q2: What are the main challenges in the mass spectrometric analysis of this compound?

The primary challenges include its volatile nature, the potential for thermal degradation, and the presence of sulfur, which can contribute to background noise and column activity in gas chromatography-mass spectrometry (GC-MS) systems. Its aldehyde functional group can also be reactive, leading to potential sample degradation or interaction with the analytical system.

Q3: What are the expected characteristic ions of this compound in an electron ionization (EI) mass spectrum?

While a publicly available, definitive mass spectrum for this compound is not readily found, we can predict its fragmentation pattern based on the fragmentation of similar structures, such as isobutyraldehyde and organic disulfides.

The molecular ion peak ([M]•+) would be at m/z 150. Key fragmentation pathways would likely involve:

  • α-cleavage adjacent to the carbonyl group, resulting in the loss of a hydrogen atom (M-1, m/z 149) or the formyl radical (M-29, m/z 121).

  • Cleavage of the disulfide bond, which is a weak point in the molecule. This could lead to fragments corresponding to the loss of a methylthio radical (•SCH₃, M-47, m/z 103) or a methyldithio radical (•SSCH₃, M-79, m/z 71).

  • Cleavage of the C-S bond, potentially leading to a fragment at m/z 83, corresponding to [C₄H₇S]⁺.

  • A prominent peak at m/z 43, corresponding to the stable isopropyl cation [(CH₃)₂CH]⁺, is also highly probable due to the isobutyl group.

Q4: What are common sources of background noise in the analysis of sulfur compounds?

Common sources of background noise when analyzing sulfur compounds include:

  • Column Bleed: The stationary phase of the GC column can degrade at high temperatures, releasing siloxane compounds that contribute to the background.

  • Septum Bleed: Particles from the injection port septum can be introduced into the system.

  • Contaminated Carrier Gas: Impurities in the carrier gas (e.g., helium, hydrogen) can lead to a high baseline.

  • Sample Matrix Effects: Complex sample matrices can introduce a wide range of interfering compounds.

  • System Contamination: Previous analyses of high-concentration sulfur samples can lead to residual sulfur in the injector, transfer line, or ion source.[3]

Troubleshooting Guides

High Background Noise

High background noise can obscure the signal of your analyte, leading to poor sensitivity and inaccurate quantification. The following table outlines common causes and solutions.

Symptom Potential Cause Troubleshooting Steps
Elevated baseline across the entire chromatogram Contaminated carrier gas or gas lines.- Ensure high-purity carrier gas is used.- Install or replace gas purifiers (oxygen, moisture, and hydrocarbon traps).- Check for leaks in the gas lines.
Contaminated injector port.- Clean or replace the injector liner and septum.- Bake out the injector at a high temperature.
Discrete peaks in blank runs ("ghost peaks") Carryover from previous injections.- Run several solvent blanks to wash the system.- Clean the syringe and injector port.
Septum bleed.- Use a high-quality, low-bleed septum.- Lower the injector temperature if possible.
Rising baseline with increasing temperature Column bleed.- Condition the column according to the manufacturer's instructions.- Ensure the final oven temperature does not exceed the column's maximum operating temperature.- Use a low-bleed column specifically designed for MS applications.
Specific m/z values consistently high in the background (e.g., m/z 207, 281 for siloxanes) Column or septum bleed.- Identify the source of the bleed based on the characteristic ions.- Replace the column or septum as needed.
High background after analyzing high-concentration sulfur samples Sulfur contamination of the system.- Bake out the inlet and column.- In severe cases, it may be necessary to clean the ion source.[3]
Poor Signal-to-Noise (S/N) Ratio

Even with a relatively low baseline, the signal for this compound may be weak. The following strategies can help improve the S/N ratio.

Strategy Description Expected Improvement
Optimize Sample Preparation Use headspace solid-phase microextraction (HS-SPME) to pre-concentrate the volatile analyte from the sample matrix.Significant increase in analyte concentration injected into the GC-MS.
Optimize GC Conditions Use a shorter, narrow-bore capillary column (e.g., 15 m x 0.25 mm) with a thin film to produce sharper peaks.[4]Taller, narrower peaks lead to a better S/N ratio.
Optimize MS Parameters Use selected ion monitoring (SIM) mode instead of full scan mode. Monitor the characteristic ions of this compound.Increased dwell time on specific ions significantly enhances sensitivity.
Derivatization For aldehydes, derivatization with agents like PFBHA can improve chromatographic behavior and detector response.[5][6]Can lead to sharper peaks and increased sensitivity, especially in complex matrices.

The following table provides a hypothetical example of the quantitative improvement in S/N ratio that can be achieved with these optimization steps.

Method Signal Intensity (counts) Noise (counts) Signal-to-Noise Ratio (S/N)
Direct Liquid Injection (Full Scan)5001005
HS-SPME (Full Scan)5,00010050
HS-SPME (SIM Mode)50,000501000

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis

This protocol is designed for the extraction and concentration of volatile this compound from a liquid matrix.

  • Sample Preparation:

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add a magnetic stir bar and an appropriate amount of sodium chloride to increase the ionic strength of the solution and promote the release of volatile compounds.

    • Seal the vial with a PTFE-lined septum.

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler with agitation.

    • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated GC injection port.

    • Desorb the analytes from the fiber onto the GC column for a specified time (e.g., 5 minutes) at a high temperature (e.g., 250°C).

    • Start the GC-MS analysis program.

Visualizations

Logical Workflow for Troubleshooting High Background Noise

G Troubleshooting Workflow for High Background Noise start High Background Noise Detected blank_run Inject a Solvent Blank start->blank_run check_spectrum Analyze Blank Spectrum blank_run->check_spectrum ghost_peaks Ghost Peaks Present? check_spectrum->ghost_peaks carryover Indicates Carryover - Clean injector - Run more blanks ghost_peaks->carryover Yes no_ghost_peaks No Ghost Peaks ghost_peaks->no_ghost_peaks No carryover->blank_run rising_baseline Baseline Rises with Temp? no_ghost_peaks->rising_baseline column_bleed Indicates Column Bleed - Condition column - Check max temp - Replace column rising_baseline->column_bleed Yes flat_baseline Relatively Flat, High Baseline rising_baseline->flat_baseline No column_bleed->blank_run check_leaks Check for Air Leaks (m/z 4, 18, 28, 32, 40, 44) flat_baseline->check_leaks leaks_found Leaks Found? check_leaks->leaks_found fix_leaks Fix Leaks - Tighten fittings - Replace ferrules/septum leaks_found->fix_leaks Yes no_leaks No Leaks leaks_found->no_leaks No fix_leaks->blank_run check_gas Check Carrier Gas Purity and Traps no_leaks->check_gas gas_issue Gas/Trap Issue? check_gas->gas_issue replace_gas_traps Replace Gas Cylinder and/or Traps gas_issue->replace_gas_traps Yes end System Clean gas_issue->end No replace_gas_traps->blank_run G Experimental Workflow for Flavor Compound Analysis sample Food/Beverage Sample sample_prep Sample Preparation (e.g., Homogenization, Dilution) sample->sample_prep extraction Volatile Extraction (e.g., HS-SPME) sample_prep->extraction gc_ms GC-MS Analysis extraction->gc_ms data_acq Data Acquisition (Full Scan and/or SIM) gc_ms->data_acq data_proc Data Processing data_acq->data_proc peak_id Peak Identification (Mass Spectral Library, Retention Index) data_proc->peak_id quant Quantification (Internal/External Standard) data_proc->quant report Final Report peak_id->report quant->report

References

Technical Support Center: Optimization of Maillard Reaction Conditions for 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Maillard reaction conditions for the synthesis of 2-(methyldithio)isobutyraldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for the synthesis of this compound via the Maillard reaction?

A1: The primary precursors for the formation of this compound are sulfur-containing amino acids and a source of isobutyraldehyde. Cysteine is a crucial amino acid as it can release hydrogen sulfide during the reaction, a key component for the formation of sulfur-containing flavor compounds.[1] Isobutyraldehyde, or a precursor that can generate it, serves as the aldehyde source. Additionally, a reducing sugar is necessary to initiate the Maillard reaction.

Q2: What is the general mechanism for the formation of sulfur-containing compounds in the Maillard reaction?

A2: The formation of sulfur-containing flavor compounds is a complex process. It generally involves the Strecker degradation of sulfur-containing amino acids like cysteine, which produces hydrogen sulfide (H₂S) and ammonia.[1] The hydrogen sulfide can then react with other intermediates of the Maillard reaction, such as dicarbonyl compounds formed from the degradation of sugars, to generate a variety of sulfur-containing volatile compounds.[1]

Q3: How does pH influence the formation of this compound?

A3: The pH of the reaction medium is a critical parameter that controls the kinetics of the Maillard reaction.[2][3] Generally, a slightly acidic to neutral pH range (around 5-7) is often optimal for the formation of many flavor compounds. However, the optimal pH can be specific to the target compound. For sulfur-containing compounds, the pH can influence the rate of Strecker degradation and the reactivity of the intermediate sulfur compounds. It is recommended to perform small-scale experiments to determine the optimal pH for your specific system.

Q4: Can cysteine inhibit the Maillard reaction?

A4: Yes, under certain conditions, cysteine can inhibit the Maillard reaction. It can react with key intermediates, such as 5-hydroxymethylfurfural (HMF), trapping them and preventing them from participating in the later stages of the reaction that lead to browning and the formation of other flavor compounds.[4] This is an important consideration when optimizing the reaction, as a balance must be struck between providing enough cysteine for sulfur compound formation and avoiding excessive inhibition.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound - Inappropriate precursor ratio.- Suboptimal reaction temperature.- Incorrect pH.- Insufficient reaction time.- High water activity.- Systematically vary the molar ratios of the sulfur source (e.g., cysteine), aldehyde source (e.g., isobutyraldehyde), and reducing sugar.- Optimize the temperature profile. Start with a moderate temperature (e.g., 90-120°C) and adjust based on analytical results.[5]- Screen a range of pH values (e.g., 5-8) to find the optimum for the formation of the target compound.[6]- Monitor the reaction over time to determine the point of maximum yield before degradation reactions dominate.- Ensure the reaction mixture has a low water activity to favor the condensation reactions of the Maillard pathway.
Formation of undesirable off-flavors - Excessive reaction temperature or time leading to pyrolysis.- Unwanted side reactions due to incorrect precursor ratios.- Presence of impurities in the starting materials.- Reduce the reaction temperature and/or time to minimize the formation of burnt or acrid notes.[2]- Adjust the precursor ratios to favor the formation of the desired compound.- Use high-purity starting materials to avoid the introduction of interfering substances.
Inconsistent results between batches - Poor control over reaction parameters (temperature, pH, time).- Variations in the quality of starting materials.- Inconsistent mixing or heating.- Implement strict control over all reaction parameters using calibrated equipment.- Source high-quality, consistent starting materials from a reliable supplier.- Ensure uniform heating and mixing throughout the reaction vessel.
Low concentration of sulfur-containing compounds in general - Insufficient concentration of the sulfur-containing precursor (e.g., cysteine).- Loss of volatile sulfur compounds during the reaction or workup.- Inhibition of the Maillard reaction by excess cysteine.[4]- Increase the concentration of the sulfur-containing amino acid in the reaction mixture.- Use a closed reaction system to minimize the loss of volatile products. Consider using a solvent trap if necessary.- Optimize the cysteine concentration to provide sufficient sulfur without significantly inhibiting the overall reaction.

Experimental Protocols

While a specific, publicly available protocol for the direct synthesis of this compound via the Maillard reaction is not readily found, the following provides a general methodology for a model system to study the formation of meat-like flavor compounds, which can be adapted for your target molecule.

Model System for Meat Flavor Compound Formation

This protocol is based on the principles of Maillard reactions for generating meat-like flavors, which often involve sulfur-containing compounds.

Materials:

  • L-Cysteine (or other sulfur-containing amino acid)

  • Isobutyraldehyde

  • Reducing sugar (e.g., D-xylose, glucose)[7]

  • Phosphate buffer (to maintain pH)

  • Solvent (e.g., water, propylene glycol)

  • Reaction vessel (e.g., sealed glass reactor with stirring and temperature control)

  • Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Procedure:

  • Precursor Solution Preparation: Prepare a solution of the reducing sugar and L-cysteine in the chosen solvent and buffer. The molar ratios of the reactants should be systematically varied as part of the optimization process. A typical starting point could be a 1:1:1 molar ratio of sugar:amino acid:aldehyde.

  • Reaction Setup: Transfer the precursor solution to the reaction vessel. If using isobutyraldehyde directly, it can be added at this stage. Ensure the system is well-sealed to prevent the loss of volatile compounds.

  • Reaction Conditions:

    • Temperature: Heat the reaction mixture to the desired temperature (e.g., 100-140°C).[2] The temperature should be carefully controlled and monitored.

    • Time: Allow the reaction to proceed for a specific duration (e.g., 30-120 minutes). Samples can be taken at different time points to monitor the progress of the reaction.

    • pH: Maintain the desired pH throughout the reaction using a suitable buffer system.

  • Sample Collection and Analysis:

    • At the end of the reaction, cool the mixture rapidly to quench the reaction.

    • Extract the volatile compounds using a suitable solvent (e.g., dichloromethane) or by using solid-phase microextraction (SPME).

    • Analyze the extracted compounds by GC-MS to identify and quantify the reaction products, including this compound.[8][9]

Quantitative Data Summary (Hypothetical Example)

The following table illustrates how quantitative data from optimization experiments could be presented.

Experiment ID Cysteine (mmol) Isobutyraldehyde (mmol) Xylose (mmol) Temperature (°C) pH Time (min) Yield of this compound (%)
11010101206.0605.2
21510101206.0608.9
31010101306.0607.5
41010101207.0606.8
51510101307.09012.3

Visualizations

Logical Workflow for Maillard Reaction Optimization

Maillard_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation & Optimization cluster_outcome Outcome precursors Select Precursors (Cysteine, Isobutyraldehyde, Sugar) ratios Define Reactant Ratios precursors->ratios conditions Set Initial Reaction Conditions (Temp, pH, Time) ratios->conditions reaction Perform Maillard Reaction conditions->reaction extraction Extract Volatile Compounds reaction->extraction analysis GC-MS Analysis extraction->analysis quantify Identify & Quantify This compound analysis->quantify troubleshoot Troubleshoot Issues (Low Yield, Off-Flavors) quantify->troubleshoot optimal_conditions Optimized Protocol quantify->optimal_conditions Achieve Target Yield optimize Adjust Reaction Parameters troubleshoot->optimize optimize->reaction Iterate

Caption: A logical workflow for the optimization of Maillard reaction conditions.

Signaling Pathway for Sulfur-Containing Flavor Compound Formation

Sulfur_Flavor_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products sugar Reducing Sugar dicarbonyls Dicarbonyl Compounds sugar->dicarbonyls Maillard Reaction cysteine Cysteine h2s Hydrogen Sulfide (H₂S) cysteine->h2s Strecker Degradation isobutyraldehyde Isobutyraldehyde target_compound This compound isobutyraldehyde->target_compound other_sulfur_compounds Other Sulfur Compounds dicarbonyls->other_sulfur_compounds h2s->target_compound h2s->other_sulfur_compounds

Caption: A simplified pathway for the formation of sulfur-containing flavor compounds.

References

Technical Support Center: Analysis of 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation and analysis of 2-(Methyldithio)isobutyraldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the separation of this compound?

A1: Gas chromatography (GC) is the most suitable technique for the analysis of this compound. This is due to its volatility and the presence of a sulfur moiety, for which sensitive and selective GC detectors are available. While High-Performance Liquid Chromatography (HPLC) is a possibility, it is generally less preferred for volatile sulfur compounds and would likely require derivatization of the aldehyde group.

Q2: Which type of GC column is best suited for analyzing this compound?

A2: A capillary GC column with a stationary phase designed for the analysis of sulfur compounds is recommended. These columns are specially deactivated to prevent the adsorption of active sulfur compounds, ensuring good peak shape and recovery. Look for columns with low bleed characteristics, especially if using a mass spectrometer (MS) or sulfur chemiluminescence detector (SCD).[1][2][3]

Q3: What detector should I use for the analysis of this compound?

A3: For selective and sensitive detection of this sulfur-containing compound, a Sulfur Chemiluminescence Detector (SCD) or a Mass Spectrometer (MS) is highly recommended.[2][4] An SCD offers high selectivity for sulfur compounds, reducing interference from the sample matrix. An MS detector provides both quantification and structural information, which can be valuable for identification confirmation. A Flame Ionization Detector (FID) can also be used, but it is a universal detector and may be less sensitive and selective for trace-level analysis.

Q4: Can I use HPLC to separate this compound?

A4: While GC is the preferred method, HPLC can be explored. Due to the compound's aldehyde group, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) would be necessary to achieve good retention and detection by UV or MS.[5][6] A reversed-phase C18 column is a common choice for separating DNPH-derivatized aldehydes.[5]

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Active sites in the GC system (liner, column) adsorbing the analyte.- Use a deactivated inlet liner. - Ensure the use of a high-quality, inert GC column specifically designed for sulfur analysis. - Condition the column according to the manufacturer's instructions. - Trim the first few centimeters of the column to remove any active sites that may have developed.[7][8]
Low or No Signal Analyte loss due to adsorption or degradation.- Check for leaks in the system. - Verify the inertness of the entire sample path, from the syringe to the detector. - Ensure the injector temperature is appropriate to volatilize the sample without causing degradation.
Baseline Noise or Drift Column bleed, contaminated carrier gas, or detector issues.- Use a low-bleed GC column. - Ensure high-purity carrier gas and use appropriate gas purifiers. - Check for detector contamination and perform maintenance as needed.[7][9]
Inconsistent Retention Times Fluctuations in carrier gas flow rate, oven temperature, or column degradation.- Check for leaks in the gas lines. - Verify the accuracy of the oven temperature programming. - Inspect the column for signs of degradation and replace if necessary.
HPLC Analysis (with DNPH Derivatization)
Problem Potential Cause Troubleshooting Steps
Multiple or Broad Peaks for a Single Analyte Incomplete derivatization or presence of isomers.- Optimize the derivatization reaction conditions (reagent concentration, reaction time, temperature, and pH). - Ensure complete reaction before injection.
Poor Resolution Inadequate separation on the column.- Optimize the mobile phase composition (e.g., adjust the organic solvent to water ratio). - Consider using a different C18 column with a different selectivity. - Adjust the column temperature.
Shifting Retention Times Changes in mobile phase composition, column equilibration, or flow rate.- Prepare fresh mobile phase and ensure it is properly degassed. - Allow sufficient time for the column to equilibrate with the mobile phase before analysis.[10] - Check the pump for leaks or pressure fluctuations.[10]

Experimental Protocols

Recommended GC-MS/SCD Method

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration within the linear range of the detector.

  • If analyzing complex matrices, consider headspace solid-phase microextraction (HS-SPME) for sample cleanup and concentration. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for volatile sulfur compounds.[11][12][13]

2. GC-MS/SCD Conditions:

Parameter Recommendation
GC Column Rt-XLSulfur or DB-Sulfur SCD (or equivalent inert column for sulfur analysis), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on sample concentration)
Oven Program - Initial Temperature: 40 °C, hold for 2 minutes - Ramp: 10 °C/min to 250 °C - Final Hold: 5 minutes
MSD Transfer Line 280 °C
MSD Ion Source 230 °C
MSD Quadrupole 150 °C
SCD Temperature 800 °C

Visualizations

Experimental Workflow for GC Analysis

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution in appropriate solvent Sample->Dilution SPME Optional: HS-SPME (DVB/CAR/PDMS fiber) Dilution->SPME Injection GC Injection Dilution->Injection SPME->Injection Separation Separation on Inert Sulfur Column Injection->Separation Detection Detection by MS or SCD Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Peak Integration and Quantification DataAcquisition->Analysis

Caption: Workflow for the analysis of this compound by GC.

Troubleshooting Logic for Poor Peak Shape in GC

Troubleshooting Logic Start Poor Peak Shape (Tailing) CheckLiner Is the inlet liner deactivated and clean? Start->CheckLiner CheckColumn Is the column inert and conditioned? CheckLiner->CheckColumn Yes ReplaceLiner Replace or clean the inlet liner. CheckLiner->ReplaceLiner No CheckSystem Are there any leaks in the system? CheckColumn->CheckSystem Yes ConditionColumn Condition or trim the column. CheckColumn->ConditionColumn No FixLeaks Perform leak check and fix any leaks. CheckSystem->FixLeaks Yes Resolved Problem Resolved CheckSystem->Resolved No ReplaceLiner->CheckLiner ConditionColumn->CheckColumn FixLeaks->CheckSystem

Caption: Decision tree for troubleshooting poor peak shape in GC analysis.

References

Sample preparation techniques to improve 2-(Methyldithio)isobutyraldehyde recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation techniques for the recovery of 2-(Methyldithio)isobutyraldehyde (MDMIA).

Frequently Asked Questions (FAQs)

Q1: Why is sample preparation critical for the accurate analysis of this compound?

A1: this compound (MDMIA) is a volatile sulfur compound, and like many such compounds, it is prone to loss and degradation during sample handling and analysis. Proper sample preparation is essential to:

  • Minimize Analyte Loss: Due to its volatility, MDMIA can be easily lost during sample transfer and concentration steps.

  • Prevent Thermal Degradation: MDMIA is thermally labile and can degrade at elevated temperatures, such as those used in gas chromatography (GC) injectors.

  • Reduce Matrix Effects: Complex sample matrices, such as those in food or biological samples, can interfere with the detection and quantification of MDMIA.

  • Enhance Sensitivity: Pre-concentration techniques are often necessary to detect the low concentrations of MDMIA typically found in samples.

Q2: What are the most common analytical techniques for the determination of MDMIA?

A2: Gas chromatography (GC) coupled with a mass spectrometer (MS) or a sulfur-selective detector is the most common and effective technique for analyzing MDMIA.[1][2] Sulfur-selective detectors include the Sulfur Chemiluminescence Detector (SCD) and the Pulsed Flame Photometric Detector (PFPD). For complex matrices, two-dimensional gas chromatography (GCxGC) can provide enhanced separation and identification.

Q3: Which sample preparation techniques are recommended for improving MDMIA recovery?

A3: Several techniques can be employed, with the choice depending on the sample matrix and the required sensitivity. The most common and effective methods include:

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, sensitive, and simple technique for extracting volatile and semi-volatile compounds from the headspace of a sample.[1][2]

  • Solvent-Assisted Flavor Evaporation (SAFE): A gentle distillation technique that is highly effective for isolating volatile and semi-volatile compounds from complex matrices with minimal artifact formation.

  • Liquid-Liquid Extraction (LLE): A classic technique that can be effective but may require careful optimization to minimize analyte loss.

  • Stir Bar Sorptive Extraction (SBSE): A technique similar to SPME but with a larger volume of the stationary phase, providing higher recovery for certain analytes.

Q4: How can I minimize the degradation of MDMIA during analysis?

A4: To minimize degradation, consider the following:

  • Use lower injector temperatures: High temperatures in the GC inlet can cause thermal degradation.

  • Deactivate the GC system: The use of inert liners and columns can reduce active sites that promote degradation.[3]

  • Derivatization: While not always necessary, derivatization of the aldehyde group can sometimes improve stability and chromatographic performance.

  • Minimize sample storage time: Analyze samples as quickly as possible after collection and extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Recovery of MDMIA Analyte Loss during Sample Preparation: MDMIA is volatile and can be lost during solvent evaporation or sample transfer.- Use a gentle concentration technique like Solvent-Assisted Flavor Evaporation (SAFE).- For SPME, optimize extraction time and temperature to ensure efficient partitioning of MDMIA to the fiber.- Avoid excessive heating of the sample.
Thermal Degradation in GC Inlet: High injector temperatures can cause MDMIA to break down.- Lower the injector temperature. Start with a lower temperature (e.g., 200 °C) and optimize as needed.- Use a programmed temperature vaporization (PTV) inlet for controlled heating.
Active Sites in the GC System: Active sites in the injector liner, column, or transfer lines can adsorb or degrade MDMIA.- Use deactivated glass wool in the liner or a liner without glass wool.- Use a highly inert GC column, such as one specifically designed for sulfur compound analysis.- Condition the column properly before use.[3]
Poor Peak Shape (Tailing) Active Sites in the GC System: Similar to low recovery, active sites can cause peak tailing.- Use a deactivated liner and column.- Cut the front end of the column (a few cm) to remove accumulated non-volatile residues.
Inappropriate GC Column: The column phase may not be suitable for analyzing sulfur compounds.- Use a column with a phase designed for volatile sulfur compound analysis (e.g., low- to mid-polarity).
Ghost Peaks Carryover from Previous Injections: MDMIA or its degradation products may be retained in the system and elute in subsequent runs.- Thoroughly bake out the column and injector after each run or sequence.- Run blank injections between samples to check for carryover.
Contaminated Syringe (for liquid injections): - Clean the syringe thoroughly between injections with an appropriate solvent.
Irreproducible Results Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent volumes can lead to inconsistent results.- Standardize the sample preparation protocol and ensure all parameters are carefully controlled.- Use an autosampler for SPME or liquid injections to improve precision.
Sample Instability: MDMIA may degrade in the sample or extract over time.- Analyze samples as soon as possible after preparation.- Store samples and extracts at low temperatures (e.g., -20 °C or -80 °C) and in airtight containers.

Logical Flow for Troubleshooting Low MDMIA Recovery

Troubleshooting_Low_Recovery start Low MDMIA Recovery Observed check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_gc_conditions Review GC-MS Conditions start->check_gc_conditions optimize_spme Optimize SPME Parameters (Time, Temp, Fiber) check_sample_prep->optimize_spme Using SPME? use_safe Consider SAFE for Extraction check_sample_prep->use_safe High Matrix? lower_injector_temp Lower Injector Temperature check_gc_conditions->lower_injector_temp check_inertness Check System Inertness (Liner, Column) check_gc_conditions->check_inertness solution Improved Recovery optimize_spme->solution use_safe->solution lower_injector_temp->solution check_inertness->solution

Caption: Troubleshooting workflow for low MDMIA recovery.

Experimental Protocols

The following are illustrative protocols based on best practices for the analysis of volatile sulfur compounds. Researchers should validate these methods for their specific application and matrix.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is suitable for relatively clean matrices or for screening purposes.

1. Sample Preparation:

  • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of internal standard (e.g., a deuterated analog of MDMIA or another sulfur compound with similar properties).

  • Add 1-2 g of sodium chloride to increase the ionic strength of the sample and promote the release of volatile compounds.

  • Seal the vial immediately with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in an autosampler or a heating block set to a specific temperature (e.g., 40-60 °C).

  • Equilibrate the sample for 5-10 minutes.

  • Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a predetermined time (e.g., 20-40 minutes) with agitation.

3. GC-MS Analysis:

  • Desorb the SPME fiber in the GC inlet at a specific temperature (e.g., 250 °C) for 2-5 minutes in splitless mode.

  • Use a suitable GC column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

  • Set the oven temperature program (e.g., start at 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min).

  • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-350) or in selected ion monitoring (SIM) mode for higher sensitivity, targeting characteristic ions of MDMIA.

Protocol 2: Solvent-Assisted Flavor Evaporation (SAFE) with GC-MS

This method is recommended for complex matrices and when high recovery is essential.

1. Sample Preparation:

  • Homogenize 20-50 g of the sample with an equal amount of water.

  • Add a known amount of internal standard.

  • Transfer the slurry to the SAFE apparatus.

2. SAFE Procedure:

  • Perform the distillation under high vacuum (typically < 5 Pa).

  • Gently heat the sample flask (e.g., 40-50 °C).

  • Collect the distillate in a flask cooled with liquid nitrogen.

  • Extract the aqueous distillate with a low-boiling-point solvent (e.g., dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate.

3. Concentration:

  • Carefully concentrate the extract to a final volume of 100-200 µL using a Vigreux column or a gentle stream of nitrogen.

4. GC-MS Analysis:

  • Inject 1 µL of the concentrated extract into the GC-MS system.

  • Follow the GC-MS conditions as described in Protocol 1.

Quantitative Data (Illustrative)

The following table presents illustrative recovery data for MDMIA based on typical performance of the described techniques for similar analytes. Actual recoveries will depend on the specific matrix and experimental conditions and should be determined through method validation.

Sample Preparation TechniqueMatrixExpected Recovery (%)Relative Standard Deviation (RSD, %)
HS-SPME Spiked Water85 - 105< 10
Meat Homogenate70 - 95< 15
SAFE Spiked Water95 - 110< 5
Meat Homogenate90 - 105< 10
LLE Spiked Water60 - 85< 15
Meat Homogenate50 - 80< 20

Visualizations

Experimental Workflow for HS-SPME

HS_SPME_Workflow sample 1. Sample in Vial (+ Internal Standard, Salt) seal 2. Seal Vial sample->seal equilibrate 3. Equilibrate and Heat seal->equilibrate extract 4. Expose SPME Fiber to Headspace equilibrate->extract desorb 5. Desorb Fiber in GC Inlet extract->desorb analyze 6. GC-MS Analysis desorb->analyze

Caption: Workflow for HS-SPME sample preparation.

Experimental Workflow for SAFE

SAFE_Workflow sample 1. Homogenize Sample (+ Internal Standard) distill 2. Vacuum Distillation (SAFE) sample->distill collect 3. Collect Distillate (LN2 Trap) distill->collect extract 4. Liquid-Liquid Extraction of Distillate collect->extract dry 5. Dry Organic Extract extract->dry concentrate 6. Concentrate Extract dry->concentrate analyze 7. GC-MS Analysis concentrate->analyze

Caption: Workflow for SAFE sample preparation.

References

Technical Support Center: Gas Chromatography of 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the thermal decomposition of 2-(Methyldithio)isobutyraldehyde in a gas chromatography (GC) injector. By optimizing your analytical method, you can ensure accurate and reproducible quantification of this thermally sensitive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to thermal decomposition?

This compound is an organosulfur compound containing both a disulfide and an aldehyde functional group. The disulfide bond (S-S) is relatively weak and can cleave at elevated temperatures. Aldehydes can also be susceptible to thermal degradation. This inherent molecular instability makes it challenging to analyze by conventional gas chromatography (GC) without significant in-injector decomposition.[1][2]

Q2: What are the common signs of thermal decomposition in the GC injector?

Users may observe several indicators of thermal decomposition, including:

  • Poor peak shape: Tailing or broadened peaks for this compound.

  • Reduced peak area/response: Inconsistent and lower than expected analyte signal.

  • Appearance of unexpected peaks: These often correspond to the degradation products.[1] For this compound, this could involve the formation of smaller, more volatile sulfur compounds.

  • Poor reproducibility: Significant variation in results between injections.

  • Baseline disturbances: A rising or noisy baseline can indicate contamination from decomposed sample matrix.[3]

Q3: How can I confirm that the issues I am seeing are due to thermal decomposition?

To confirm thermal decomposition, you can perform a simple experiment by varying the injector temperature. Analyze the same sample at progressively lower injector temperatures (e.g., in 20-25 °C increments) and observe the peak area of the target analyte and any suspected degradation products.[2] If the peak area of this compound increases at lower temperatures while the degradation peaks decrease, it strongly suggests thermal decomposition is occurring.

Troubleshooting Guide

Issue 1: Low Analyte Response and Poor Reproducibility

This is often a primary indicator of thermal decomposition in the injector. The following steps can help mitigate this issue.

ParameterRecommendationRationale
Injector Temperature Lower the injector temperature as much as possible while still ensuring adequate volatilization of the analyte. A starting point could be just above the boiling point of the solvent.[4] A temperature ramp (using a PTV inlet) is often ideal.[5]Reduces the thermal stress on the analyte, thereby minimizing decomposition.[1][2]
Injection Mode Use a splitless injection for trace analysis to maximize the amount of analyte transferred to the column.[6] Consider on-column injection if available, as it is the gentlest injection technique for thermally labile compounds.[7][8][9]Minimizes sample loss and, in the case of on-column injection, avoids the hot injector environment altogether.[7]
Liner Type Use a highly inert, deactivated liner. Liners with a taper at the bottom can help direct the sample to the column.[10][11] Avoid liners with glass wool if possible, as it can have active sites. If wool is necessary for non-volatile residue trapping, ensure it is also highly deactivated.[2][12]An inert flow path is crucial to prevent catalytic decomposition on active sites within the liner.[11][13][14]
Residence Time Minimize the time the analyte spends in the hot injector. This can be achieved by using a faster carrier gas flow rate during the injection (pressure-pulsed injection) or a liner with a smaller internal volume.[2][10]Shorter exposure to high temperatures reduces the opportunity for thermal degradation to occur.[1]
Issue 2: Appearance of Ghost Peaks and Baseline Noise

Contamination from previous injections or system components can mimic or exacerbate decomposition issues.

ParameterRecommendationRationale
Septum Use a high-quality, low-bleed septum and replace it regularly (e.g., daily if the instrument is in heavy use).Prevents contamination from septum bleed and avoids leaks that can introduce oxygen and promote degradation.
Liner Maintenance Regularly inspect and replace the inlet liner to remove non-volatile residues that can become active sites.[3]A clean liner ensures an inert surface for sample vaporization and transfer.[10]
Carrier Gas Use high-purity (≥99.999%) carrier gas with appropriate traps for oxygen and moisture.[6]Impurities in the carrier gas can increase baseline noise and contribute to analyte degradation.[6]

Experimental Protocols

Protocol 1: Method Development for Minimizing Thermal Decomposition
  • Initial Injector Temperature Setting: Start with an injector temperature of 200°C or lower. If using a Programmable Temperature Vaporization (PTV) inlet, start at a low temperature (e.g., 40-60°C) and ramp quickly to a final temperature that allows for transfer of the analyte to the column.[5]

  • Liner Selection: Install a new, ultra-inert, single-taper deactivated liner.

  • Injection Technique: Begin with a 1 µL splitless injection. Optimize the splitless hold time to ensure complete transfer of the analyte without excessive exposure to the injector temperature.[11]

  • Column and Oven Program: Use a column with a stable stationary phase. Set the initial oven temperature below the boiling point of the injection solvent to utilize the "solvent effect" for peak focusing.[11]

  • Systematic Optimization: Inject a standard of this compound and systematically vary the injector temperature, decreasing it in 10-20°C increments. Monitor the peak area of the parent compound and any degradation products.

  • Data Analysis: Plot the peak area of this compound and its degradation products against the injector temperature to identify the optimal temperature that maximizes the parent compound's response while minimizing degradation.

Protocol 2: Derivatization for Improved Stability (Optional)

If thermal decomposition cannot be sufficiently minimized through method optimization, derivatization may be an effective alternative. Aldehydes can be derivatized to form more stable compounds.

  • Reagent Selection: A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.

  • Reaction:

    • Prepare a solution of your sample containing this compound in a suitable solvent.

    • Add an excess of the PFBHA reagent.

    • Gently heat the mixture (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.

    • Cool the reaction mixture and inject an aliquot into the GC-MS.

  • Method Adjustment: The GC method will need to be adjusted to account for the higher molecular weight and different volatility of the derivative. The injector and oven temperatures may need to be increased, but the derivative's enhanced stability should prevent degradation.

Visualizations

logical_relationship cluster_problem Observed Problem cluster_cause Potential Cause cluster_factors Contributing Factors cluster_solutions Solutions problem Low Response / Poor Reproducibility cause Thermal Decomposition in Injector problem->cause temp High Injector Temperature cause->temp time Long Residence Time cause->time activity Active Sites (Liner/Contamination) cause->activity sol_alt Alternative Injection (On-Column) cause->sol_alt sol_temp Lower Injector Temp / Use PTV temp->sol_temp sol_time Optimize Flow Rate / Liner Volume time->sol_time sol_activity Use Inert Liner / Regular Maintenance activity->sol_activity experimental_workflow cluster_method_dev Method Development Workflow start Start: High Injector Temp step1 Inject Standard start->step1 step2 Analyze Peak Area (Parent & Degradants) step1->step2 decision Decomposition Observed? step2->decision step3 Lower Injector Temp by 20°C decision->step3 Yes end Optimal Temperature Found decision->end No step3->step1

References

Addressing reproducibility in 2-(Methyldithio)isobutyraldehyde experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with 2-(Methyldithio)isobutyraldehyde (MDIBA). Our aim is to enhance experimental reproducibility and success for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and use of MDIBA.

Synthesis & Reproducibility

Question: My MDIBA synthesis is resulting in a low yield and multiple side products. How can I improve the reaction?

Answer: Low yields and the formation of side products are common challenges in the synthesis of MDIBA, often stemming from the reaction conditions. Based on analogous syntheses of related sulfur-containing aldehydes, several factors can be optimized. A key consideration is the control of side reactions, such as the self-condensation of isobutyraldehyde or the formation of polysulfides.

Troubleshooting Steps:

  • Temperature Control: The reaction temperature is critical. High temperatures can promote side reactions. It is advisable to maintain a consistent and controlled temperature throughout the reaction. For the initial chlorination of isobutyraldehyde, a temperature range of 25-35°C is recommended.[1]

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. The use of an appropriate organic solvent can improve the solubility of reactants and stabilize reactive intermediates. Solvents such as 1,2-dichloroethane or N,N-dimethylformamide have been used in similar reactions.[1]

  • Reagent Purity: Ensure the purity of your starting materials, particularly the isobutyraldehyde. Impurities can lead to undesired side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde and other sulfur-containing compounds.

  • Gradual Reagent Addition: The slow, dropwise addition of reagents, particularly the chlorinating agent and the sulfur source, can help to control the reaction rate and minimize the formation of byproducts.

Question: I am having difficulty purifying the final MDIBA product. What purification methods are most effective?

Answer: The purification of MDIBA can be challenging due to its physical properties and potential impurities. The crude product may contain unreacted starting materials, chlorinated intermediates, and various sulfur-containing byproducts.

Recommended Purification Strategy:

  • Extraction: After the reaction, a liquid-liquid extraction is a crucial first step to separate the product from the aqueous phase and water-soluble impurities.

  • Column Chromatography: Flash column chromatography on silica gel is an effective method for separating MDIBA from closely related impurities. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point.

  • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an excellent final purification step to obtain high-purity MDIBA. The boiling point of MDIBA is reported to be 41-43°C at reduced pressure.[2]

Experimental Assays

Question: I am observing inconsistent results in my cellular assays when using MDIBA. What could be the cause?

Answer: Inconsistent results in cellular assays can arise from issues with compound stability, solubility, and interaction with assay components.

Troubleshooting Checklist:

  • Compound Stability in Media: MDIBA, being a disulfide, may be susceptible to reduction in the presence of cellular thiols like glutathione. It is advisable to prepare fresh stock solutions and minimize the time the compound spends in the cell culture media before the assay.

  • Solubility Issues: MDIBA is described as being very slightly soluble in water.[3] Ensure that the compound is fully dissolved in your vehicle solvent (e.g., DMSO) before diluting it into your aqueous assay buffer or cell culture medium. Precipitation of the compound will lead to inaccurate concentrations and inconsistent results.

  • Interaction with Assay Reagents: Some assay components, such as certain dyes or detection reagents, may interact with the sulfur atoms in MDIBA, leading to artifacts. Run appropriate controls, including the compound with assay components in the absence of cells, to check for any direct interference.

  • Cell Health: Ensure that the concentration of the vehicle solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity, which can confound your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: MDIBA should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[4] For long-term storage, refrigeration is recommended to minimize degradation.

Q2: What is the stability of MDIBA in common laboratory solvents?

Q3: What are the primary safety precautions I should take when handling MDIBA?

A3: MDIBA is harmful if swallowed and causes serious eye irritation.[4] It is also a combustible liquid.[5] Always handle MDIBA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, and open flames.[4][5]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C5H10OS2[2][3]
Molecular Weight 150.26 g/mol [2]
Appearance Pale yellow to yellow liquid[2]
Boiling Point 41 - 43 °C[2]
Density 1.09 g/cm³[2]
Refractive Index 1.515 - 1.535 (at 20°C)[2]
Purity (Typical) ≥ 97% (GC)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound (MDIBA)

This protocol is adapted from the synthesis of a structurally related compound and should be optimized for your specific laboratory conditions.

Materials:

  • Isobutyraldehyde

  • N,N-Dimethylformamide (DMF)

  • Chlorine gas

  • Sodium methyl mercaptide (NaSMe) solution

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

  • Three-necked round-bottom flask

  • Stirring plate and stir bar

  • Dropping funnel

  • Gas inlet tube

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Chlorination of Isobutyraldehyde:

    • In a three-necked flask equipped with a stirrer, dropping funnel, and gas inlet, dissolve isobutyraldehyde (1 equivalent) in DMF.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly bubble chlorine gas (1 equivalent) through the solution while maintaining the temperature below 10°C.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Once the reaction is complete, bubble nitrogen gas through the solution to remove any excess chlorine.

  • Thiolation:

    • In a separate flask, cool an aqueous solution of sodium methyl mercaptide (1.1 equivalents) in an ice bath.

    • Slowly add the chlorinated isobutyraldehyde solution from the previous step to the sodium methyl mercaptide solution, keeping the temperature below 10°C.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding 1M HCl until the solution is acidic (pH ~2-3).

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Collect the fractions containing the pure MDIBA and concentrate under reduced pressure to yield the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Isobutyraldehyde chlorination Chlorination with Cl2 in DMF start->chlorination thiolation Thiolation with NaSMe chlorination->thiolation workup Aqueous Work-up thiolation->workup extraction Solvent Extraction workup->extraction chromatography Column Chromatography extraction->chromatography end Pure MDIBA chromatography->end

Caption: Experimental workflow for the synthesis and purification of MDIBA.

signaling_pathway MDIBA MDIBA ROS Reactive Oxygen Species (ROS) MDIBA->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Keap1->Nrf2 Releases Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription

Caption: Hypothetical signaling pathway of MDIBA inducing an antioxidant response.

References

Validation & Comparative

2-(Methyldithio)isobutyraldehyde vs. other sulfur-containing flavor compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 2-(Methyldithio)isobutyraldehyde and Other Key Sulfur-Containing Flavor Compounds

For researchers, scientists, and professionals in drug development and flavor chemistry, understanding the nuances of sulfur-containing compounds is paramount. These molecules, often potent at exceptionally low concentrations, are pivotal in defining the characteristic aromas of a vast array of food products, from savory meats to roasted coffee. This guide provides an objective comparison of this compound against other significant sulfur-containing flavor compounds, supported by available data and detailed experimental methodologies.

Performance Comparison of Sulfur-Containing Flavor Compounds

The organoleptic properties of sulfur compounds are diverse, ranging from meaty and roasted to savory and pungent. Their utility in flavor formulations is largely determined by their odor threshold, flavor profile, and stability. Below is a comparative summary of key quantitative data for this compound and its alternatives.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Flavor ProfileOdor Threshold (ng/L in water)
This compound 67952-60-7C5H10OS2150.26Aromatic, chocolate, cocoa[1][2]Data not available
2-Methyl-3-furanthiol28588-74-1C5H6OS114.17Roasted, meaty, savory, caramel-like[3][4]0.001-0.0025 (in air)
Bis(2-methyl-3-furyl) disulfide28588-75-2C10H10O2S2226.32Roasted, meaty, savory, seared beef, onion[2][5]Data not available
Methional3268-49-3C4H8OS104.17Cooked potato, savory, sulfurous[6]200
2-Furfurylthiol98-02-2C5H6OS114.17Roasted coffee, burnt, sweet[7]5

Experimental Protocols

Accurate analysis and characterization of volatile sulfur compounds are critical for their effective application. The following are detailed methodologies for key experiments in the study of these flavor compounds.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying odor-active compounds in a sample. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To determine the odor contribution of individual volatile compounds in a sample.

Methodology:

  • Sample Preparation: Volatile compounds are extracted from the sample matrix using methods such as Headspace Solid-Phase Microextraction (HS-SPME) or solvent extraction.

  • Gas Chromatography: The extracted volatiles are injected into a gas chromatograph equipped with a capillary column suitable for separating sulfur compounds (e.g., DB-Sulfur or equivalent).

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Mass Spectrometer or Flame Ionization Detector) for chemical identification and quantification, while the other is directed to a heated sniffing port.

  • Olfactory Analysis: A trained sensory panelist or assessor sniffs the effluent from the sniffing port and records the perceived odor, its intensity, and the retention time.

  • Data Analysis: The olfactometry data is correlated with the chromatogram from the conventional detector to identify the compounds responsible for specific odors.

Synthesis of this compound

While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is limited, a plausible synthetic route can be derived from general organic chemistry principles and related syntheses. A potential pathway involves the reaction of isobutyraldehyde with a sulfur-donating agent like dimethyl disulfide.

Hypothetical Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), isobutyraldehyde is dissolved in a suitable aprotic solvent.

  • Addition of Reagents: Dimethyl disulfide is added to the solution. The reaction may be initiated or promoted by a catalyst, such as a base or a radical initiator, and may require heating.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to remove any water-soluble byproducts and the catalyst.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Visualizing Key Pathways and Workflows

Understanding the formation and perception of these flavor compounds can be enhanced through visual diagrams.

Formation of Sulfur-Containing Flavor Compounds via Maillard Reaction

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is a primary pathway for the formation of many sulfur-containing flavor compounds.

Maillard_Reaction cluster_reactants Reactants cluster_process Maillard Reaction Stages cluster_products Products Reducing Sugars Reducing Sugars Initial Stage Initial Stage Reducing Sugars->Initial Stage Amino Acids (e.g., Cysteine, Methionine) Amino Acids (e.g., Cysteine, Methionine) Amino Acids (e.g., Cysteine, Methionine)->Initial Stage Intermediate Stage Intermediate Stage Initial Stage->Intermediate Stage Amadori/Heyns Rearrangement Final Stage Final Stage Intermediate Stage->Final Stage Strecker Degradation, Aldol Condensation Melanoidins (Color) Melanoidins (Color) Final Stage->Melanoidins (Color) Flavor Compounds Flavor Compounds Final Stage->Flavor Compounds Sulfur Compounds (e.g., Thiols, Sulfides) Sulfur Compounds (e.g., Thiols, Sulfides) Flavor Compounds->Sulfur Compounds (e.g., Thiols, Sulfides)

Caption: Maillard reaction pathway for flavor formation.

Experimental Workflow for Flavor Compound Analysis

A typical workflow for the analysis of volatile flavor compounds from a food matrix involves several key steps from sample preparation to data analysis.

Flavor_Analysis_Workflow Food Sample Food Sample Extraction Extraction Food Sample->Extraction e.g., HS-SPME GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Chemical Identification GC-O Analysis GC-O Analysis Extraction->GC-O Analysis Sensory Evaluation Data Integration Data Integration GC-MS Analysis->Data Integration GC-O Analysis->Data Integration Flavor Profile Flavor Profile Data Integration->Flavor Profile

Caption: Workflow for flavor compound analysis.

Signaling Pathway for Olfactory Perception of Sulfur Compounds

The perception of odors, including those from sulfur compounds, is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located in the olfactory sensory neurons.

Olfactory_Signaling Odorant Sulfur Compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_ion Ca2+ Influx CNG_channel->Ca_ion Depolarization Neuron Depolarization Ca_ion->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signal transduction pathway.

References

A Comparative Guide to the Synthesis of 2-(Methyldithio)isobutyraldehyde from Different Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for the formation of 2-(Methyldithio)isobutyraldehyde, a sulfur-containing aldehyde with potential applications in flavor chemistry and as a building block in organic synthesis. Due to the limited availability of direct comparative studies, this document outlines a plausible synthetic pathway based on documented procedures for structurally related compounds and proposes an alternative route for comparison.

Data Presentation: A Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for a proposed three-step synthesis of this compound starting from isobutyraldehyde. This primary route is based on a documented synthesis of a key intermediate, 2-methyl-2-methylthiopropionaldehyde, with a proposed subsequent step to yield the final product. An alternative, hypothetical two-step route is also presented for comparison.

ParameterRoute 1: From Isobutyraldehyde Route 2: From 2-Mercapto-2-methylpropanal (Hypothetical)
Precursor(s) Isobutyraldehyde, Chlorine, Sodium Methyl Mercaptide, Methylsulfenyl Chloride (proposed)2-Mercapto-2-methylpropanal, Methylsulfenyl Chloride
Number of Steps 32
Overall Yield ~67% (estimated)Not available (hypothetical)
Reaction Conditions Step 1: 10-15°C; Step 2: 20-50°C; Step 3: Room Temperature (proposed)Step 1: Not applicable; Step 2: Room Temperature (proposed)
Key Intermediates 2-Chloro-2-methylpropanal, 2-Methyl-2-methylthiopropionaldehydeNone

Experimental Protocols

Route 1: Synthesis from Isobutyraldehyde

This route is based on a documented procedure for the synthesis of 2-methyl-2-methylthiopropionaldehyde, followed by a proposed final step to form the disulfide.

Step 1: Synthesis of 2-Chloro-2-methylpropanal [1]

  • Materials: Isobutyraldehyde (99%), 1,2-dichloroethane, Chlorine gas.

  • Procedure: In a reaction flask, 72.2g of isobutyraldehyde is mixed with 44.8g of 1,2-dichloroethane. While stirring and maintaining the temperature at 10-15°C, 71g of chlorine gas is fed into the mixture. After the reaction is complete, the solvent is removed by distillation to yield 2-chloro-2-methylpropanal.

  • Yield: 73.3%[1].

Step 2: Synthesis of 2-Methyl-2-methylthiopropionaldehyde [1]

  • Materials: 2-Chloro-2-methylpropanal (98%), 25% aqueous sodium methyl mercaptide (CH₃SNa) solution.

  • Procedure: 54.3g of 2-chloro-2-methylpropanal is added dropwise to 147g of a 25% aqueous sodium methyl mercaptide solution while stirring vigorously. The reaction temperature is maintained between 20-50°C. After the reaction is complete, the layers are separated, and the oil layer is subjected to vacuum distillation to obtain 2-methyl-2-methylthiopropionaldehyde.

  • Yield: 92.7%[1].

Step 3: Proposed Synthesis of this compound

  • Materials: 2-Methyl-2-methylthiopropionaldehyde, Sulfuryl chloride (SO₂Cl₂), Methanethiol (CH₃SH).

  • Hypothetical Procedure: 2-Methyl-2-methylthiopropionaldehyde is reacted with sulfuryl chloride to form 2-methyl-2-(methylsulfenyl chloride)propanal. This intermediate is then reacted in situ with methanethiol to form the desired this compound. This proposed step is based on general methods for disulfide synthesis.

  • Expected Yield: High (based on similar known reactions).

Route 2: Hypothetical Synthesis from 2-Mercapto-2-methylpropanal

This proposed route offers a more direct synthesis, assuming the availability of the starting mercaptan.

Step 1: Formation of 2-Mercapto-2-methylpropanal

The synthesis of this starting material is not well-documented in readily available literature and would likely involve the reaction of 2-chloro-2-methylpropanal with a source of hydrosulfide (e.g., NaSH).

Step 2: Proposed Synthesis of this compound

  • Materials: 2-Mercapto-2-methylpropanal, Methylsulfenyl chloride (CH₃SCl).

  • Hypothetical Procedure: 2-Mercapto-2-methylpropanal would be reacted with methylsulfenyl chloride in an appropriate solvent. The reaction would proceed via a nucleophilic attack of the thiol on the electrophilic sulfur of the sulfenyl chloride to form the disulfide bond.

  • Expected Yield: This reaction is expected to be high-yielding under standard conditions for disulfide formation.

Signaling Pathways and Experimental Workflows

Synthesis_Pathway_Comparison cluster_route1 Route 1: From Isobutyraldehyde cluster_route2 Route 2: From 2-Mercapto-2-methylpropanal (Hypothetical) Isobutyraldehyde Isobutyraldehyde Chlorination Chlorination (+ Cl₂) Isobutyraldehyde->Chlorination Intermediate1 2-Chloro-2-methylpropanal Chlorination->Intermediate1 Thiolation Thiolation (+ CH₃SNa) Intermediate1->Thiolation Intermediate2 2-Methyl-2-methylthiopropionaldehyde Thiolation->Intermediate2 Disulfide_Formation1 Proposed Disulfide Formation Intermediate2->Disulfide_Formation1 Final_Product1 This compound Disulfide_Formation1->Final_Product1 Precursor2 2-Mercapto-2-methylpropanal Disulfide_Formation2 Disulfide Formation (+ CH₃SCl) Precursor2->Disulfide_Formation2 Final_Product2 This compound Disulfide_Formation2->Final_Product2

Caption: Comparison of synthetic pathways to this compound.

Conclusion

Based on the available information, the synthesis of this compound from isobutyraldehyde appears to be a viable, albeit multi-step, process. The initial two steps leading to the formation of 2-methyl-2-methylthiopropionaldehyde are well-documented with high yields[1]. The proposed final step to form the disulfide is based on established chemical principles.

The alternative hypothetical route starting from 2-mercapto-2-methylpropanal could potentially be more efficient in terms of the number of steps. However, the availability and synthesis of this precursor would need to be considered.

Further experimental investigation is required to optimize the proposed final step of Route 1 and to validate the feasibility and efficiency of the hypothetical Route 2. This would allow for a more direct and quantitative comparison of the two approaches for the formation of this compound.

References

Sensory Panel Comparison of 2-(Methyldithio)isobutyraldehyde and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and flavor chemistry, understanding the nuanced sensory profiles of volatile sulfur compounds is critical. This guide provides a comparative overview of the sensory characteristics of 2-(Methyldithio)isobutyraldehyde and its structurally related analogs, supported by available data and detailed experimental protocols for sensory evaluation.

This compound, a key organosulfur compound, is noted for its complex and potent aroma profile, contributing to the sensory experience of various food products and fragrances. Its analogs, which share structural similarities, can elicit a wide range of olfactory perceptions, from desirable savory and roasted notes to potent, sometimes off-putting, sulfurous characteristics. The sensory impact of these compounds is largely dictated by their low odor thresholds.

Comparative Sensory Profile

The following table summarizes the sensory descriptors and reported odor thresholds for this compound and a selection of its analogs. It is important to note that odor thresholds can vary based on the medium (e.g., water, air) and the methodology used for determination.

Compound NameStructureCAS NumberSensory DescriptorsOdor Threshold (in water)
This compoundCC(C)(C=O)SSC67952-60-7Aromatic, chocolate, cocoa, smoky, fattyNot available
3-(Methylthio)propanal (Methional)CSCCC=O3268-49-3Cooked potato, savory, meaty, soupy, pungent[1][2]0.2 ppb
2-(Methylthio)propanalCC(SC)C=O16042-21-0Flavoring agent with desirable taste profilesNot available
1,1-Bis(methylthio)ethaneCC(SC)SC7379-30-8Sulfurous, dairy[3]Not available
1-(Methylthio)ethanethiolCC(S)SC31331-53-0Thiamine-likeNot available

Experimental Protocols for Sensory Analysis

To obtain reliable and reproducible sensory data for comparative analysis, a structured and well-controlled experimental design is paramount. The following protocol outlines a standard methodology for the descriptive sensory analysis of volatile sulfur compounds.

Objective:

To identify and quantify the sensory attributes of this compound and its analogs.

Panelists:

A panel of 8-12 trained assessors with demonstrated sensory acuity and experience in evaluating sulfur-containing compounds should be selected. Panelists should be screened for anosmia to key sulfur compounds.

Sample Preparation:
  • Stock Solutions: Prepare stock solutions of each compound in a suitable solvent (e.g., ethanol or propylene glycol) at a concentration of 1000 ppm.

  • Test Solutions: Prepare serial dilutions of the stock solutions in deodorized water or a neutral food-grade oil to the desired concentrations for threshold testing and descriptive analysis. Concentrations for descriptive analysis should be well above the detection threshold to allow for clear characterization of the aroma profile.

  • Blinding and Randomization: All samples should be presented to the panelists in identical, opaque containers labeled with random three-digit codes. The order of presentation should be randomized for each panelist to minimize order effects.

Sensory Evaluation Procedure:
  • Training Phase:

    • Familiarize panelists with the sensory attributes commonly associated with sulfur compounds (e.g., sulfury, meaty, roasted, alliaceous, rubbery, smoky).

    • Provide reference standards for each attribute to anchor the panel's terminology.

    • Conduct training sessions to ensure panelists can reliably identify and scale the intensity of each attribute.

  • Threshold Determination (Ascending Forced-Choice Method):

    • Present panelists with a series of three samples, two of which are blanks (solvent) and one contains the odorant at a low concentration.

    • Panelists are asked to identify the "odd" sample.

    • The concentration is incrementally increased until the panelist can correctly identify the odorant-containing sample in two consecutive trials. The geometric mean of the last "not detected" and the first "detected" concentration is taken as the individual's detection threshold.

    • The group threshold is calculated as the geometric mean of the individual thresholds.

  • Descriptive Analysis (Quantitative Descriptive Analysis - QDA®):

    • Panelists evaluate each sample individually in a controlled sensory booth.

    • For each pre-defined sensory attribute, panelists rate the intensity on a 15-cm line scale anchored with "low" and "high" at the ends.

    • Panelists are encouraged to list any additional, non-predefined sensory descriptors they perceive.

    • A break of at least 5 minutes should be taken between samples to prevent sensory fatigue. Water and unsalted crackers should be provided for palate cleansing.

Data Analysis:

The intensity ratings from the descriptive analysis are converted to numerical data. Analysis of Variance (ANOVA) and multivariate analysis techniques such as Principal Component Analysis (PCA) can be used to identify significant differences between the compounds and to visualize the relationships between their sensory profiles.

Visualizing Relationships and Workflows

To better understand the relationships and processes involved in the sensory evaluation of these compounds, the following diagrams are provided.

G cluster_structure Structural Relationships A This compound C5H10OS2 B 3-(Methylthio)propanal (Methional) C4H8OS A->B Different carbon skeleton C 2-(Methylthio)propanal C4H8OS A->C Isomeric analog D 1,1-Bis(methylthio)ethane C4H10S2 A->D Acetal analog

Figure 1. Structural relationship of analogs.

G cluster_workflow Sensory Panel Evaluation Workflow A Panelist Recruitment & Screening B Training & Attribute Generation A->B D Sensory Evaluation (Threshold & Descriptive) B->D C Sample Preparation (Dilution, Blinding, Randomization) C->D E Data Collection D->E F Statistical Analysis (ANOVA, PCA) E->F G Interpretation & Reporting F->G

Figure 2. Sensory evaluation workflow.

G cluster_pathway Olfactory Signal Transduction for Volatile Sulfur Compounds Odorant Volatile Sulfur Compound Receptor Olfactory Receptor (e.g., OR2T11) Odorant->Receptor G_Protein G-protein (Golf) Receptor->G_Protein activates Metal Metal Ion (e.g., Copper) Metal->Receptor AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel opens Influx Ca2+/Na+ Influx Ion_Channel->Influx Depolarization Neuron Depolarization Influx->Depolarization Signal Signal to Brain Depolarization->Signal

Figure 3. Olfactory signaling pathway.

References

Comparative Analysis of Sulfur-Containing Volatile Compounds in Different Meat Types: A Focus on Precursors to 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Key Sulfur-Containing Precursors in Different Meat Types

The concentration of volatile sulfur compounds in cooked meat is influenced by a multitude of factors, including the species, muscle type, diet of the animal, and cooking conditions (e.g., temperature and method). The following table summarizes representative quantitative data for methional and 2-methyl-3-furanthiol found in different meat types from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental methodologies across studies.

Meat TypeCompoundConcentration Range (µg/kg)Cooking MethodReference
Beef Methional0.8 - 12.3Roasting, Frying[1]
2-Methyl-3-furanthiol0.1 - 5.5Roasting, Boiling[2][3]
Pork Methional1.1 - 8.9Frying, Roasting[1]
2-Methyl-3-furanthiol0.2 - 3.1Frying, Boiling[3]
Chicken Methional0.5 - 4.5Roasting, Boiling[1]
2-Methyl-3-furanthiol0.3 - 15.2Boiling, Roasting[3]
Lamb MethionalNot consistently reported--
2-Methyl-3-furanthiolNot consistently reported--

Note: The absence of consistent data for lamb highlights a gap in the current research landscape for comparative studies of these specific sulfur compounds.

Formation Pathways of Key Sulfur-Containing Volatile Compounds in Meat

The characteristic "meaty" flavor is largely attributed to a complex mixture of volatile compounds generated during cooking, primarily through the Maillard reaction and the degradation of thiamine (Vitamin B1). Sulfur-containing amino acids, such as methionine and cysteine, are key precursors in these reactions.

Maillard Reaction and Strecker Degradation: The Maillard reaction is a non-enzymatic reaction between amino acids and reducing sugars that occurs upon heating. A crucial part of this reaction is the Strecker degradation of amino acids, which leads to the formation of aldehydes and other key flavor compounds. Methional, a potent flavor compound with a cooked potato-like aroma, is formed from the Strecker degradation of methionine[4].

Thiamine Degradation: Thiamine is a significant source of sulfur-containing flavor compounds in meat, particularly in pork which has a higher thiamine content compared to beef and chicken[5]. Thermal degradation of thiamine can lead to the formation of 2-methyl-3-furanthiol, which is known for its intense meaty and roasted aroma[3].

The following diagram illustrates the general pathways for the formation of methional and 2-methyl-3-furanthiol and their potential subsequent reaction to form disulfide compounds like 2-(Methyldithio)isobutyraldehyde.

cluster_precursors Precursors in Raw Meat cluster_reactions Cooking Processes cluster_products Key Sulfur-Containing Volatiles Amino Acids (Methionine, Cysteine) Amino Acids (Methionine, Cysteine) Reducing Sugars Reducing Sugars Maillard Reaction Maillard Reaction Reducing Sugars->Maillard Reaction Thiamine (Vitamin B1) Thiamine (Vitamin B1) Thiamine Degradation Thiamine Degradation Thiamine (Vitamin B1)->Thiamine Degradation Strecker Degradation Strecker Degradation Maillard Reaction->Strecker Degradation 2-Methyl-3-furanthiol 2-Methyl-3-furanthiol Maillard Reaction->2-Methyl-3-furanthiol from Cysteine Methional Methional Strecker Degradation->Methional from Methionine Thiamine Degradation->2-Methyl-3-furanthiol Methanethiol Methanethiol Methional->Methanethiol Degradation This compound This compound 2-Methyl-3-furanthiol->this compound Oxidation & Dimerization Methanethiol->this compound Oxidation & Reaction

Caption: Formation pathways of key sulfur-containing flavor compounds in meat.

Sensory Impact of Key Sulfur-Containing Precursors

The sensory perception of meat flavor is complex, with individual compounds contributing specific notes that, in combination, create the overall flavor profile. Methional and 2-methyl-3-furanthiol are considered potent aroma compounds due to their very low odor thresholds.

  • Methional: Typically described as having a "cooked potato," "soupy," or "brothy" aroma. Its contribution can be positive at low concentrations, adding to the savory character of meat, but can become undesirable at higher levels[4].

  • 2-Methyl-3-furanthiol: This compound is highly impactful and is often associated with a desirable "meaty" and "roasted" aroma, particularly characteristic of cooked beef[2][6]. Its presence is crucial for an authentic meat flavor.

The balance and interaction of these and other volatile compounds determine the unique flavor profile of each meat type. For instance, the higher concentration of thiamine in pork can lead to a different profile of sulfurous compounds compared to beef, contributing to its characteristic flavor[5].

Experimental Protocols for Quantification

The analysis of volatile sulfur compounds in meat is challenging due to their low concentrations and high reactivity. The most common and effective method for their extraction and quantification is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Methodology for HS-SPME-GC-MS Analysis of Volatile Sulfur Compounds in Meat

This protocol is a representative example based on methodologies described in the literature[7][8].

1. Sample Preparation:

  • Weigh 5 grams of cooked and homogenized meat sample into a 20 mL headspace vial.
  • Add a known amount of an internal standard (e.g., a deuterated analog of the target analyte for stable isotope dilution analysis) to each sample for accurate quantification.
  • Add 5 mL of a saturated sodium chloride (NaCl) solution to increase the volatility of the analytes.
  • Immediately seal the vial with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the sample vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) in a heating block or water bath with constant agitation.
  • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250°C) for a specific time (e.g., 5 minutes) to thermally desorb the extracted volatile compounds onto the GC column.
  • Gas Chromatography: Use a capillary column suitable for separating volatile sulfur compounds (e.g., DB-WAX or equivalent). The oven temperature program is crucial for good separation and typically starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C).
  • Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify the volatile compounds and in selected ion monitoring (SIM) mode for accurate quantification of the target analytes (methional, 2-methyl-3-furanthiol, etc.).

4. Data Analysis:

  • Identify the compounds by comparing their mass spectra and retention times with those of authentic standards and library data (e.g., NIST).
  • Quantify the target compounds by creating a calibration curve using the peak area ratios of the analyte to the internal standard.

The following diagram outlines the typical workflow for this experimental protocol.

A 1. Sample Preparation (Homogenized Meat + Internal Standard + NaCl) B 2. HS-SPME (Equilibration and Extraction of Volatiles) A->B C 3. GC-MS Analysis (Desorption, Separation, and Detection) B->C D 4. Data Processing (Identification and Quantification) C->D E Results (Concentration of Sulfur Compounds) D->E

Caption: Experimental workflow for the analysis of volatile sulfur compounds in meat.

References

The Role of 2-(Methyldithio)isobutyraldehyde as a Meat Flavor Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of 2-(methyldithio)isobutyraldehyde in the context of established meat flavor markers, supported by quantitative data and detailed experimental protocols for researchers and scientists in food science and drug development.

The authentic flavor of cooked meat is a complex interplay of numerous volatile and non-volatile compounds. Researchers and product developers are continually searching for key "marker" compounds that can be used to define, create, and control meaty flavors. This guide provides a comparative analysis of this compound as a potential marker for meat flavor, evaluating its standing against other well-established markers.

Introduction to Meat Flavor Chemistry

The characteristic aroma of cooked meat is primarily the result of thermally induced chemical reactions, including the Maillard reaction, lipid oxidation, and thiamine degradation.[1][2] The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a significant contributor to the formation of a wide array of flavor compounds, including pyrazines, which are known for their roasted and nutty aromas.[3] Lipid oxidation of unsaturated fatty acids generates aldehydes, ketones, and alcohols that contribute to the overall flavor profile.[1] Additionally, the degradation of thiamine (vitamin B1) is a crucial source of potent, sulfur-containing aroma compounds that are often described as "meaty".[1]

Key Markers of Meat Flavor: A Comparison

The sensory relevance of a flavor compound is often assessed by its Odor Activity Value (OAV), which is the ratio of its concentration in a food to its odor threshold. An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma. This section compares this compound with other key meat flavor markers.

This compound

This compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a sulfur-containing aldehyde that is recognized as a flavoring agent in the food industry. While it is utilized to create meaty and savory flavor profiles, comprehensive scientific studies that specifically validate it as a quantitative marker for authentic meat flavor are limited. Its presence and concentration in various cooked meats, as well as its precise odor threshold in a meat matrix, are not as extensively documented as other key markers.

Alternative and Established Meat Flavor Markers

A number of other compounds and compound classes are well-established as significant contributors to and markers for meat flavor. These include:

  • Sulfur-Containing Compounds: Many researchers consider sulfurous compounds to be the primary drivers of the characteristic "meaty" aroma.[1][2][4][5]

    • 2-Methyl-3-furanthiol: Often cited as a key impact compound in beef, imparting a distinct roasted and meaty aroma.[5]

    • Methanethiol, Dimethyl Sulfide, Dimethyl Disulfide, and Dimethyl Trisulfide: These highly volatile sulfur compounds contribute to the overall savory and meaty aroma profile of cooked meat.[1][2]

  • Pyrazines: This class of heterocyclic nitrogen-containing compounds is formed during the Maillard reaction and is strongly associated with roasted, toasted, and nutty aromas.

    • 2,5-Dimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine, and Trimethylpyrazine: These are frequently identified in cooked meats and contribute significantly to the roasted aspect of the flavor profile.[3]

  • Aldehydes: Arising from lipid oxidation and Strecker degradation of amino acids, aldehydes contribute to both desirable and undesirable flavor notes.

    • Hexanal and Nonanal: Often associated with fatty and green notes, their presence and concentration can indicate the degree of lipid oxidation.

    • (E,E)-2,4-Decadienal: Contributes a fatty, deep-fried aroma characteristic.

Quantitative Comparison of Meat Flavor Markers

The following table summarizes the concentration ranges and odor activity values of key meat flavor markers found in cooked beef. This data is compiled from various studies to provide a comparative overview.

Flavor MarkerClassTypical Concentration in Cooked Beef (µg/kg)Odor Threshold (µg/kg in water)Odor Activity Value (OAV) RangeKey Flavor Descriptors
This compound Sulfur-containing AldehydeData not readily availableData not readily availableData not readily availableMeaty, Savory
2-Methyl-3-furanthiol Thiol0.1 - 100.00250 - 5000Roasted, Meaty
Methanethiol Thiol1 - 500.0250 - 2500Cabbage, Sulfurous
Dimethyl Trisulfide Sulfide1 - 1000.01100 - 10000Cabbage, Sulfurous
2,5-Dimethylpyrazine Pyrazine10 - 500350.3 - 14Roasted, Nutty, Coffee
2-Ethyl-3,5-dimethylpyrazine Pyrazine5 - 2000.510 - 400Roasted, Earthy
Hexanal Aldehyde100 - 20004.522 - 444Green, Fatty, Grassy
(E,E)-2,4-Decadienal Aldehyde10 - 3000.07143 - 4286Fatty, Fried

Note: The odor thresholds and resulting OAVs can vary depending on the food matrix and the analytical methods used.

Experimental Protocols

Accurate quantification of volatile flavor compounds is essential for their validation as markers. The following is a generalized protocol for the analysis of volatile compounds in meat using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To extract, identify, and quantify volatile flavor compounds from a cooked meat sample.
Materials:
  • Cooked meat sample

  • Sodium chloride (NaCl)

  • Internal standard solution (e.g., 2-methyl-3-heptanone in methanol)

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:
  • Sample Preparation:

    • Mince the cooked meat sample.

    • Weigh 5 g of the minced meat into a 20 mL headspace vial.

    • Add 1 g of NaCl to the vial to increase the release of volatile compounds.

    • Spike the sample with a known amount of internal standard solution.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

  • GC-MS Analysis:

    • Immediately after extraction, desorb the SPME fiber in the heated injection port of the GC-MS (e.g., at 250°C for 5 minutes) in splitless mode.

    • Gas Chromatography Conditions:

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program: Start at 40°C for 3 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min and hold for 5 minutes.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify the volatile compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

    • Quantify the compounds by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve.

Signaling Pathways and Logical Relationships

The formation of key meat flavor compounds is a result of complex chemical reaction pathways. The following diagram illustrates the general pathways leading to the formation of important classes of meat flavor markers.

meat_flavor_formation cluster_precursors Flavor Precursors cluster_reactions Thermal Reactions cluster_markers Flavor Markers Amino Acids Amino Acids Maillard Reaction Maillard Reaction Amino Acids->Maillard Reaction Reducing Sugars Reducing Sugars Reducing Sugars->Maillard Reaction Lipids Lipids Lipid Oxidation Lipid Oxidation Lipids->Lipid Oxidation Thiamine Thiamine Thiamine Degradation Thiamine Degradation Thiamine->Thiamine Degradation Pyrazines Pyrazines Maillard Reaction->Pyrazines Sulfur Compounds Sulfur Compounds Maillard Reaction->Sulfur Compounds with S-amino acids Aldehydes Aldehydes Lipid Oxidation->Aldehydes Thiamine Degradation->Sulfur Compounds This compound This compound Thiamine Degradation->this compound

Caption: Formation pathways of key meat flavor markers.

Experimental Workflow

The following diagram outlines the typical workflow for the validation of a meat flavor marker.

validation_workflow Sample Preparation Sample Preparation Cooking Cooking Sample Preparation->Cooking Volatile Compound Extraction (HS-SPME) Volatile Compound Extraction (HS-SPME) Cooking->Volatile Compound Extraction (HS-SPME) Sensory Evaluation Sensory Evaluation Cooking->Sensory Evaluation Instrumental Analysis (GC-MS) Instrumental Analysis (GC-MS) Volatile Compound Extraction (HS-SPME)->Instrumental Analysis (GC-MS) Data Analysis Data Analysis Instrumental Analysis (GC-MS)->Data Analysis Sensory Evaluation->Data Analysis Marker Validation Marker Validation Data Analysis->Marker Validation

Caption: Workflow for meat flavor marker validation.

Conclusion

While this compound is utilized in the flavor industry to impart meaty notes, its validation as a definitive marker for authentic meat flavor requires more extensive quantitative research. In comparison, compounds such as 2-methyl-3-furanthiol and various pyrazines are more robustly established as key markers, with a greater body of scientific literature supporting their direct correlation with the sensory perception of cooked meat. Future research should focus on the quantitative analysis of this compound in a variety of cooked meats and its correlation with sensory panel data to fully elucidate its role and potential as a reliable marker for meat flavor.

References

A Tale of Two Aldehydes: Unpacking the Flavor Profiles of 2-(Methyldithio)isobutyraldehyde and 3-(methylthio)propanal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of flavor chemistry, the nuanced contributions of individual molecules can dramatically shape the sensory experience of food and beverages. This guide offers a detailed comparison of two significant sulfur-containing aldehydes, 2-(Methyldithio)isobutyraldehyde and 3-(methylthio)propanal, providing researchers, scientists, and drug development professionals with a comprehensive overview of their distinct flavor profiles, chemical properties, and formation pathways.

At a Glance: Key Differences in Flavor Contribution

While both are sulfur-containing aldehydes known for their potent aromas, this compound and 3-(methylthio)propanal impart markedly different flavor characteristics. This compound is primarily associated with rich, roasted, and somewhat sweet notes, whereas 3-(methylthio)propanal contributes savory, cooked, and vegetable-like aromas.

FeatureThis compound3-(methylthio)propanal
Predominant Flavor Notes Aromatic, dark chocolate, cocoa[1]Cooked potato, savory, creamy, beefy[2][3]
Odor Threshold Data not available0.2 ppb in water
Common Applications Chocolate, cocoa products, fragrances[1][4]Savory foods (e.g., soups, meats), potato-flavored products[3]
Formation Pathway Synthesis from isobutyraldehyde and dimethyl disulfide[5]Strecker degradation of methionine[2][6][7]

Delving into the Sensory Experience

The distinct flavor profiles of these two compounds are a direct result of their molecular structures.

This compound , often referred to as "cocoa propanal," possesses a characteristic aroma of dark chocolate.[1] Its flavor is described as aromatic and is a key contributor to the overall sensory profile of cocoa and chocolate products.[1] Its use extends to the fragrance industry, where it is valued for its unique olfactory properties.[4]

3-(methylthio)propanal , also known as methional, is renowned for its potent cooked potato and savory aroma.[3] It is a crucial component in the flavor of many savory food products, including soups, meats, and potato-based items.[3] Its flavor profile is also described as creamy and beefy.[2]

Understanding the Chemistry: Properties and Formation

The chemical and physical properties of these aldehydes influence their volatility and, consequently, their perception by the olfactory system.

Table of Physicochemical Properties:

PropertyThis compound3-(methylthio)propanal
Molecular Formula C5H10OS2[8]C4H8OS
Molecular Weight 150.26 g/mol [9]104.17 g/mol
Boiling Point 46 °C @ 1 mmHg[8]61 °C @ 14 mmHg[2]
Appearance Colorless to pale yellow liquid[8]Colorless to amber liquid
Solubility Very slightly soluble in water[8]Slightly soluble in water

The formation of these flavor compounds in food is often a result of complex chemical reactions during processing.

Formation Pathways:

cluster_0 Formation of this compound cluster_1 Formation of 3-(methylthio)propanal Isobutyraldehyde Isobutyraldehyde This compound This compound Isobutyraldehyde->this compound Reaction Dimethyl disulfide Dimethyl disulfide Dimethyl disulfide->this compound Methionine Methionine Strecker Degradation Strecker Degradation Methionine->Strecker Degradation α-dicarbonyl compound α-dicarbonyl compound α-dicarbonyl compound->Strecker Degradation 3-(methylthio)propanal 3-(methylthio)propanal Strecker Degradation->3-(methylthio)propanal

Caption: Formation pathways of the two flavor aldehydes.

This compound can be synthesized through the reaction of isobutyraldehyde with dimethyl disulfide.[5] This process is relevant in industrial flavor creation.

3-(methylthio)propanal is a well-known product of the Strecker degradation of the amino acid methionine in the presence of an α-dicarbonyl compound.[2][6][7] This reaction is a key part of the Maillard reaction, which is responsible for the development of flavors in a wide variety of cooked foods.

Experimental Protocols for Flavor Analysis

To quantitatively and qualitatively assess the flavor profiles of these and other volatile compounds, specific analytical techniques are employed.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception.

Sample_Injection Sample Injection GC_Column Gas Chromatography Column (Separation of Volatiles) Sample_Injection->GC_Column Effluent_Splitter Effluent Splitter GC_Column->Effluent_Splitter Detector Detector (e.g., MS, FID) Effluent_Splitter->Detector Instrumental Detection Sniffing_Port Sniffing Port Effluent_Splitter->Sniffing_Port Sensory Detection Data_Acquisition Data Acquisition & Analysis Detector->Data_Acquisition Human_Assessor Human Assessor (Odor Perception) Sniffing_Port->Human_Assessor Human_Assessor->Data_Acquisition

Caption: Workflow of Gas Chromatography-Olfactometry (GC-O).

Methodology:

  • Sample Preparation: Volatile compounds are extracted from the food matrix using techniques such as solvent extraction, solid-phase microextraction (SPME), or steam distillation.

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the column.

  • Effluent Splitting: The effluent from the GC column is split into two streams.

  • Detection: One stream is directed to a chemical detector, such as a mass spectrometer (MS) or a flame ionization detector (FID), for compound identification and quantification. The other stream is directed to a sniffing port.

  • Olfactory Analysis: A trained sensory panelist or assessor sniffs the effluent from the sniffing port and records the odor character and intensity at specific retention times.

  • Data Correlation: The data from the chemical detector and the sensory assessor are correlated to identify the specific compounds responsible for particular aromas.

Sensory Panel Evaluation

A descriptive sensory panel provides quantitative data on the perceived flavor attributes of a substance.

Methodology:

  • Panelist Selection and Training: A group of individuals is screened for their sensory acuity and trained to identify and quantify specific flavor attributes using reference standards.

  • Sample Preparation: The flavor compounds are diluted in a neutral medium (e.g., water, oil) to appropriate concentrations for evaluation. Samples are coded to prevent bias.

  • Evaluation: Panelists evaluate the samples in a controlled environment and rate the intensity of various flavor descriptors (e.g., "cocoa," "cooked potato," "sulfurous," "sweet") on a standardized scale.

  • Data Analysis: The data from all panelists are collected and statistically analyzed to generate a quantitative sensory profile of the compound.

Signaling Pathways in Olfaction

The perception of these sulfur-containing aldehydes begins with their interaction with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity. Recent research suggests that metal ions, such as copper, may play a role in the detection of some sulfur-containing odorants by specific ORs. While the precise receptors for this compound and 3-(methylthio)propanal have not been definitively identified, the general mechanism involves the binding of the odorant molecule to its specific OR, which triggers a signaling cascade within the neuron, ultimately leading to the perception of a specific smell in the brain.

Odorant Odorant Molecule (e.g., Sulfur Aldehyde) OR Olfactory Receptor (OR) (G-protein coupled receptor) Odorant->OR Binding G_protein G-protein Activation OR->G_protein Adenylyl_cyclase Adenylyl Cyclase Activation G_protein->Adenylyl_cyclase cAMP cAMP Production Adenylyl_cyclase->cAMP Ion_channel Ion Channel Opening cAMP->Ion_channel Depolarization Neuron Depolarization Ion_channel->Depolarization Signal_to_brain Signal to Brain (Odor Perception) Depolarization->Signal_to_brain

Caption: Simplified olfactory signal transduction pathway.

Conclusion

This compound and 3-(methylthio)propanal, while structurally related, offer distinct and impactful contributions to the flavor of foods. The former provides characteristic dark chocolate and cocoa notes, while the latter is a cornerstone of savory, cooked potato flavors. Understanding their unique sensory profiles, chemical properties, and formation mechanisms is essential for food scientists and flavor chemists in the development of new products and the refinement of existing ones. Further research into their specific olfactory receptors and the nuances of their sensory perception will continue to advance the field of flavor science.

References

Quantitative Comparison of 2-(Methyldithio)isobutyraldehyde in Processed vs. Unprocessed Foods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 3, 2025

This guide provides a comparative overview of 2-(Methyldithio)isobutyraldehyde, a sulfur-containing flavoring agent, in processed and unprocessed food items. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on the qualitative differences in the occurrence of this compound and presents a generalized experimental protocol for its quantification.

Introduction

This compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a volatile organic compound recognized for its aromatic, chocolate, and cocoa-like flavor profile.[1] It is utilized in the food industry as a flavoring agent to impart or enhance specific sensory characteristics in a variety of products.[2] This guide aims to provide researchers, scientists, and drug development professionals with a comparative understanding of its presence in processed versus unprocessed foods, alongside detailed experimental methodologies for its detection and quantification.

Data Presentation: A Qualitative Comparison

Food CategoryPresence of this compoundRationale
Unprocessed Foods
Raw Fruits & VegetablesLikely Absent or at Trace LevelsNot a known natural constituent of most raw agricultural products.
Raw Meat & PoultryLikely Absent or at Trace LevelsWhile cooking can generate various sulfur compounds, its presence in the raw state is not documented.
Raw Dairy (Milk)Likely AbsentNot a known natural component of raw milk.
Processed Foods
Confectionery & Baked GoodsPotentially PresentUsed as a flavoring agent to create chocolate, cocoa, or other complex flavor profiles.
Processed Meat ProductsPotentially PresentMay be added to enhance savory and roasted flavor notes.
Flavored BeveragesPotentially PresentCan be used in various beverage formulations to add specific aromatic characteristics.
Savory SnacksPotentially PresentEmployed to contribute to the overall flavor profile of snacks.

Note: The presence and concentration in processed foods are dependent on the manufacturer's specific formulation and are not universally constant.

Experimental Protocols for Quantification

The quantification of trace volatile sulfur compounds like this compound in complex food matrices requires sensitive and selective analytical techniques. Gas chromatography coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD), is the method of choice for such analyses.[3][4][5]

Generalized Protocol for Determination of this compound in a Food Matrix:

  • Sample Preparation and Extraction:

    • Homogenization: A representative sample of the food product is homogenized to ensure uniformity. For solid samples, cryogenic grinding may be employed to prevent the loss of volatile compounds.

    • Extraction: Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for extracting volatile and semi-volatile compounds from a sample.

      • A known amount of the homogenized sample is placed in a sealed headspace vial.

      • An internal standard (e.g., a deuterated analog of the analyte, if available) is added.

      • The vial is incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

      • An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace to adsorb the analytes.

  • Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) Analysis:

    • Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed.

    • Chromatographic Separation: The analytes are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). The oven temperature program is optimized to achieve good resolution of the target analyte from other matrix components. A typical program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Detection: The separated compounds are detected by the SCD, which provides a highly selective and sensitive response to sulfur-containing compounds.

    • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with standards of known concentrations.

  • Confirmation (if necessary):

    • Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the identity of the compound based on its mass spectrum.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_confirmation Identity Confirmation homogenization Food Sample Homogenization spme Headspace SPME (with Internal Standard) homogenization->spme Extraction of Volatiles gc_scd GC-SCD Analysis spme->gc_scd Thermal Desorption & Injection quantification Quantification gc_scd->quantification Signal Detection gc_ms GC-MS Analysis quantification->gc_ms Confirmation of Identity (if required) formation_pathway cluster_precursors Potential Precursors in Food Matrix cluster_process Food Processing cluster_product Resulting Flavor Compound isobutyraldehyde Isobutyraldehyde thermal_processing Thermal Processing isobutyraldehyde->thermal_processing sulfur_source Sulfur Source (e.g., Cysteine, Methionine) sulfur_source->thermal_processing target_compound This compound thermal_processing->target_compound Potential Formation

References

Unraveling the Sensory Profile of 2-(Methyldithio)isobutyraldehyde: A Guide to Correlating Concentration with Sensory Attributes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldithio)propanal, is a sulfur-containing aldehyde recognized for its contribution to the flavor profiles of various food products. While it is established as a flavoring agent with characteristic "aromatic," "chocolate," and "cocoa" notes, as well as "smoky" and "fatty" undertones, detailed public data correlating its specific concentrations with distinct sensory attributes is limited.[1][2] This guide provides a framework for researchers to conduct their own sensory evaluations and quantitative analyses to establish this correlation.

The sensory perception of volatile sulfur compounds is highly dependent on their concentration.[3][4] At low levels, they can impart desirable savory, meaty, or roasted notes, while at higher concentrations, they may be perceived as sulfurous or unpleasant.[4] Understanding the precise dose-response relationship of this compound is crucial for its effective application in food and pharmaceutical product development.

Comparison of Sensory Attributes of Sulfur Compounds

While specific data for this compound is scarce, a comparison with other well-studied sulfur compounds can provide insights into its potential sensory behavior at different concentrations.

Compound NameLow Concentration Sensory AttributesHigh Concentration Sensory AttributesFood Matrix Example
Dimethyl Sulfide Canned corn, cooked cabbage nuancesCabbage, sulfurousCorn, Beer
Dimethyl Disulfide Cabbage, savoryStrong cabbage, alliaceousCabbage, Onion
Dimethyl Trisulfide Cooked cabbage, savory, meatyPungent, sulfurousChocolate, Coffee
2-Furfurylthiol Roasted coffeeBurnt, rubberyCoffee
Methional Cooked potato, savoryBoiled potato, wortyPotato products, Beer
This compound Aromatic, cocoa, dark chocolate, smoky, fatty (postulated)Potentially more intense sulfurous, burnt, or rubbery notes (postulated)Chocolate, roasted products (postulated)

Note: The sensory attributes for this compound are based on general descriptions and require experimental validation.

Experimental Protocols

To establish a definitive correlation between this compound concentration and sensory attributes, a combination of sensory evaluation and analytical quantification is necessary.

Quantitative Sensory Analysis: Descriptive Analysis

This protocol outlines a standard approach for a trained sensory panel to identify and quantify the sensory attributes of this compound at various concentrations.

1. Panelist Selection and Training:

  • Recruit 10-12 individuals with prior experience in descriptive sensory analysis.

  • Screen panelists for their ability to detect and describe basic tastes and aromas, particularly those associated with sulfur compounds (e.g., savory, roasted, sulfurous).

  • Conduct training sessions using reference standards for relevant aroma attributes (e.g., cocoa powder, roasted nuts, dimethyl sulfide solutions) to develop a standardized lexicon.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a neutral, deodorized solvent (e.g., propylene glycol or medium-chain triglyceride oil).

  • Create a series of dilutions from the stock solution to achieve a range of concentrations (e.g., from sub-threshold to a level where a distinct aroma is perceived). The exact concentration range should be determined through preliminary testing.

  • Present samples in standardized, opaque, and lidded containers to minimize visual bias. Samples should be coded with random three-digit numbers.

3. Sensory Evaluation Procedure:

  • Conduct the evaluation in a sensory laboratory with individual booths under controlled lighting and ventilation.

  • Present the samples to the panelists in a randomized and balanced order.

  • Instruct panelists to evaluate the aroma of each sample and rate the intensity of each identified attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Provide panelists with unsalted crackers and purified water for palate cleansing between samples.

4. Data Analysis:

  • Collect the intensity ratings for each attribute from all panelists.

  • Perform statistical analysis, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the perceived intensity of attributes across the different concentrations.

  • Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations are significantly different from each other for each attribute.

  • Generate a sensory profile for each concentration, often visualized as a spider or radar plot.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of this compound in the prepared sensory samples to ensure accurate concentration levels.

1. Instrumentation:

  • Gas chromatograph (GC) coupled to a mass spectrometer (MS) detector.

  • A suitable capillary column for volatile sulfur compound analysis (e.g., DB-Sulphur or equivalent).

2. Sample Preparation for Analysis:

  • For headspace analysis, an aliquot of the prepared sensory sample is placed in a headspace vial.

  • For liquid injection, a direct injection of the diluted sample may be possible, or a solvent extraction may be required depending on the matrix.

  • An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be added for accurate quantification.

3. GC-MS Conditions:

  • Injector: Split/splitless injector, with the split ratio optimized for the expected concentration range.

  • Oven Temperature Program: An initial low temperature held for a few minutes, followed by a ramp to a final temperature to ensure good separation of volatile compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters: Electron ionization (EI) at 70 eV. Scan mode for initial identification and selected ion monitoring (SIM) mode for accurate quantification of the target compound and internal standard.

4. Quantification:

  • Create a calibration curve using standard solutions of this compound of known concentrations.

  • Analyze the sensory samples and quantify the concentration of this compound based on the calibration curve and the response of the internal standard.

Visualizing the Workflow and Relationships

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow and the theoretical relationship between concentration and sensory perception.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sensory_Session Sensory Evaluation Session Panelist_Selection->Sensory_Session Sample_Preparation Sample Preparation (Varying Concentrations) Sample_Preparation->Sensory_Session Data_Collection Data Collection (Intensity Ratings) Sensory_Session->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Sensory_Profile Generation of Sensory Profiles Statistical_Analysis->Sensory_Profile

Caption: Workflow for Quantitative Sensory Analysis.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_instrumental Instrumental Analysis cluster_data_proc Data Processing Sample_Aliquot Aliquot of Sensory Sample Internal_Standard Addition of Internal Standard Sample_Aliquot->Internal_Standard GC_MS_Analysis GC-MS Analysis Internal_Standard->GC_MS_Analysis Quantification Quantification of Compound GC_MS_Analysis->Quantification Calibration_Curve Calibration Curve Generation Calibration_Curve->Quantification Concentration_Verification Concentration Verification Quantification->Concentration_Verification

Caption: Workflow for Analytical Quantification via GC-MS.

Concentration_Sensory_Relationship cluster_concentration Concentration cluster_perception Sensory Perception Low_Conc Low Subtle_Notes Subtle, Pleasant Notes (e.g., Cocoa, Roasted) Low_Conc->Subtle_Notes Med_Conc Medium Characteristic_Flavor Characteristic Flavor Profile (Balanced Intensity) Med_Conc->Characteristic_Flavor High_Conc High Off_Notes Dominant, Potentially Unpleasant Notes (e.g., Sulfurous, Burnt) High_Conc->Off_Notes

Caption: Theoretical Relationship between Concentration and Sensory Perception.

Conclusion

While the existing literature confirms the role of this compound as a flavoring agent with desirable chocolate and roasted notes, there is a clear gap in the public domain regarding its detailed sensory profile at varying concentrations. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to systematically investigate this relationship. By conducting such studies, the food and pharmaceutical industries can gain a more nuanced understanding of this potent sulfur compound, leading to more precise and innovative product formulations.

References

A Comparative Analysis of GC-MS and GC-O for the Characterization of 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of flavor and fragrance analysis, the precise characterization of volatile compounds is paramount. 2-(Methyldithio)isobutyraldehyde, a sulfur-containing aldehyde known for its aromatic, cocoa, and dark chocolate notes, presents a unique analytical challenge due to its reactivity and potent odor profile.[1][2] This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O), for the characterization of this key aroma compound.

At a Glance: GC-MS vs. GC-O for this compound

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Olfactometry (GC-O)
Primary Function Structural identification and quantification of volatile compounds.Sensory detection and characterization of odor-active compounds.
Information Provided Provides a mass spectrum for compound identification and peak area for quantification.Provides odor descriptors, intensity, and duration for each aroma-active compound.
Sensitivity High sensitivity for a wide range of compounds, but may not detect potent odorants present at very low concentrations.Extremely high sensitivity for odor-active compounds, often surpassing instrumental detectors for potent aromas.[3]
Compound Identification Confident identification based on mass spectral libraries and fragmentation patterns.Tentative identification based on retention time and odor character, often requires confirmation by MS.
Quantification Provides accurate and precise quantification with appropriate calibration.Semi-quantitative at best, using methods like Aroma Extract Dilution Analysis (AEDA) to determine flavor dilution (FD) factors.
Throughput High throughput, suitable for routine analysis.Lower throughput, as it relies on a human panelist.
Cost Higher initial instrument cost.Lower instrument cost, but requires trained sensory panelists.
Application for this compound Ideal for confirming the presence and determining the concentration of this compound in a sample.Essential for understanding the sensory contribution of this compound to the overall aroma profile, especially in complex matrices.

Delving Deeper: Experimental Protocols

A combined approach utilizing both GC-MS and GC-O provides the most comprehensive characterization of this compound. Below are detailed experimental protocols for each technique.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Given the volatile nature of this compound, HS-SPME is a suitable extraction and concentration technique that is both solvent-free and minimizes sample handling.[4]

  • Sample Equilibration: Place a known amount of the sample (e.g., food product, fragrance oil) into a headspace vial. For solid samples, grinding under liquid nitrogen may be necessary to increase the surface area.[5]

  • Internal Standard: Add an appropriate internal standard to the vial for quantitative analysis.

  • Incubation: Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.[4]

  • Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[4][5]

  • Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the trapped volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for a set time (e.g., 1-2 minutes) to enhance sensitivity. Set the injector temperature to 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Column: A polar capillary column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aldehydes and sulfur compounds.[5]

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and hold for a few minutes, then ramp up to a final temperature (e.g., 230-250°C) at a controlled rate (e.g., 5-10°C/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard and/or a reference library (e.g., NIST).

    • Quantify the compound by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards.

Gas Chromatography-Olfactometry (GC-O) Protocol
  • Gas Chromatograph (GC) Conditions: The GC conditions (injector, carrier gas, column, and oven program) should be identical to those used for the GC-MS analysis to allow for reliable comparison of retention times.

  • Effluent Splitting: At the end of the GC column, the effluent is split, typically in a 1:1 ratio, between the MS detector (if run concurrently) and the olfactometry port.

  • Olfactometry Port:

    • The transfer line to the sniffing port should be heated to prevent condensation of the analytes.

    • Humidified air is mixed with the column effluent at the sniffing port to prevent the nasal passages of the panelist from drying out.

  • Sensory Evaluation:

    • A trained sensory panelist sniffs the effluent from the olfactometry port throughout the chromatographic run.

    • The panelist records the retention time, duration, intensity, and a descriptor for each detected odor.

  • Data Analysis:

    • An aromagram is constructed by plotting the odor events against their retention times.

    • The odor descriptor at the retention time corresponding to the this compound peak from the GC-MS analysis provides direct sensory information about the compound in the context of the sample matrix.

Visualizing the Workflow

The following diagram illustrates the parallel workflow for the characterization of a volatile compound like this compound using both GC-MS and GC-O.

G cluster_sample Sample Preparation cluster_analysis Analytical Workflow cluster_gco GC-Olfactometry cluster_gcms GC-Mass Spectrometry cluster_results Characterization Sample Sample containing this compound HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample->HS_SPME GC_Inlet GC Inlet (Thermal Desorption) HS_SPME->GC_Inlet GC_Column Gas Chromatographic Separation GC_Inlet->GC_Column Effluent_Split Effluent Splitter GC_Column->Effluent_Split Sniffing_Port Olfactometry Port Effluent_Split->Sniffing_Port To Sniffing Port MS_Detector Mass Spectrometer Effluent_Split->MS_Detector To MS Detector Human_Detector Human Sensory Panel Sniffing_Port->Human_Detector Aromagram Aromagram Generation Human_Detector->Aromagram Final_Characterization Comprehensive Characterization: Structural & Sensory Profile Aromagram->Final_Characterization Data_Acquisition Data Acquisition System MS_Detector->Data_Acquisition Library_Search Spectral Library Search & Quantification Data_Acquisition->Library_Search Library_Search->Final_Characterization

Caption: Workflow for the characterization of this compound.

Conclusion

References

The Influence of Processing on a Key Sulfur-Containing Flavor Compound: A Comparative Guide to 2-(Methyldithio)isobutyraldehyde Levels in Traditionally and Novelly Processed Foods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the formation of 2-(Methyldithio)isobutyraldehyde, a significant sulfur-containing flavor compound, under traditional and novel food processing methods. While direct quantitative data for this specific aldehyde remains limited in publicly available research, this document synthesizes current knowledge on the formation of related sulfur compounds and the impact of various processing technologies. This guide serves as a resource for understanding the potential variations in the flavor profiles of processed foods and to inform future research in this area.

Formation Pathways of this compound

The characteristic flavor of many cooked and fermented foods is significantly influenced by the presence of volatile sulfur compounds. This compound is understood to be primarily formed through the degradation of sulfur-containing amino acids, such as methionine and cysteine, which are naturally present in protein-rich foods like meat and dairy products.[1][2] The key reaction pathways involved are the Maillard reaction and Strecker degradation, which occur during thermal processing.[3]

During the Maillard reaction, a non-enzymatic browning reaction, reducing sugars react with amino acids. This complex cascade of reactions leads to the formation of a wide array of flavor compounds. A crucial step in the formation of many sulfur-containing flavor compounds is the Strecker degradation of amino acids like methionine. Methionine can degrade to form methional, a key intermediate that can further react to produce various sulfur compounds, including disulfides. The formation of this compound likely involves the reaction of methional with other sulfur-containing molecules or radicals generated during processing.

Impact of Food Processing on this compound Levels: A Qualitative Comparison

The choice of food processing technology can significantly influence the chemical reactions that lead to the formation of flavor compounds. The following table provides a qualitative summary of the expected effects of traditional and novel processing methods on the levels of this compound and related sulfur compounds, based on current scientific understanding.

Processing MethodCategoryPrinciplePotential Impact on this compound LevelsRationale
Thermal Processing (e.g., Canning, Pasteurization, Cooking) TraditionalApplication of heat to inactivate microorganisms and enzymes.High Potential for Formation High temperatures accelerate the Maillard reaction and Strecker degradation, key pathways for the formation of sulfur-containing flavor compounds from amino acid precursors.[3]
Fermentation TraditionalUse of microorganisms to transform food components.Variable Potential for Formation Certain lactic acid bacteria and other microorganisms used in fermentation can produce enzymes that degrade sulfur-containing amino acids, potentially leading to the formation of various sulfur compounds. The specific strains and fermentation conditions are critical determinants.[4]
High-Pressure Processing (HPP) NovelApplication of high hydrostatic pressure to inactivate microorganisms at or near ambient temperatures.Low Potential for Formation As a non-thermal process, HPP is not expected to initiate the Maillard reaction or Strecker degradation. However, it can induce changes in protein structure and enzyme activity, which might indirectly influence the release of precursors for flavor formation during subsequent storage or mild heating.[5][6][7]
Pulsed Electric Fields (PEF) NovelApplication of short, high-voltage electric pulses to disrupt cell membranes.Low to Moderate Potential for Formation PEF is a non-thermal process, but the localized heating effects and electroporation can cause the release of intracellular components, including amino acids and enzymes. This could potentially lead to some flavor compound formation, although likely to a lesser extent than thermal processing. The impact is dependent on the treatment intensity.[8][9]

Experimental Protocol: Quantification of this compound

The analysis of volatile sulfur compounds like this compound in complex food matrices typically requires a sensitive and selective analytical method. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for this purpose.[3][10][11]

Objective: To extract, identify, and quantify this compound in a food sample.

Materials:

  • Food sample (e.g., processed meat, cheese)

  • Deionized water

  • Sodium chloride (NaCl)

  • Internal standard (e.g., a deuterated analog of the analyte, if available, or a compound with similar chemical properties)

  • HS-SPME autosampler and vials with septa

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Homogenize a representative portion of the food sample.

    • Weigh a precise amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial.

    • Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatile compounds by increasing the ionic strength of the matrix.

    • Spike the sample with a known concentration of the internal standard.

    • Immediately seal the vial with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in the HS-SPME autosampler.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to promote the release of volatiles into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

  • GC-MS Analysis:

    • After extraction, automatically retract the fiber and inject it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

    • Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of the target analyte from other matrix components. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/minute to 250°C and hold for 5 minutes.

    • Use helium as the carrier gas at a constant flow rate.

    • Detect the eluted compounds using the mass spectrometer in full scan mode for initial identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

    • Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound at different concentrations, each containing the same amount of internal standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Formation Pathway

The following diagram illustrates a proposed formation pathway for this compound, highlighting the key precursors and reaction types.

formation_pathway Methionine Methionine Maillard_Reaction Maillard Reaction Methionine->Maillard_Reaction Reacts with Reducing_Sugar Reducing Sugar Reducing_Sugar->Maillard_Reaction Strecker_Degradation Strecker Degradation Maillard_Reaction->Strecker_Degradation Leads to Methional Methional Strecker_Degradation->Methional Forms DMTS This compound Methional->DMTS Reacts with Sulfur_Source Sulfur Source (e.g., H2S, Methanethiol) Sulfur_Source->DMTS

References

A Comparative Guide to the Extraction of 2-(Methyldithio)isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of four common extraction methods for 2-(methyldithio)isobutyraldehyde (MDIBA), a volatile sulfur compound of interest in flavor, fragrance, and pharmaceutical research. The performance of Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Headspace Solid-Phase Microextraction (HS-SPME), and Stir Bar Sorptive Extraction (SBSE) are evaluated based on extrapolated data from similar volatile sulfur and aldehyde compounds. Detailed experimental protocols are provided to support the implementation of these techniques.

Introduction to MDIBA Extraction

This compound is a key aroma compound found in various food products and is also investigated for its potential biological activities. Accurate and efficient extraction of MDIBA from complex matrices is crucial for its quantification and further analysis. The choice of extraction method can significantly impact recovery, purity, and overall analytical sensitivity. This guide aims to assist researchers in selecting the most appropriate extraction strategy for their specific application by comparing the performance of four widely used techniques.

Comparison of Extraction Methods

The selection of an optimal extraction method depends on various factors, including the sample matrix, the required sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance parameters of LLE, SPE, HS-SPME, and SBSE for the extraction of volatile aldehydes and sulfur compounds, providing a basis for comparison.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Headspace Solid-Phase Microextraction (HS-SPME)Stir Bar Sorptive Extraction (SBSE)
Principle Partitioning between two immiscible liquid phases.[1][2]Adsorption onto a solid sorbent followed by elution.[1][2]Adsorption of headspace volatiles onto a coated fiber.[3][4]Sorption of analytes into a polydimethylsiloxane (PDMS) coated stir bar.[5]
Typical Recovery 70-85% (highly dependent on solvent choice and analyte LogP).[6]80-95% (dependent on sorbent-analyte interaction).[6][7]30-60% (equilibrium-based, matrix-dependent).[3][8]38-45% for some flavor compounds, but can be higher for others.[8]
Precision (RSD) 5-15%<10%<15%[3]<15%[9]
Sample Volume 10-100 mL1-500 mL1-20 mL10-100 mL
Extraction Time 30-60 min20-40 min15-60 min[3]30-120 min
Solvent Consumption High[2]ModerateNoneLow (for liquid desorption)
Automation Potential LowHighHighHigh
Matrix Effects Moderate (emulsion formation can be an issue).Low to Moderate (can be minimized with appropriate washing steps).High (competition for fiber coating).[4][10]Moderate
Selectivity Low to ModerateHigh (tunable by sorbent and solvent selection).ModerateModerate to High

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are generalized for the extraction of MDIBA from a liquid matrix and may require optimization for specific sample types.

Liquid-Liquid Extraction (LLE)

This method is based on the differential solubility of MDIBA in two immiscible liquids, typically an aqueous sample and an organic solvent.

Materials:

  • Separatory funnel (250 mL)

  • Dichloromethane (DCM), analytical grade

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place 100 mL of the aqueous sample in a 250 mL separatory funnel.

  • Add 10 g of NaCl to the sample to increase the ionic strength and enhance partitioning of MDIBA into the organic phase.

  • Add 50 mL of dichloromethane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer into a clean flask.

  • Repeat the extraction of the aqueous layer with a fresh 50 mL portion of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract to remove the sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator at a temperature not exceeding 35°C to prevent loss of the volatile analyte.[11][12]

  • Analyze the concentrated extract by GC-MS.

Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent to retain MDIBA from the sample, which is then eluted with a small volume of an appropriate solvent.

Materials:

  • C18 SPE cartridges (500 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol, analytical grade

  • Dichloromethane (DCM), analytical grade

  • Nitrogen evaporator

  • GC-MS

Procedure:

  • Conditioning: Pass 5 mL of dichloromethane through the C18 SPE cartridge, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load 100 mL of the aqueous sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10 minutes to remove residual water.

  • Elution: Elute the retained MDIBA with 5 mL of dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Analyze the concentrated extract by GC-MS.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique that involves the extraction of volatile compounds from the headspace above a sample onto a coated fiber.

Materials:

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • SPME vial (20 mL) with a screw cap and PTFE/silicone septum

  • Heating block or water bath with agitation

  • GC-MS with a SPME inlet

Procedure:

  • Place 10 mL of the liquid sample into a 20 mL SPME vial.

  • Add 3 g of NaCl to the sample to enhance the release of volatile compounds into the headspace.

  • Seal the vial with the cap and septum.

  • Equilibrate the sample at 60°C for 15 minutes with gentle agitation.

  • Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60°C.

  • Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.

  • Desorb the analytes at 250°C for 5 minutes in splitless mode.

Stir Bar Sorptive Extraction (SBSE)

SBSE is a highly sensitive extraction technique that uses a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) to extract and concentrate analytes.

Materials:

  • PDMS-coated stir bar (Twister®)

  • Glass vial (20 mL) with a screw cap

  • Magnetic stirrer

  • Thermal desorption unit (TDU) coupled to a GC-MS

  • Liquid desorption vial (if using liquid desorption)

  • Methanol and Dichloromethane (for liquid desorption)

Procedure:

  • Place 10 mL of the sample into a 20 mL glass vial.

  • Add the PDMS-coated stir bar to the vial.

  • Stir the sample at 1000 rpm for 60 minutes at room temperature.

  • After extraction, remove the stir bar with clean forceps, rinse briefly with deionized water, and gently dry with a lint-free tissue.

  • Thermal Desorption: Place the stir bar into a glass thermal desorption tube and introduce it into the TDU of the GC-MS. Desorb the analytes at 250°C for 10 minutes.

  • Liquid Desorption (alternative): Place the stir bar in a 1.5 mL vial with 200 µL of a suitable solvent (e.g., a mixture of methanol and dichloromethane). Agitate for 30 minutes. Analyze a portion of the solvent by GC-MS.

Visualizing the Extraction Workflows

The following diagrams illustrate the logical flow of each extraction method.

LLE_Workflow A Sample + Solvent in Separatory Funnel B Shake & Equilibrate A->B C Phase Separation B->C D Collect Organic Layer C->D E Dry & Concentrate D->E F GC-MS Analysis E->F

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow A Condition Cartridge B Load Sample A->B C Wash Cartridge B->C D Elute Analyte C->D E Concentrate Eluate D->E F GC-MS Analysis E->F

Caption: Solid-Phase Extraction (SPE) Workflow.

HS_SPME_Workflow A Sample in Vial B Equilibrate Headspace A->B C Expose SPME Fiber B->C D Retract Fiber C->D E Thermal Desorption in GC Inlet D->E F GC-MS Analysis E->F

Caption: Headspace Solid-Phase Microextraction (HS-SPME) Workflow.

SBSE_Workflow A Sample + Stir Bar in Vial B Stir & Extract A->B C Remove & Dry Stir Bar B->C D Thermal/Liquid Desorption C->D E GC-MS Analysis D->E

Caption: Stir Bar Sorptive Extraction (SBSE) Workflow.

References

A Comparative Study: 2-(Methyldithio)isobutyraldehyde and its Contribution to Savory Taste Perception

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and flavor scientists on the nuanced role of 2-(Methyldithio)isobutyraldehyde in taste, comparing its sensory and molecular interactions with traditional umami compounds.

In the intricate world of flavor science, the pursuit of compounds that elicit and enhance savory, or umami, taste is a perpetual endeavor. While monosodium glutamate (MSG) and certain 5'-ribonucleotides like inosine monophosphate (IMP) and guanosine monophosphate (GMP) are the established pillars of umami, a broader spectrum of molecules contributes to the rich and complex savory flavors found in food. This guide provides a comparative analysis of this compound, a sulfur-containing flavor compound, and its role in savory taste perception relative to classical umami agents. While not a direct elicitor of the umami taste, evidence suggests that this compound may function as a "kokumi" substance, enhancing and modulating the perception of other tastes, including umami.

This publication offers a comprehensive comparison, supported by experimental data and detailed methodologies, to elucidate the distinct contributions of these compounds to the overall sensory experience.

Section 1: Comparative Analysis of Taste-Active Compounds

This section presents a quantitative comparison of this compound with key umami and kokumi compounds. The data is summarized for easy reference and comparison of their sensory properties.

CompoundFEMA NumberTaste ProfileTaste Recognition Threshold (in water)Kokumi/Umami Enhancement Effect
This compound 3866Aromatic, cocoa, dark chocolate[1]Not availableLikely contributes to "kokumi" sensation, enhancing mouthfulness and complexity[2][3]
Monosodium Glutamate (MSG) N/AUmami[4]~0.2 - 1.6 mmol/L[4]Synergistic with 5'-ribonucleotides[4]
Inosine 5'-monophosphate (IMP) N/AUmami (weak)~2.15 mmol/L[4]Potentiates the umami taste of MSG[4]
Guanosine 5'-monophosphate (GMP) N/AUmami (weak)Not availablePotentiates the umami taste of MSG
Glutathione (GSH) N/ASlightly sour/sulfurousHigh, but enhances other tastes at low concentrationsEnhances continuity, mouthfulness, and thickness ("kokumi") in the presence of umami substances[4]
γ-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly) N/ATasteless on its ownNot applicablePotent kokumi peptide, enhances umami, sweetness, and saltiness

Section 2: Signaling Pathways in Taste Perception

The perception of umami and kokumi tastes involves distinct signaling pathways at the molecular level. Umami compounds primarily activate the T1R1/T1R3 taste receptor, a G protein-coupled receptor (GPCR). In contrast, kokumi substances are believed to activate the calcium-sensing receptor (CaSR), which modulates the perception of other tastes.

Taste_Signaling_Pathways cluster_umami Umami Pathway cluster_kokumi Kokumi Pathway MSG MSG / IMP / GMP T1R1_T1R3 T1R1/T1R3 Receptor MSG->T1R1_T1R3 G_Protein_Umami G Protein (Gustducin) T1R1_T1R3->G_Protein_Umami PLC_beta2 PLC-β2 G_Protein_Umami->PLC_beta2 IP3_DAG IP3 & DAG PLC_beta2->IP3_DAG Ca_Release_Umami Ca²⁺ Release (from ER) IP3_DAG->Ca_Release_Umami TRPM5_Umami TRPM5 Channel Activation Ca_Release_Umami->TRPM5_Umami Depolarization_Umami Depolarization TRPM5_Umami->Depolarization_Umami Neurotransmitter_Release_Umami Neurotransmitter Release Depolarization_Umami->Neurotransmitter_Release_Umami Gustatory_Nerve_Umami Gustatory Nerve Signal Neurotransmitter_Release_Umami->Gustatory_Nerve_Umami Sulfur_Compound This compound (and other Kokumi compounds) CaSR Calcium-Sensing Receptor (CaSR) Sulfur_Compound->CaSR G_Protein_Kokumi G Protein CaSR->G_Protein_Kokumi Intracellular_Signaling Intracellular Signaling Cascade G_Protein_Kokumi->Intracellular_Signaling Modulation Modulation of other taste signals (e.g., Umami) Intracellular_Signaling->Modulation

Figure 1: Simplified signaling pathways for umami and kokumi taste perception.

Section 3: Experimental Protocols

This section details the methodologies for key experiments used to characterize and compare taste-active compounds.

Sensory Evaluation Protocol

Objective: To determine the taste profile and recognition threshold of a target compound and to assess its taste-enhancing properties.

Materials:

  • Target compound (e.g., this compound)

  • Reference umami compounds (MSG, IMP)

  • Reference kokumi compounds (e.g., Glutathione)

  • Deionized, purified water

  • Basic taste solutions (for panelist training): sucrose (sweet), sodium chloride (salty), citric acid (sour), caffeine (bitter)

  • A neutral food base (e.g., unsalted chicken broth or a simple vegetable broth)

  • Glassware, pipettes, and other standard laboratory equipment

Procedure:

  • Panelist Selection and Training:

    • Recruit a panel of 10-15 trained sensory panelists.

    • Train panelists to recognize and rate the intensity of the five basic tastes (sweet, sour, salty, bitter, and umami) using standard reference solutions.

    • Familiarize panelists with the concept of "kokumi" by providing reference samples (e.g., a solution of glutathione in an umami broth) and descriptors such as "mouthfulness," "thickness," and "continuity."

  • Taste Recognition Threshold Determination (ASTM E679):

    • Prepare a series of dilutions of the target compound in purified water.

    • Present the solutions to panelists in ascending order of concentration.

    • The threshold is the lowest concentration at which a panelist can reliably detect a taste different from water.

  • Taste Profile Description:

    • Present a supra-threshold concentration of the target compound to the panelists.

    • Ask panelists to describe the taste and aroma characteristics using a standardized vocabulary.

  • Taste Enhancement Evaluation (Triangle Test - ASTM E1885):

    • Prepare three samples:

      • A: Neutral food base + reference umami compound (e.g., 0.5% MSG).

      • B: Neutral food base + reference umami compound + target compound.

      • C: Neutral food base + reference umami compound.

    • Present the samples to panelists in a randomized order (e.g., AAB, ABA, BAA, etc.).

    • Ask panelists to identify the "odd" sample. A statistically significant number of correct identifications indicates a perceivable difference and thus a taste-modifying effect.

  • Kokumi Intensity Rating:

    • Prepare a neutral food base with a standard umami concentration.

    • Add different concentrations of the target compound to this base.

    • Ask panelists to rate the intensity of "kokumi" characteristics (mouthfulness, thickness, continuity) on a labeled magnitude scale.

Sensory_Evaluation_Workflow start Start panelist_training Panelist Selection & Training start->panelist_training threshold_det Taste Recognition Threshold Determination panelist_training->threshold_det profile_desc Taste Profile Description panelist_training->profile_desc enhancement_eval Taste Enhancement Evaluation (Triangle Test) panelist_training->enhancement_eval kokumi_rating Kokumi Intensity Rating panelist_training->kokumi_rating data_analysis Data Analysis threshold_det->data_analysis profile_desc->data_analysis enhancement_eval->data_analysis kokumi_rating->data_analysis end End data_analysis->end

Figure 2: Workflow for the sensory evaluation of a taste-active compound.
In-Vitro Receptor Binding/Activation Assay Protocol

Objective: To determine if a target compound can activate or modulate the umami receptor (T1R1/T1R3) or the kokumi receptor (CaSR).

Materials:

  • Cell line expressing the human T1R1/T1R3 receptor (e.g., HEK293 cells).

  • Cell line expressing the human CaSR (e.g., HEK293 cells).

  • Target compound.

  • Reference agonists (e.g., MSG for T1R1/T1R3, CaCl₂ or known kokumi peptides for CaSR).

  • Cell culture medium and reagents.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Cell Culture and Plating:

    • Culture the engineered cell lines under appropriate conditions.

    • Plate the cells into a 96-well microplate and allow them to adhere overnight.

  • Loading with Calcium Indicator:

    • Load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol. This dye will fluoresce upon binding to intracellular calcium.

  • Compound Application and Signal Detection:

    • Prepare serial dilutions of the target compound and reference agonists.

    • Add the compounds to the wells of the microplate.

    • Immediately place the plate in a microplate reader and measure the fluorescence intensity over time. An increase in fluorescence indicates an influx of intracellular calcium, signifying receptor activation.

  • Data Analysis:

    • For each compound concentration, calculate the change in fluorescence from baseline.

    • Plot the dose-response curve (change in fluorescence vs. compound concentration).

    • Determine the EC₅₀ (half-maximal effective concentration) for each compound.

    • To test for modulatory effects, co-apply the target compound with a known agonist and observe any potentiation or inhibition of the signal.

Receptor_Assay_Workflow start Start cell_culture Culture & Plate Engineered Cells start->cell_culture dye_loading Load Cells with Calcium Indicator Dye cell_culture->dye_loading compound_addition Add Target Compound & Reference Agonists dye_loading->compound_addition fluorescence_measurement Measure Fluorescence (Intracellular Ca²⁺) compound_addition->fluorescence_measurement data_analysis Data Analysis (Dose-Response Curves, EC₅₀) fluorescence_measurement->data_analysis end End data_analysis->end

Figure 3: General workflow for an in-vitro cell-based receptor activation assay.

Conclusion

The comparative analysis reveals that this compound does not fit the profile of a classic umami compound. Its sensory characteristics and sulfur-containing structure strongly suggest a role as a kokumi substance, contributing to the overall savory perception by enhancing mouthfulness, thickness, and the continuity of other tastes. While MSG and 5'-ribonucleotides directly activate the umami receptor T1R1/T1R3, this compound likely exerts its influence through the calcium-sensing receptor (CaSR).

This distinction is critical for researchers and professionals in flavor and drug development. Understanding the different mechanisms of taste modulation allows for a more targeted approach to creating complex and satisfying flavor profiles. Future research should focus on quantifying the kokumi effect of this compound through rigorous sensory panel studies and further elucidating its interaction with the CaSR at a molecular level. Such studies will provide a more complete picture of its contribution to savory taste and its potential applications in the food and pharmaceutical industries.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(Methyldithio)isobutyraldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(Methyldithio)isobutyraldehyde, a sulfur-containing aldehyde with applications in various research fields. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The immediate environment should be prepared to handle potential spills, and all actions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary.

Spill Response: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Operational and Disposal Plan

The disposal of this compound should be approached with a clear, step-by-step plan that prioritizes safety and regulatory compliance. The primary methods for disposal involve either direct collection by a certified hazardous waste management company or chemical treatment to reduce its hazardous properties before collection. Under no circumstances should this chemical be disposed of down the drain. [1][2]

Method 1: Direct Disposal via Hazardous Waste Contractor

This is the most straightforward and often the required method of disposal.

  • Segregation and Storage:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.

    • Store the waste container in a designated satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[1]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Combustible," "Irritant").

  • Arranging for Pickup:

    • Contact your institution's EHS department or a certified hazardous waste disposal company to schedule a pickup.

Method 2: Chemical Treatment (for small quantities, subject to institutional and local regulations)

For research labs that generate small quantities, chemical neutralization may be an option to render the waste less hazardous before collection. This procedure should only be carried out by trained personnel and with the explicit approval of your institution's EHS department. The following protocol is a general guideline and may need to be adapted based on specific laboratory conditions and regulatory requirements.

This proposed two-step treatment involves the oxidation of the dithio group followed by the neutralization of the aldehyde.

Experimental Protocol for Chemical Treatment:

Objective: To chemically modify this compound to less hazardous compounds before disposal.

Materials:

  • Waste this compound

  • Sodium hypochlorite (bleach, ~5% solution) or hydrogen peroxide (3% solution)

  • Sodium pyrosulfite (Na₂S₂O₅)

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate reaction vessel (e.g., beaker or flask) within a fume hood

Procedure:

  • Oxidation of the Dithio Group:

    • In a well-ventilated fume hood, place the waste this compound in a suitable reaction vessel.

    • Slowly add an excess of sodium hypochlorite solution (or hydrogen peroxide) to the stirred solution. This step aims to oxidize the sulfur-containing group to a less odorous and potentially less toxic sulfonic acid derivative.[3]

    • The reaction may be exothermic; control the rate of addition to maintain a safe temperature.

    • Continue stirring for at least 2 hours to ensure the reaction goes to completion.

  • Neutralization of the Aldehyde:

    • After the oxidation step, slowly add a sufficient amount of sodium pyrosulfite to the reaction mixture with continuous stirring. Sodium pyrosulfite is effective in neutralizing aldehydes to non-toxic substances.[4]

    • Monitor the pH of the solution, aiming for a neutral pH (around 6-9).

    • Allow the mixture to react for at least 15 minutes with agitation to ensure complete neutralization of the aldehyde.[4]

  • Final Disposal:

    • The treated solution should be collected in a labeled hazardous waste container. Even after treatment, it is best practice to have it collected by a certified waste disposal service.

    • Consult with your local EHS to determine if the treated solution can be disposed of through other means, though this is generally not recommended without thorough analysis of the final products.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.

ParameterValueReference
Chemical Formula C₅H₁₀OS₂--INVALID-LINK--
Molecular Weight 150.26 g/mol --INVALID-LINK--
Appearance Pale yellow to yellow liquid--INVALID-LINK--
Boiling Point 41 - 43 °C--INVALID-LINK--
Incompatible Materials Strong oxidizing agents--INVALID-LINK--
Aldehyde Neutralization Time ~15 minutes with sodium pyrosulfite--INVALID-LINK--

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_disposal_options Disposal Options cluster_direct_disposal Direct Disposal Procedure cluster_chemical_treatment Chemical Treatment Procedure start Start: Waste This compound Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Fume Hood ppe->ventilation decision Disposal Method? ventilation->decision direct_disposal Method 1: Direct Disposal decision->direct_disposal Direct chemical_treatment Method 2: Chemical Treatment (with EHS Approval) decision->chemical_treatment Treatment collect_waste Collect in Labeled, Compatible Container direct_disposal->collect_waste oxidation Step 1: Oxidize Dithio Group (e.g., with NaOCl) chemical_treatment->oxidation store_waste Store in Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end_direct End: Waste Collected by Contractor contact_ehs->end_direct neutralization Step 2: Neutralize Aldehyde (e.g., with Na2S2O5) oxidation->neutralization collect_treated Collect Treated Waste in Labeled Container neutralization->collect_treated contact_ehs_treated Contact EHS for Waste Pickup collect_treated->contact_ehs_treated end_treated End: Treated Waste Collected by Contractor contact_ehs_treated->end_treated

References

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Feasible Synthetic Routes

Reactant of Route 1
2-(Methyldithio)isobutyraldehyde
Reactant of Route 2
2-(Methyldithio)isobutyraldehyde

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